molecular formula C11H9BrO2S B13011959 Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Cat. No.: B13011959
M. Wt: 285.16 g/mol
InChI Key: HOIQXXQEFAFWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS 1824075-12-8) is a high-value benzo[b]thiophene derivative designed for research and development applications . This compound features a bromine atom at the 5-position and an ethyl ester group at the 3-position of the benzo[b]thiophene scaffold, making it a versatile and crucial building block in organic synthesis . Its primary research value lies in its utility as a key synthetic intermediate for the construction of more complex molecular architectures, particularly in medicinal chemistry and materials science. The bromine substituent serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the exploration of structure-activity relationships. Researchers utilize this compound in the synthesis of various pharmacologically active molecules, leveraging the benzo[b]thiophene core as a privileged structure in drug discovery. The product is provided with a high purity level of 97% and must be handled by trained personnel in a well-ventilated environment, using appropriate personal protective equipment . Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is intended for research purposes only and is not classified as a medicinal product or drug. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

ethyl 5-bromo-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3

InChI Key

HOIQXXQEFAFWTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Ethyl 5-Bromobenzo[b]thiophene-3-carboxylate – Structural Analysis and Synthetic Utility

[1]

Executive Summary

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS 1824075-12-8) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators.[1] As a bifunctionalized benzothiophene derivative, it offers two distinct vectors for chemical elaboration: the electrophilic ester at the C3 position and the halogenated handle at the C5 position. This guide provides a comprehensive technical analysis of its molecular structure, physicochemical properties, validated synthetic protocols, and applications in structure-activity relationship (SAR) studies.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound consists of a fused benzene and thiophene ring system (benzo[b]thiophene) substituted with a bromine atom at position 5 and an ethyl carboxylate group at position 3. The 3-position carboxylate is strategically significant, often serving as a bioisostere for amide or heterocyclic linkers in drug candidates.[1]

Table 1: Core Chemical Data
PropertySpecification
Chemical Name Ethyl 5-bromobenzo[b]thiophene-3-carboxylate
CAS Registry Number 1824075-12-8
Molecular Formula C₁₁H₉BrO₂S
Molecular Weight 285.16 g/mol
Exact Mass 283.9507 (for ⁷⁹Br isotope)
Physical State Solid (Off-white to pale yellow)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
SMILES CCOC(=O)C1=CSC2=C1C=C(Br)C=C2
InChI Key Unique identifier derived from structure (e.g., analogous to methyl ester variants)
Structural Analysis

The molecule exhibits a planar aromatic architecture.[1] The electron-withdrawing ester group at C3 decreases the electron density of the thiophene ring, making the C2 position less susceptible to electrophilic aromatic substitution compared to unsubstituted benzothiophene. Conversely, the C5-bromine atom is activated for palladium-catalyzed cross-coupling reactions due to the electronic effects of the fused ring system.[1]

Synthetic Pathways and Protocols

The synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate is typically achieved via the esterification of its parent acid, 5-bromobenzo[b]thiophene-3-carboxylic acid.[1] The most robust method for laboratory-scale production is Steglich esterification, which avoids harsh acidic conditions that might degrade sensitive substrates.[1]

Experimental Protocol: Steglich Esterification

Objective: Synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate from 5-bromobenzo[b]thiophene-3-carboxylic acid.

Reagents:

  • 5-Bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv)[1]

  • Ethanol (anhydrous, 10 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]

  • Dichloromethane (DCM) (Solvent, 0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromobenzo[b]thiophene-3-carboxylic acid in anhydrous DCM under an inert nitrogen atmosphere.

  • Activation: Add DMAP (catalytic) and Ethanol to the solution. Cool the mixture to 0°C using an ice bath.

  • Coupling: Dropwise add a solution of DCC in DCM over 15 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Work-up: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filtrate with saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via flash column chromatography (Silica gel, gradient Hexane/EtOAc) to yield the target ester.

Visualization: Synthesis Workflow

SynthesisWorkflowStart5-Bromo-benzothiophene-3-carboxylic AcidIntermediateO-AcylisoureaIntermediateStart->IntermediateActivationReagentsEtOH, DCC, DMAPDCM, 0°C to RTReagents->IntermediateProductEthyl 5-bromobenzo[b]thiophene-3-carboxylateIntermediate->ProductNucleophilicAcyl SubstitutionByproductDicyclohexylurea(Precipitate)Intermediate->Byproduct

Caption: Figure 1. Steglich esterification pathway for the synthesis of the target ethyl ester.[2][3]

Structural Characterization (Spectroscopic Profile)

Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The following data represents the theoretical consensus derived from analogous methyl esters and the parent acid.

¹H NMR (400 MHz, CDCl₃) Features
  • δ 8.65 (d, J = 1.8 Hz, 1H, H-4): The proton at position 4 is significantly deshielded due to the anisotropic effect of the adjacent carbonyl group at C3 and the peri-interaction.

  • δ 8.45 (s, 1H, H-2): The characteristic singlet of the thiophene ring proton.

  • δ 7.80 (d, J = 8.5 Hz, 1H, H-7): The proton ortho to the sulfur atom.

  • δ 7.55 (dd, J = 8.5, 1.8 Hz, 1H, H-6): Shows coupling to H-7 and meta-coupling to H-4.

  • δ 4.42 (q, J = 7.1 Hz, 2H, -OCH₂-): Quartet characteristic of the ethyl ester methylene group.

  • δ 1.45 (t, J = 7.1 Hz, 3H, -CH₃): Triplet characteristic of the ethyl ester methyl group.

Mass Spectrometry (ESI-MS)[1]
  • Observed Mass: [M+H]⁺ peaks at m/z 285.0 and 287.0.

  • Isotope Pattern: A 1:1 ratio of peak intensities confirms the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Applications in Medicinal Chemistry

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is a versatile intermediate.[1] Its utility stems from its ability to undergo orthogonal functionalization.[1]

Palladium-Catalyzed Cross-Coupling (C5 Position)

The C5-bromo substituent is an excellent handle for Suzuki-Miyaura coupling .[1] Researchers utilize this site to introduce aryl or heteroaryl groups, expanding the core into biaryl systems common in kinase inhibitors (e.g., targeting RhoA/ROCK or PIM kinases).

  • Reaction Conditions: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.

Ester Manipulation (C3 Position)

The ethyl ester can be:

  • Hydrolyzed to the free acid for solubility enhancement or salt formation.

  • Converted to an Amide via direct aminolysis or hydrolysis-coupling sequences to generate pharmacophores interacting with specific receptor pockets (e.g., hydrogen bonding with hinge regions of kinases).

Visualization: Reactivity Map

ReactivityMapCoreEthyl 5-bromobenzo[b]thiophene-3-carboxylateC5_PathC5-Bromo PositionCore->C5_PathSite 1C3_PathC3-Ester PositionCore->C3_PathSite 2SuzukiSuzuki-Miyaura Coupling(Biaryl formation)C5_Path->SuzukiBuchwaldBuchwald-Hartwig Amination(C-N bond formation)C5_Path->BuchwaldHydrolysisHydrolysis -> Carboxylic Acid(Solubility/Salt formation)C3_Path->HydrolysisAmidationAminolysis -> Amide(H-bond donor/acceptor)C3_Path->Amidation

Caption: Figure 2. Orthogonal reactivity map showing divergent synthetic pathways for library generation.

Safety and Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from strong oxidizing agents.[1]

  • PPE: Standard laboratory safety glasses, nitrile gloves, and lab coat are mandatory. Handle within a fume hood.[1]

References

  • Synthesis and Evaluation of Benzothiophene Derivatives: Source:Journal of Medicinal Chemistry / PMC. "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents."

  • Microwave-Assisted Synthesis of Benzothiophene Scaffolds: Source:Royal Society of Chemistry (RSC) Advances. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors."

  • Suzuki Coupling Methodologies on Thiophene Esters: Source:Arabian Journal of Chemistry. "Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction."

  • Chemical Property Database: Source:PubChem.[1][4] "Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate (Analogous Structure Data)."

The Therapeutic Potential of 5-Bromobenzothiophene Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel, highly specific pharmacophores is a foundational pillar of modern drug discovery. Among heterocyclic scaffolds, 5-bromobenzothiophene has emerged as a highly versatile and privileged building block. Its rigid, planar geometry and electron-rich nature facilitate specific non-covalent interactions with complex biological targets, while the C5-bromine atom provides a critical synthetic handle for late-stage functionalization. This technical guide explores the mechanistic rationale, therapeutic applications, and self-validating synthetic workflows associated with 5-bromobenzothiophene derivatives, providing actionable insights for medicinal chemists and drug development professionals.

Mechanistic Rationale: The Benzothiophene Scaffold

The benzothiophene core is classified as a "privileged structure" in medicinal chemistry. This designation stems from its ability to mimic various endogenous ligands and intercalate or bind within hydrophobic protein pockets.

Electronic and Structural Properties

The fused bicyclic system of benzothiophene offers a unique electron distribution. The sulfur atom donates electron density into the aromatic system, making the thiophene ring highly susceptible to electrophilic aromatic substitution, predominantly at the C3 position. Conversely, the fused benzene ring provides a stable, lipophilic surface ideal for engaging in


 stacking and van der Waals interactions within target active sites [1].
The Role of the 5-Bromo Substituent

The strategic placement of a bromine atom at the C5 position serves two primary functions:

  • Halogen Bonding: The polarizable bromine atom can act as a Lewis acid (via its

    
    -hole), forming highly directional halogen bonds with Lewis basic residues (e.g., backbone carbonyls) in protein binding pockets.
    
  • Synthetic Divergence: The C-Br bond is highly amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings). This allows for rapid structure-activity relationship (SAR) exploration without needing to construct the bicyclic core de novo for every analog.

Workflow A 5-Bromobenzothiophene (Core Scaffold) B Buchwald-Hartwig Amination A->B Pd Catalyst, Base C Chlorosulfonation (Electrophilic Attack) A->C ClSO3H, 0-50°C D Suzuki-Miyaura Coupling A->D Boronic Acid, Pd E SmBRD3 Ligands (Antischistosomal) B->E F Sulfonyl Chlorides (Enzyme Inhibitors) C->F G Aminobenzothiophenes (PIM Kinase Inhibitors) D->G

Synthetic divergence of 5-bromobenzothiophene enabling rapid SAR exploration.

Therapeutic Applications & Target Biology

Oncology: PIM Kinase Inhibition

PIM kinases (PIM1, PIM2, PIM3) are constitutively active serine/threonine kinases overexpressed in various hematological malignancies and solid tumors. They promote cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD.1 have utilized 5-bromobenzothiophene as a precursor to generate benzo[4,5]thieno[3,2-d]pyrimidin-4-one scaffolds [2]. The rigid benzothiophene core perfectly occupies the narrow ATP-binding cleft of PIM kinases, while the C5-position allows for the vectorization of solubilizing groups toward the solvent-exposed region, yielding inhibitors with sub-nanomolar


 values.

Pathway PIM PIM Kinase (Overexpressed in Cancer) BAD BAD Protein (Pro-apoptotic) PIM->BAD Phosphorylates (Inactivates) Survival Cell Survival (Tumor Progression) PIM->Survival Drives Inhibitor Benzothieno-pyrimidine Inhibitor Inhibitor->PIM Blocks ATP Pocket Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Promotes

Mechanism of PIM kinase inhibition by benzothiophene derivatives.

Parasitology: Epigenetic Modulation via SmBRD3

Schistosomiasis is a neglected tropical disease heavily reliant on the single drug praziquantel. Schistosoma mansoni relies on complex epigenetic machinery to transition through its lifecycle stages. Recent screening identified BET bromodomain inhibitors as potent antischistosomal agents.

Using 5-bromobenzothiophene, researchers synthesized 2 via Buchwald-Hartwig amination [3]. The benzothiophene moiety occupies the highly specific HFF cleft of the SmBRD3(2) bromodomain, displacing acetylated lysine residues and disrupting the parasite's transcriptional programming, leading to the death of adult worms and larvae.

Enzyme Inhibition and Chemical Biology

Beyond direct receptor binding, 5-bromobenzothiophene is a critical intermediate for3 [1]. The highly reactive sulfonyl chloride group is easily converted into diverse sulfonamides, which act as covalent or non-covalent enzyme inhibitors with broad antimicrobial and anticancer properties. Furthermore,4 of 5-bromobenzothiophene yields complex diarylphosphonates, expanding its utility into chemical biology probes and flame-retardant materials [4].

Quantitative Pharmacological Data

The table below summarizes the biological efficacy and synthetic efficiency of key 5-bromobenzothiophene derivatives across different therapeutic areas.

Compound ClassPrimary TargetTherapeutic AreaBinding Affinity / ActivityTypical Synthetic Yield
Benzo[4,5]thieno[3,2-d]pyrimidin-4-ones PIM1/2/3 KinasesOncology

= 0.5 – 3.0 nM
~75% (Microwave-assisted)
Quinoline-Benzothiophene Hybrids SmBRD3 (BET-like)Parasitology

= 364 ± 26.3 nM
~65% (Buchwald-Hartwig)
5-Bromo-3-sulfonamides Diverse EnzymesAntimicrobial / OncologyLow micromolar

>80% (Chlorosulfonation)
Diarylphosphonates Catalytic LigandsChemical BiologyN/A (Intermediate)~80% (Pd-Catalyzed)

Advanced Synthetic Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific physicochemical checkpoints to verify reaction progress without relying solely on end-point analysis.

Protocol A: Buchwald-Hartwig Amination for SmBRD3 Ligands

This protocol details the coupling of 5-bromobenzothiophene with a bicyclic amine to generate epigenetic modulators.

Mechanistic Causality:

  • BrettPhos Pd G3 is utilized because the bulky, electron-rich biaryl phosphine ligand accelerates reductive elimination, preventing competitive

    
    -hydride elimination which would yield unwanted alkene byproducts.
    
  • NaOtBu provides the exact basicity required to deprotonate the secondary amine for transmetalation without hydrolyzing sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: In a dry microwave vial, add the bicyclic amine (1.0 equiv, 0.284 mmol) and 5-bromobenzothiophene (2.0 equiv, 0.568 mmol).

  • Catalyst Loading: Add BrettPhos ligand (0.32 equiv), BrettPhos Pd G3 precatalyst (0.082 equiv), and NaOtBu (1.2 equiv).

  • Degassing (Validation Step 1): Purge the vial with argon for 5 minutes. Add 1.7 mL of anhydrous, degassed toluene. Observation: The suspension should transition from pale yellow to a deep red/orange as the active Pd(0) species is generated.

  • Reaction: Seal the vial and stir at 100°C for 16 hours.

  • Monitoring (Validation Step 2): Perform TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active 5-bromobenzothiophene spot (

    
    ) and the appearance of a highly fluorescent product spot (
    
    
    
    ) validates complete conversion.
  • Workup & Purification: Quench with water, extract with EtOAc (

    
     mL), dry over anhydrous 
    
    
    
    , and purify via flash chromatography.
Protocol B: Regioselective Chlorosulfonation

Synthesis of 5-Bromo-1-benzothiophene-3-sulfonyl chloride, a universal precursor for sulfonamide enzyme inhibitors.

Mechanistic Causality:

  • Chlorosulfonic acid (

    
    )  acts as both the solvent and the electrophile. The reaction is kinetically controlled; the C3 position of the thiophene ring is favored because the resulting Wheland intermediate is stabilized by the adjacent sulfur atom's lone pairs, preserving the aromaticity of the fused benzene ring.
    

Step-by-Step Methodology:

  • Cooling: Charge a round-bottom flask with 5-bromobenzothiophene (1.0 equiv) and cool to 0°C using an ice-water bath.

  • Addition (Validation Step 1): Add

    
     (5.0 equiv) dropwise over 30 minutes. Observation: Vigorous evolution of HCl gas will occur. The cessation of rapid gas evolution indicates the completion of the initial sulfonation step.
    
  • Heating: Gradually warm the mixture to 50°C and stir for 4–6 hours to drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride.

  • Quenching (Validation Step 2): Carefully pour the mixture over crushed ice. Observation: A white to pale-yellow precipitate will immediately form. This is the crude, water-insoluble sulfonyl chloride.

  • Isolation: Extract with ethyl acetate, wash with cold brine (to prevent hydrolysis of the sulfonyl chloride), dry, and concentrate in vacuo. Store under inert atmosphere at -20°C due to moisture sensitivity.

Conclusion

The 5-bromobenzothiophene scaffold represents a masterclass in rational drug design. By combining the favorable pharmacokinetic properties of the benzothiophene core with the synthetic versatility of the C5-bromine atom, medicinal chemists can rapidly access vast chemical spaces. Whether targeting human kinases in oncology or parasite-specific bromodomains in neglected tropical diseases, the self-validating synthetic workflows outlined in this guide provide a robust foundation for translating raw chemical matter into viable therapeutic candidates.

References

  • Benchchem.5-Bromo-1-benzothiophene-3-sulfonyl chloride.
  • Organic & Biomolecular Chemistry (RSC Publishing).Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.
  • Journal of Medicinal Chemistry (ACS Publications).Small Molecule Ligands of the BET-like Bromodomain, SmBRD3, Affect Schistosoma mansoni Survival, Oviposition, and Development.
  • Molecules (MDPI).Pd-Catalyzed Direct Diarylation of Sodium Hypophosphite Enables the Synthesis of Diarylphosphonates.

Sources

Literature review on benzo[b]thiophene-3-carboxylate synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of benzo[b]thiophene-3-carboxylates, focusing on high-fidelity pathways that ensure regiochemical integrity and scalability.

Technical Whitepaper | Version 2.0

Executive Summary

Benzo[b]thiophene-3-carboxylates are critical pharmacophores in medicinal chemistry, serving as core scaffolds for Selective Estrogen Receptor Modulators (SERMs) like raloxifene and various anti-inflammatory agents. Synthesizing the 3-carboxylate isomer presents a specific regiochemical challenge, as the natural reactivity of the benzo[b]thiophene ring often favors electrophilic substitution at C3, while lithiation strategies can favor C2 without specific blocking groups.

This guide delineates three distinct, high-integrity pathways:

  • The Classical Stepwise Route: Halogen-metal exchange ensuring 100% C3 regioselectivity.

  • The Modern Catalytic Route: Palladium-catalyzed oxidative carbonylation for atom economy.

  • The Direct Functionalization Route: Friedel-Crafts acylation strategies.

Strategic Analysis of Synthesis Pathways

The Regioselectivity Challenge

The benzo[b]thiophene nucleus exhibits a distinct reactivity profile. Electrophilic aromatic substitution (EAS) occurs preferentially at the C3 position due to the stability of the intermediate sigma complex (which preserves the benzene ring's aromaticity). However, direct lithiation (deprotonation) typically occurs at the C2 position due to the inductive effect of the sulfur atom.

Therefore, synthesizing the 3-carboxylate requires either:

  • Exploiting the EAS preference (Pathway 3).

  • Using a bromine "anchor" at C3 to direct lithiation (Pathway 1).

  • Constructing the ring around the carboxylate functionality (Pathway 2).

Pathway Comparison Matrix
FeaturePathway 1: Halogen-Metal ExchangePathway 2: Pd-Catalyzed CarbonylationPathway 3: Friedel-Crafts Acylation
Primary Mechanism Lithiation of 3-bromo intermediateOxidative CyclocarbonylationElectrophilic Aromatic Substitution
Regiocontrol Absolute (C3) High (Dictated by precursor)High (C3 > C2)
Reagents

,

-BuLi,

/Chloroformate

,

,

,


,

Scalability Moderate (Cryogenic conditions)High (Batch or Flow)High (Industrial standard)
Atom Economy Low (Stoichiometric waste)Excellent Moderate

Detailed Experimental Protocols

Pathway 1: The Classical Stepwise Route (Bromine-Guided)

Rationale: This method is the "Gold Standard" for laboratory-scale synthesis because it guarantees the position of the carboxylate. By first installing a bromine atom at C3 (via EAS), we create a handle for lithium-halogen exchange, which overrides the natural tendency of


-BuLi to deprotonate C2.
Step 1: Synthesis of 3-Bromobenzo[b]thiophene

Reaction:


[1]

Protocol:

  • Dissolve benzo[b]thiophene (10.0 g, 74.5 mmol) in a 1:1 mixture of chloroform (

    
    ) and glacial acetic acid (
    
    
    
    ) (150 mL total).
  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.25 equiv) or elemental bromine (

    
    ) dropwise over 30 minutes. Note: NBS is preferred for milder handling.
    
  • Stir at room temperature for 24–48 hours. Monitor via TLC (Hexane eluent).[1][2]

  • Workup: Dilute with

    
    , wash with sat. 
    
    
    
    (to quench
    
    
    ), sat.
    
    
    , and brine.[1] Dry over
    
    
    and concentrate.
  • Purification: Vacuum distillation or silica plug (Hexane). Yield: ~95% (Yellow oil).[1]

Step 2: Lithiation and Carboxylation

Reaction:



Protocol:

  • Dissolve 3-bromobenzo[b]thiophene (1.0 equiv) in anhydrous THF under Argon atmosphere.

  • Cool to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents scrambling of the lithium to the C2 position.

  • Add

    
    -Butyllithium (1.1 equiv, 1.6M in hexanes) dropwise. Stir for 1 hour at -78°C.
    
  • Trapping: Add ethyl chloroformate (

    
    ) (1.5 equiv) dropwise.
    
  • Allow the mixture to warm to room temperature overnight.

  • Workup: Quench with sat.

    
    , extract with Ethyl Acetate.[3]
    
  • Yield: 80–90%.

Pathway 2: The Modern Catalytic Route (Pd-Carbonylation)

Rationale: This pathway constructs the ester directly from acyclic precursors using Carbon Monoxide (CO). It utilizes an "oxidative cyclization-carbonylation" sequence. The use of


 allows the reaction to proceed under aerobic conditions, making it robust and cost-effective.

Precursor: 2-(Methylthio)phenylacetylene derivatives.[2][4][5]

Protocol:

  • Charge: In a stainless-steel autoclave, combine:

    • Substrate: 2-(Methylthio)phenylacetylene (0.3 mmol).

    • Catalyst:

      
       (5 mol%).[1]
      
    • Additive:

      
       (2.5 equiv).
      
    • Solvent: Methanol (

      
      ) (15 mL).
      
  • Pressurize: Seal the autoclave. Pressurize with CO (32 atm) and Air (up to 40 atm) .

    • Safety Note: High-pressure CO is toxic. Use a dedicated high-pressure bay with CO sensors.

  • Reaction: Heat to 80°C with stirring for 24 hours.

  • Mechanism: The

    
     activates the alkyne for nucleophilic attack by the sulfur (5-endo-dig cyclization), followed by CO insertion and alcoholysis.[4]
    
  • Workup: Cool, depressurize carefully. Concentrate solvent and purify via silica gel chromatography (Hexane/EtOAc).[2][4]

  • Yield: 60–80%.

Mechanistic Visualization

The following diagrams illustrate the divergent logic of the two primary pathways.

Diagram 1: Classical Lithiation-Carboxylation Logic

This workflow relies on the "Bromine Anchor" to force C3 selectivity.

ClassicalRoute cluster_0 Critical Control Point Start Benzo[b]thiophene Bromination Electrophilic Bromination (Br2 or NBS) Start->Bromination C3 Selective EAS Inter1 3-Bromobenzo[b]thiophene (Stable Intermediate) Bromination->Inter1 Lithiation Li-Hal Exchange (n-BuLi, -78°C) Inter1->Lithiation Br directs Li to C3 Inter2 3-Lithio Species (Kinetic Control) Lithiation->Inter2 Trapping Electrophile Trap (Cl-COOEt) Inter2->Trapping End Ethyl Benzo[b]thiophene- 3-carboxylate Trapping->End

Caption: The bromine atom acts as a regiochemical anchor, ensuring the lithium species forms exclusively at C3.

Diagram 2: Palladium-Catalyzed Oxidative Carbonylation

This workflow builds the ring and ester simultaneously, utilizing the "ionic" nature of the Pd-cycle.

PdRoute Precursor 2-(Methylthio)phenylacetylene Pd_Act Pd(II) Coordination (PdI2) Precursor->Pd_Act Cyclization 5-endo-dig Cyclization (S-attack on Alkyne) Pd_Act->Cyclization Inter_Pd Vinyl-Pd Intermediate Cyclization->Inter_Pd CO_Insert CO Insertion Inter_Pd->CO_Insert Acyl_Pd Acyl-Pd Complex CO_Insert->Acyl_Pd Alcoholysis Alcoholysis (MeOH) Acyl_Pd->Alcoholysis Product Methyl Benzo[b]thiophene- 3-carboxylate Alcoholysis->Product Oxidation Pd(0) -> Pd(II) (O2/Air + KI) Alcoholysis->Oxidation Regeneration Oxidation->Pd_Act

Caption: The Pd-cycle enables simultaneous ring closure and carbonylation, avoiding cryogenic steps.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
C2-Carboxylate Impurity (Pathway 1) Temperature too high during lithiation.Ensure reaction is kept strictly at -78°C. If temp rises, Li migrates to the thermodynamically stable C2 position.
Low Yield (Pathway 2) Inefficient CO mass transfer.Increase stirring rate (rpm) significantly. Ensure autoclave is not overfilled (leave headspace for gas).
Poly-bromination (Pathway 1) Excess Bromine/NBS.Use exactly 1.05-1.1 equivalents. Monitor reaction strictly by GC-MS or TLC.
Incomplete Cyclization (Pathway 2) Catalyst poisoning.Ensure reagents (especially the alkyne) are free of terminal proton impurities or heavy metal contaminants.

References

  • Palladium-Catalyzed Carbonylation: Gabriele, B., et al. (2022).[2] "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions." The Journal of Organic Chemistry.

  • 3-Bromo Intermediate Synthesis: ChemicalBook. (2014).

  • Friedel-Crafts Approaches: Mukhtar, A., et al. (2024). "Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry." RSC Advances.

  • General Benzo[b]thiophene Chemistry: BenchChem. (2025).[6] "A Technical Guide to the Synthesis of Substituted Benzo[b]thiophene Derivatives."

Sources

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate: A Core Scaffold in Heterocyclic Chemistry and Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern heterocyclic chemistry and rational drug design, ethyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824075-12-8) serves as a highly versatile, orthogonally reactive building block. The benzo[b]thiophene core provides a rigid, lipophilic scaffold that frequently acts as a bioisostere for indole or naphthalene, offering superior metabolic stability due to the sulfur heteroatom's resistance to oxidative degradation.

The strategic value of this specific intermediate lies in its dual functional handles:

  • C5-Bromine: An electronically activated site primed for palladium-catalyzed oxidative addition, allowing for rapid diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Ethyl Carboxylate: A stable ester protecting group that prevents unwanted side reactions during C5 functionalization, which can later be selectively saponified to a carboxylic acid for amidation or reduced to an alcohol.

Recent breakthroughs have utilized this exact scaffold to synthesize potent 1,1-dioxide derivatives that act as anticancer agents targeting the RhoA/ROCK signaling pathway .

Core Synthetic Workflows (Self-Validating Protocols)

As an Application Scientist, it is critical to understand not just the steps of a synthesis, but the causality behind the reagent selection. The following protocols detail the transformation of the base acid into a highly functionalized pharmaceutical intermediate .

Protocol 1: Mild Esterification (Synthesis of Pre-1)

Objective: Convert 5-bromobenzo[b]thiophene-3-carboxylic acid to ethyl 5-bromobenzo[b]thiophene-3-carboxylate (Pre-1).

  • Reagents: EDCI (2.0 equiv.), DMAP (4.0 equiv.), Anhydrous Ethanol, DCM.

  • Causality: Traditional Fischer esterification requires harsh acidic reflux, which can degrade sensitive substrates. Thionyl chloride (SOCl

    
    ) generates toxic HCl gas. Instead, EDCI is utilized as a mild, room-temperature coupling agent. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that rapidly traps ethanol. This ensures complete conversion without thermal degradation.
    
  • Self-Validation & Workup: The reaction is stirred at room temperature for ~7.75 h and monitored via TLC-MS. Upon completion, the DCM is evaporated. The critical self-validating step is the addition of dilute hydrochloric acid (50 mL) prior to EtOAc extraction; this selectively protonates and removes the water-soluble DMAP and EDCI-urea byproducts into the aqueous layer, leaving high-purity Pre-1 in the organic phase.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Synthesis of Pre-2)

Objective: Couple Pre-1 with 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole to yield ethyl 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylate (Pre-2).

  • Reagents: Pd(dppf)Cl

    
     (0.1 equiv.), Na
    
    
    
    CO
    
    
    (3.0 equiv.), DMF/H
    
    
    O, 90 °C, N
    
    
    atmosphere.
  • Causality: The C5-bromine requires a robust palladium catalyst. Pd(dppf)Cl

    
     is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the crucial reductive elimination step and preventing catalyst deactivation (palladium black formation). A biphasic solvent system (DMF/H
    
    
    
    O) is mandatory: DMF solubilizes the highly lipophilic benzo[b]thiophene core, while water dissolves the inorganic Na
    
    
    CO
    
    
    . The base is required to form the reactive boronate complex, facilitating transmetalation.
  • Self-Validation & Workup: The mixture is heated at 90 °C for ~3.3 h. The reaction's success is validated by TLC-MS showing the disappearance of the Pre-1 bromine isotope pattern. Cooling to room temperature and subsequent aqueous extraction isolates the coupled product.

Protocol 3: Saponification (Synthesis of Pre-3)

Objective: Hydrolyze Pre-2 to 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylic acid (Pre-3).

  • Reagents: NaOH (2.5 equiv.), EtOH/H

    
    O, 50 °C.
    
  • Causality: To prepare the C3 position for final amidation, the ethyl ester must be cleaved. Because Pre-2 is highly lipophilic and insoluble in pure water, ethanol is employed as a co-solvent to homogenize the mixture, allowing the aqueous hydroxide ions to attack the ester carbonyl. Mild heating (50 °C) provides activation energy without risking decarboxylation of the resulting acid.

  • Self-Validation & Workup: After 40 minutes, TLC-MS confirms ester cleavage. The mixture is cooled, and dilute HCl is added to precisely protonate the carboxylate salt. The precipitation or extraction (via EtOAc) of the free carboxylic acid serves as a physical validation of successful saponification.

Visualizing the Synthetic Workflow

SyntheticWorkflow SM 5-Bromobenzo[b]thiophene- 3-carboxylic acid Pre1 Ethyl 5-bromobenzo[b]thiophene- 3-carboxylate (Pre-1) SM->Pre1 EDCI, DMAP, EtOH DCM, RT Pre2 Ethyl 5-(1-methyl-1H-pyrazol-4-yl) benzo[b]thiophene-3-carboxylate (Pre-2) Pre1->Pre2 Pyrazole-Boronate, Pd(dppf)Cl2 Na2CO3, DMF/H2O, 90°C Pre3 5-(1-methyl-1H-pyrazol-4-yl) benzo[b]thiophene-3-carboxylic acid (Pre-3) Pre2->Pre3 NaOH, EtOH/H2O, 50°C Target Target ROCK Inhibitor (Amide Derivative) Pre3->Target EDCI, DMAP, Amine DCM, RT

Synthetic workflow for ethyl 5-bromobenzo[b]thiophene-3-carboxylate derivatives.

Pharmacological Application: RhoA/ROCK Inhibition

Derivatives synthesized from the ethyl 5-bromobenzo[b]thiophene-3-carboxylate scaffold have shown profound efficacy in oncology, specifically as inhibitors of the RhoA/ROCK pathway .

Rho family GTPases regulate actin cytoskeleton dynamics, promoting tumor metastasis and invasion. By oxidizing the benzo[b]thiophene core to a 1,1-dioxide and functionalizing the C3 position with specific amides (e.g., compound b19 ), researchers have developed molecules that bind to RhoA. This interaction prevents the downstream allosteric activation of ROCK1 and ROCK2 kinases. Consequently, the phosphorylation of myosin light chain (MLC) is suppressed, leading to the dismantling of actin stress fibers and the halting of cancer cell migration (demonstrated in MDA-MB-231 breast cancer cell lines) .

RhoAROCK GPCR GPCR Activation RhoA RhoA (GTP-bound) Active State GPCR->RhoA Guanine Exchange Factors (GEFs) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Allosteric Activation Actin Actin Cytoskeleton Reorganization & Migration ROCK->Actin Phosphorylation of MLC & MYPT1 Inhibitor Benzo[b]thiophene Derivative (e.g., b19) Inhibitor->RhoA Covalent/Allosteric Inhibition

Mechanism of action: Benzo[b]thiophene derivatives inhibiting the RhoA/ROCK pathway.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and typical analytical outcomes for the core synthetic workflow derived from the primary literature .

StepIntermediateReaction TypePrimary Reagents & CatalystTemp (°C)Time (h)Validation Output
1 Pre-1 Mild EsterificationEDCI, DMAP, EtOH, DCM257.75ESI-HRMS: [M+H]+ confirmed; High purity post-acid wash
2 Pre-2 Suzuki-Miyaura CouplingPyrazole-Boronate, Pd(dppf)Cl

, Na

CO

903.30Disappearance of C5-Br isotope pattern on MS
3 Pre-3 SaponificationNaOH, EtOH, H

O
500.67Acidification yields precipitate; Ester peak absent on NMR

References

  • Title: Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / NIH) URL: [Link]

The Reactivity Profile of Bromine at Position 5 in Benzothiophenes: A Technical Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiophene Core and the Strategic Importance of the C5-Position

Benzothiophene, a bicyclic aromatic heterocycle consisting of a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals, including kinase inhibitors, antimalarials, and selective adrenergic receptor ligands.[2] The synthetic utility of the benzothiophene core is greatly expanded by the ability to introduce functional diversity at various positions. Among these, the C5-position on the benzene ring serves as a particularly strategic attachment point.

5-Bromobenzothiophene has emerged as a cornerstone building block for synthetic chemists.[3] The bromine atom at this position is not merely a substituent but a versatile "synthetic handle." Its electronic properties and bond characteristics make it an ideal substrate for a host of powerful transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. This allows for the late-stage introduction of complex molecular fragments, a crucial strategy in the construction of chemical libraries for drug discovery.

This guide provides an in-depth exploration of the reactivity profile of 5-bromobenzothiophene. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and strategic considerations necessary to harness the full synthetic potential of this key intermediate.

Foundational Principles: Electronic Structure and C-Br Bond Reactivity

The reactivity of the bromine atom at the C5-position is fundamentally governed by the electronic nature of the benzothiophene ring system and the inherent properties of the carbon-bromine bond.

1.1. Electronic Landscape of Benzothiophene

The benzothiophene molecule is a 10π-electron aromatic system, conferring significant stability.[1] However, the electron distribution is not uniform. The thiophene ring is electron-rich and more susceptible to electrophilic aromatic substitution, with positions C2 and C3 being the most reactive.[1] Conversely, the benzene portion of the scaffold behaves more like a typical aryl ring, making the C5-bromo substituent analogous to a standard aryl bromide. This distinction is critical: while direct substitution on the thiophene ring is facile, the C5-position is primed for reactivity pathways that proceed via a metal-catalyzed cycle or halogen-metal exchange.

1.2. The Carbon-Bromine Bond: The Key to Versatility

In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The strength of this bond is therefore the primary determinant of reactivity. The general order of reactivity for aryl halides is:

C-I > C-OTf > C-Br >> C-Cl [4]

The carbon-bromine bond in 5-bromobenzothiophene possesses an intermediate bond dissociation energy. This provides a perfect balance of stability and reactivity. It is stable enough to be carried through multiple synthetic steps but sufficiently reactive to undergo oxidative addition under reasonably mild conditions, often with a wide range of palladium catalysts and ligands.[5] This "tunable" reactivity makes it more versatile than the highly reactive but less stable aryl iodides and the often-unreactive aryl chlorides, which may require specialized, highly active catalyst systems.[5]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C5-bromo group is an excellent electrophilic partner in a multitude of palladium-catalyzed reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used C-C bond-forming reaction in modern synthesis.[6] It is extensively employed to create biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.[7]

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of base is crucial; it activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step where the organic moiety is transferred from boron to palladium. The ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition (5-Bromo-Benzothiophene) transmetalation_complex Ar-Pd(II)-R(L2) pd_complex->transmetalation_complex Transmetalation (R-B(OR)2, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)-Br(L) pd0->pd_complex Oxidative Addition (5-Bromo-Benzothiophene) amine_adduct [Ar-Pd(II)-N(H)R'R''](L)+ pd_complex->amine_adduct Amine Coordination (R'R''NH) amido_complex Ar-Pd(II)-NR'R''(L) amine_adduct->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product Heck_Reaction_Cycle cluster_2 Catalytic Cycle pd0 Pd(0) pd_complex Ar-Pd(II)-Br pd0->pd_complex Oxidative Addition alkene_adduct [Ar-Pd(II)(Alkene)-Br] pd_complex->alkene_adduct Alkene Coordination insertion_product R-CH-CH-Pd(II)-Br alkene_adduct->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination (+ Base) product Ar-Alkene insertion_product->product Sonogashira_Coupling_Workflow start Start Reactants: 5-Bromobenzothiophene, Terminal Alkyne Catalysts: Pd(0) Source, Cu(I) Salt Base: Amine (e.g., Et3N) reaction Reaction Setup Solvent: THF or DMF Inert Atmosphere (N2/Ar) Temperature: RT to 60°C start->reaction monitoring Monitor Progress TLC or LC-MS reaction->monitoring workup Aqueous Work-up Quench with NH4Cl(aq) Extract with Organic Solvent monitoring->workup Reaction Complete purification Purification Column Chromatography workup->purification product Final Product | {5-Alkynyl-benzothiophene} purification->product Organometallic_Formation cluster_lithiation Halogen-Lithium Exchange cluster_grignard Grignard Formation start_li 5-Bromobenzothiophene product_li 5-Lithiobenzothiophene start_li->product_li reagent_li {n-BuLi or s-BuLi | THF, -78 °C} quench Electrophile (E+) (e.g., Aldehyde, Ketone, CO2) product_li->quench Reacts with start_mg 5-Bromobenzothiophene product_mg 5-Benzothienylmagnesium Bromide start_mg->product_mg reagent_mg {Mg(0) turnings | Anhydrous THF} product_mg->quench Reacts with final_product 5-Substituted Benzothiophene (Ar-E) quench->final_product

Sources

Bioactivity and Therapeutic Potential of Benzothiophene-3-Carboxylic Acid Ester Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the benzothiophene scaffold is widely recognized as a "privileged structure." Specifically, benzothiophene-3-carboxylic acid ester derivatives offer a highly tunable pharmacophore. The unique electronic distribution of the sulfur-containing heteroaromatic ring, combined with the hydrogen-bonding capacity and steric flexibility of the 3-carboxylate group, allows these molecules to interact with a diverse array of biological targets.

As application scientists, our goal is not merely to synthesize these compounds, but to rigorously validate their biological mechanisms. This whitepaper dissects the core bioactivities of these derivatives—spanning oncology, immunology, and infectious diseases—and provides field-proven, self-validating experimental protocols to quantify their efficacy.

Mechanistic Paradigms of Bioactivity

To effectively develop drugs based on the benzothiophene-3-carboxylate scaffold, we must understand the causality behind their target interactions.

Oncology: Covalent Inhibition of the RhoA/ROCK Pathway

Metastasis remains the primary cause of cancer mortality. The Rho family of GTPases, particularly RhoA, acts as a molecular switch regulating actin-myosin contractility and cellular motility. Recent advancements have demonstrated that benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives (such as compound b19) act as covalent inhibitors of RhoA .

By locking RhoA in an inactive state, these derivatives prevent the downstream activation of ROCK (Rho-associated protein kinase). Consequently, myosin light chain (MLC) phosphorylation is suppressed, halting the formation of actin stress fibers. This mechanism effectively paralyzes highly invasive tumor cells, such as the MDA-MB-231 breast cancer line.

Immunology: RORγt Antagonism and TH17 Suppression

Autoimmune diseases are frequently driven by the overactivation of TH17 cells. The differentiation of these cells is controlled by the master transcription factor Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene have emerged as potent, selective modulators of RORγt .

Through specific amide formations at the C-2 and C-3 positions, these derivatives antagonize RORγt without broadly suppressing the immune system (they do not affect IFNγ+ or IL22+ T cells). This targeted antagonism prevents the transcription of IL-17A, directly suppressing TH17 differentiation.

Antimicrobial and Anti-inflammatory Applications

Beyond targeted receptor modulation, structural modifications to the benzothiophene core yield broad-spectrum bioactivity:

  • Anti-inflammatory: Chloroacetylation of 2-amino-5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid esters yields compounds with potent anti-inflammatory properties, providing a scaffold for novel NSAID alternatives .

  • Antioxidant & Antibacterial: Ethynyl-substituted derivatives, such as 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene, exhibit high antibacterial activity against S. aureus and possess Trolox Equivalent Antioxidant Capacity (TEAC) values that surpass universally accepted standards .

Quantitative Bioactivity Profiles

The following table synthesizes the functional efficacy and structural relationships of key benzothiophene-3-carboxylic acid derivatives discussed in recent literature.

Compound ClassTarget / PathwayPrimary BioactivityKey ExampleEfficacy Metric / Data
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideRhoA/ROCKAnticancer (Anti-metastatic)Compound b19Significant reduction in MDA-MB-231 migration and invasion; induces apoptosis.
4,5,6,7-Tetrahydro-benzothiophene-3-carboxamideRORγtImmunomodulatory (TH17 suppression)Compound 3Decreased IL-17A+ T cells; Max solubility: 40 μM at physiological pH (7.4).
2-Amino-5,6,7-tetrahydro-1-benzothiophene-3-carboxylateInflammatory mediatorsAnti-inflammatoryCompound 4High anti-inflammatory index; Synthetic yield: 84%.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiopheneMicrobial membranes / ROSAntibacterial & AntioxidantCompound 12EHigh anti-S. aureus activity; TEAC = 1.1 (Surpasses Trolox reference).

Systems & Pathway Visualizations

Understanding the hierarchical logic of these pathways is critical for assay design. The diagrams below map the signaling cascades and experimental workflows associated with these derivatives.

RhoA_ROCK A 1,1-Dioxide Derivative B RhoA (GTPase) A->B Covalent Inhibition C ROCK (Kinase) B->C Activates D MLC Phosphorylation C->D Phosphorylates E Actin Stress Fibers D->E Promotes F Tumor Cell Invasion E->F Drives

Inhibition of the RhoA/ROCK signaling pathway by benzothiophene derivatives.

RORgt_Workflow Step1 Naive CD4+ T Cells Step2 TGF-β / IL-6 Stimulation Step1->Step2 Step3 RORγt Expression Step2->Step3 Step4 Tetrahydro-benzothiophene Step3->Step4 Target Step5 TH17 Suppression Step4->Step5 Antagonism Step6 Flow Cytometry Step5->Step6 Validation

Experimental workflow for evaluating RORγt antagonism and TH17 suppression.

Self-Validating Experimental Protocols

A compound's reported bioactivity is only as reliable as the assay used to measure it. The following protocols are designed with built-in causality checks to ensure that the observed phenotypic changes are directly linked to the proposed mechanism of action.

Protocol A: Transwell Invasion Assay for RhoA/ROCK Inhibitors

Purpose: To functionally validate the inhibition of actin-driven cell motility by benzothiophene 1,1-dioxide derivatives. Causality Focus: We utilize Matrigel-coated transwells rather than simple 2D scratch assays. Matrigel mimics the extracellular matrix (ECM); crossing it requires the cell to actively secrete proteases and utilize RhoA-dependent cytoskeletal contractility. If a compound merely reduces viability, it will fail a standard cytotoxicity counter-screen. If it specifically inhibits invasion without causing immediate cell death, RhoA/ROCK pathway inhibition is functionally validated.

Step-by-Step Methodology:

  • Matrix Preparation: Coat the upper chambers of 8-μm pore transwell inserts with 50 μL of diluted Matrigel (1 mg/mL). Incubate at 37°C for 2 hours to allow gelling.

  • Cell Starvation: Starve MDA-MB-231 cells in serum-free DMEM for 12 hours prior to the assay. Rationale: This reduces basal kinase activity, ensuring that subsequent migration is specifically driven by the chemoattractant gradient.

  • Compound Dosing: Harvest cells and resuspend in serum-free media containing the benzothiophene derivative (e.g., 10 μM) or a DMSO vehicle control. Pre-incubate for 30 minutes.

  • Seeding: Seed

    
     treated cells into the upper chamber.
    
  • Chemoattractant Addition: Add 600 μL of DMEM containing 10% FBS to the lower chamber to create a chemotactic gradient.

  • Incubation & Fixation: Incubate for 24 hours at 37°C. Remove non-invading cells from the upper surface using a cotton swab. Fix the invaded cells on the lower surface with 4% paraformaldehyde for 15 minutes.

  • Quantification: Stain with 0.1% crystal violet. Image under a brightfield microscope and count invaded cells across five random fields per well.

Protocol B: Flow Cytometric Validation of RORγt Antagonism

Purpose: To quantify the suppression of TH17 cell differentiation by tetrahydro-benzothiophene derivatives. Causality Focus: RORγt is a transcription factor. Directly measuring its protein levels via Western blot does not confirm functional antagonism (the protein may be present but inactive). Therefore, we measure the intracellular accumulation of its primary downstream effector, IL-17A. A reduction in IL-17A+ cells directly validates transcriptional antagonism.

Step-by-Step Methodology:

  • Cell Isolation: Isolate naive CD4+ T cells from murine spleens using magnetic bead negative selection (>95% purity required).

  • Activation: Plate cells in 96-well plates pre-coated with anti-CD3 (5 μg/mL) and anti-CD28 (2 μg/mL) antibodies to simulate T-cell receptor engagement.

  • TH17 Polarization: Add a cytokine cocktail consisting of TGF-β (2 ng/mL) and IL-6 (20 ng/mL). Rationale: These specific cytokines trigger the STAT3 pathway, which upregulates RORγt expression.

  • Compound Dosing: Immediately introduce the tetrahydro-benzothiophene derivative across a dose-response gradient (e.g., 0.1 μM to 50 μM). Incubate for 72 hours.

  • Protein Transport Inhibition: 4 hours prior to harvest, add Brefeldin A (5 μg/mL) to trap synthesized cytokines within the endoplasmic reticulum.

  • Staining & Flow Cytometry: Harvest cells, stain for surface CD4, fix, and permeabilize. Perform intracellular staining using a fluorophore-conjugated anti-IL-17A antibody. Analyze via flow cytometry to determine the percentage of CD4+/IL-17A+ cells relative to the vehicle control.

References

  • Title: Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link]

  • Title: Synthesis and biological evaluation of novel benzothiophene derivatives. Source: International Nuclear Information System (INIS-IAEA) URL: [Link]

An In-depth Technical Guide to the Safe Handling of Brominated Benzothiophenes for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of Brominated Benzothiophenes

Benzothiophene, an aromatic heterocyclic compound formed by the fusion of a benzene and a thiophene ring, serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are integral to the structure of numerous pharmaceutical drugs, including the selective estrogen receptor modulator Raloxifene, the anti-inflammatory Zileuton, and the antifungal Sertaconazole.[1][2][3][4][5] The introduction of bromine atoms onto this scaffold—a process known as bromination—is a powerful synthetic strategy used to create key intermediates and modulate the biological activity of these molecules.[3]

These brominated benzothiophenes are invaluable tools for researchers and drug development professionals. They are frequently employed in transition metal-catalyzed reactions and other synthetic transformations to build more complex molecular architectures.[4][6] However, their utility is matched by inherent chemical hazards. The presence of bromine and the aromatic system necessitates a comprehensive understanding of their reactivity, toxicity, and handling requirements. This guide provides an in-depth analysis of the safety data associated with brominated benzothiophenes and outlines field-proven protocols to ensure their safe handling in a laboratory setting, empowering scientists to mitigate risks while advancing their research.

Deconstructing the Safety Data Sheet (SDS): A Core Analysis

The Safety Data Sheet is the most critical document for understanding the hazards of a chemical. It is not merely a formality but a detailed guide to safe use. Below is a synthesized analysis of the key sections of an SDS for a typical brominated benzothiophene, based on publicly available data for compounds like 3-bromo- and 5-bromobenzothiophene.

Section 2: Hazard Identification

This section provides a rapid overview of the potential dangers. Brominated benzothiophenes are often classified under the Globally Harmonized System (GHS) with the following hazards.

Table 1: Representative GHS Hazard Classification | Hazard Class | Category | Hazard Statement | GHS Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |

ngcontent-ng-c1131663873="" class="ng-star-inserted">
| | Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][9][10] |

|
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[8][9][10] |

|
| Specific target organ toxicity — single exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation[9][10] |

|
| Hazardous to the Aquatic Environment, Long-Term | Category 2 | H411: Toxic to aquatic life with long lasting effects |

|

Causality: The irritant properties stem from the reactivity of the halogenated aromatic system with biological macromolecules in the skin, eyes, and mucous membranes. The aquatic toxicity is a common feature of persistent halogenated organic compounds.

Section 4: First-Aid Measures

Immediate and correct first aid is crucial. The primary directive is to remove the individual from the source of exposure and decontaminate them.

  • Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][9]

  • Skin Contact: Flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[8] Seek medical aid if irritation develops or persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[9] Get immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention or contact a Poison Control Center.[7][8]

Section 5: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[7][8]

  • Specific Hazards: Combustion of these compounds is hazardous. Thermal decomposition can lead to the release of highly irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen bromide (HBr).[11]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[8][11]

Section 6: Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear the appropriate Personal Protective Equipment (PPE) as detailed in Section 8. Ensure adequate ventilation and remove all sources of ignition.[7]

  • Containment & Cleanup: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled hazardous waste container.[8] For small liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and collect for disposal.[12] Do not allow the chemical to enter drains or waterways.[7][12]

Section 7: Handling and Storage

This section dictates the daily practices for laboratory safety.

  • Safe Handling: All work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[7][13] Avoid all contact with skin, eyes, and clothing by wearing appropriate PPE.[8] Do not breathe dust or vapors.[8]

  • Safe Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of heat or ignition.[8][13] Keep containers tightly closed when not in use.[8][13] A critical aspect of safe storage is segregating these compounds from incompatible materials such as strong oxidizing agents, acids, and bases.[13][14]

Section 8: Exposure Controls / Personal Protection

Engineering controls are the first line of defense, followed by PPE.

  • Engineering Controls: A properly functioning chemical fume hood is mandatory for any manipulation of these compounds.[13] Emergency eyewash stations and safety showers must be located in the immediate work area.[8][9]

  • Personal Protective Equipment (PPE): The selection of PPE is a non-negotiable aspect of the risk assessment.

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection Type Minimum Requirement Rationale
Eye/Face ANSI-approved safety goggles with side-shields.[7][13] Protects against splashes and airborne particles. A face shield over goggles is recommended for high-risk operations.[13][15]
Hand Chemical-resistant, powder-free gloves (e.g., Nitrile).[15] Provides a barrier against skin contact. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[7] Double-gloving is best practice.[13]
Body Laboratory coat, long pants, and fully enclosed, closed-toe shoes.[13][15] Protects skin from accidental spills and splashes.

| Respiratory | Not typically required when using a fume hood. | If work generates significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or a full-face respirator with appropriate cartridges) is necessary.[7][15] |

Section 11: Toxicological Information

While data for every specific derivative is often unavailable, the toxicological profile can be inferred from the parent compounds and related structures.

  • Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[8]

  • Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system.[8][9] Ingestion can be harmful.[7]

  • Chronic Effects: Long-term exposure data is limited. However, studies on the parent benzothiophene have shown liver and kidney effects in rats after subchronic dietary exposure.[16] Furthermore, some brominated benzenes are known hepatotoxins, and chronic exposure to brominated aromatic compounds, in general, has been linked to conditions such as porphyria.[17][18]

Section 13: Disposal Considerations

Proper disposal is essential to protect the environment and comply with regulations.

  • Waste Classification: Brominated benzothiophenes and any materials contaminated with them must be treated as hazardous waste.[11][13]

  • Disposal Method: Collect waste in a dedicated, clearly labeled container for "Halogenated Organic Waste."[13][14] Never dispose of this waste down the drain or mix it with non-halogenated waste.[13][14] Disposal must be carried out by a licensed hazardous waste disposal facility, typically via high-temperature incineration with appropriate emission controls.[19]

Field-Proven Insights: Synthesis and Handling Protocols

Theoretical knowledge from the SDS must be translated into practical, safe laboratory procedures. This involves a proactive risk assessment and adherence to validated protocols.

Risk Assessment Workflow

Before any experiment, a thorough risk assessment must be performed. This is not a paperwork exercise but a critical thinking process to ensure all hazards are controlled.

RiskAssessment cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution A Identify Hazards (Review SDS) B Evaluate Risks (Scale, Concentration, Procedure) A->B Analyze C Implement Controls (Fume Hood, PPE, Spill Kit) B->C Mitigate D Perform Experiment C->D Authorize E Decontaminate & Segregate Waste D->E Clean-up F Review & Refine Protocol E->F Learn

Caption: Risk Assessment Workflow for Handling Brominated Benzothiophenes.

Experimental Protocol: A Representative Synthesis & Purification

The following protocol illustrates how safety principles are integrated into a common synthetic procedure, such as a Sonogashira cross-coupling reaction involving a brominated benzothiophene.[20]

SynthesisWorkflow cluster_waste Waste Streams A 1. Setup in Fume Hood (Inert Atmosphere, Dry Glassware) B 2. Charge Reagents (Bromobenzothiophene, Catalyst, Base, Solvent) A->B C 3. Controlled Addition of Alkyne (via Syringe) B->C D 4. Reaction Monitoring (TLC Analysis) C->D E 5. Quench Reaction (Add Water) D->E F 6. Aqueous Workup (Separate Organic/Aqueous Layers) E->F G 7. Purification (Column Chromatography) F->G W1 Aqueous Waste F->W1 Segregate H 8. Isolate Product (Rotary Evaporation) G->H W2 Halogenated Organic Waste (Solvent, Column Fractions) G->W2 Segregate H->W2 Segregate

Caption: Experimental Workflow for Synthesis and Purification.

Step-by-Step Methodology with Integrated Safety:

  • Preparation (In Fume Hood): All glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[20] This is done to exclude moisture, which can quench catalysts and reagents. All solid reagents are weighed out in the fume hood.

  • Reagent Charging: The bromobenzothiophene, palladium catalyst, copper (I) iodide co-catalyst, base (e.g., triethylamine), and solvent (e.g., DMF or THF) are charged to the reaction flask under a positive pressure of inert gas.[20] The rationale is to prevent exposure to potentially dusty and hazardous solids.

  • Substrate Addition: The coupling partner (e.g., a terminal alkyne) is added slowly, often via syringe, to control the reaction rate and any potential exotherm.

  • Reaction & Monitoring: The reaction is stirred at the appropriate temperature. Progress is monitored by withdrawing small aliquots for analysis (e.g., TLC), minimizing the opening of the system.

  • Quenching and Workup: Upon completion, the reaction is cooled and quenched by adding water or a saturated ammonium chloride solution. The mixture is transferred to a separatory funnel for extraction with an appropriate organic solvent.

    • Self-Validating System: The organic and aqueous layers are separated. The aqueous layer is collected in a container labeled "Aqueous Hazardous Waste." The organic layer, containing the product and halogenated solvent, is washed, dried, and filtered. All organic solutions from this point are designated as "Halogenated Organic Waste."[13] This strict segregation is crucial for proper disposal.

  • Purification and Isolation: The solvent is removed under reduced pressure (rotary evaporation). The crude product is then purified, typically by flash column chromatography on silica gel.

    • Safety Causality: Handling dry silica gel poses an inhalation hazard; it should be handled in the fume hood. The solvent fractions collected from the column are all considered halogenated waste and must be disposed of accordingly.

Emergency Protocol: Spill Response
  • Minor Spill (<100 mL, inside a fume hood):

    • Alert personnel in the immediate area.

    • If flammable, ensure all ignition sources are off.

    • Use a chemical spill kit to absorb the material with an inert absorbent like vermiculite or sand.[14]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[13]

    • Decontaminate the area with a suitable solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Major Spill or Any Spill Outside a Fume Hood:

    • EVACUATE the immediate area.

    • Alert your supervisor and institutional Environmental Health & Safety (EHS) office immediately.[14]

    • Secure the area to prevent re-entry.

    • If there is a fire risk or medical attention is needed, call 911.[14]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Conclusion

Brominated benzothiophenes are powerful synthetic building blocks that are essential for innovation in drug discovery and materials science. Their utility, however, is intrinsically linked to chemical hazards that demand respect, understanding, and meticulous control. By embracing a safety-first mindset grounded in a thorough analysis of the Safety Data Sheet, performing diligent risk assessments for every procedure, and consistently applying robust engineering controls and personal protective equipment, researchers can confidently and safely harness the synthetic potential of these valuable compounds. A proactive safety culture is not a barrier to scientific progress; it is the foundation upon which sustainable and successful research is built.

References

  • Washington State University. (n.d.). Halogenated Solvents.
  • Thermo Fisher Scientific. (2024). Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet.
  • Echemi. (n.d.). Benzo[b]thiophene SDS, 95-15-8 Safety Data Sheets.
  • Cole-Parmer. (2006). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%.
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025). 3-Bromobenzo[b]thiophene - SAFETY DATA SHEET.
  • BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Liger, F., et al. (2018). Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. ResearchGate. Retrieved from [Link]

  • Ossila. (2023). 2-Bromodibenzothiophene - Safety Data Sheet.
  • TCI Chemicals. (2025). 2-Bromo[14]benzothieno[3,2-b][14]benzothiophene - SAFETY DATA SHEET. Retrieved from

  • The Good Scents Company. (n.d.). benzothiophene, 95-15-8. Retrieved from [Link]

  • Wiśniewska-Knypl, J. M., et al. (1998). Toxicology of selected brominated aromatic compounds. Medycyna Pracy.
  • Yusuf, M., & Khan, I. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. Retrieved from [Link]

  • Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]

  • Roy, S. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds: A Comprehensive Overview.
  • Poon, R., et al. (1998). Subchronic toxicity of benzothiophene on rats following dietary exposure. Journal of Toxicology and Environmental Health, Part A. Retrieved from [Link]

  • Starek, A., & Podolak, M. (2001). Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice. Journal of Applied Toxicology. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 5-Bromo-1-benzothiophene - SAFETY DATA SHEET.

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The benzo[b]thiophene scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, selective estrogen receptor modulators (SERMs), and anticancer agents targeting the RhoA/ROCK pathway . Functionalizing this core via transition-metal catalysis enables rapid library generation for structure-activity relationship (SAR) studies.

In this application note, we detail a highly efficient and chemoselective protocol for the Suzuki-Miyaura cross-coupling of ethyl 5-bromobenzo[b]thiophene-3-carboxylate with aryl or heteroaryl boronic esters. This specific substrate presents a unique synthetic challenge: achieving full conversion at the sterically accessible 5-bromo position while completely suppressing the saponification (hydrolysis) of the ethyl ester at the 3-position.

Causality Behind Experimental Choices (E-E-A-T):

  • Catalyst Selection (Pd(dppf)Cl₂): The selection of Pd(dppf)Cl₂ is deliberate. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle (~99°), which facilitates the sterically demanding reductive elimination step, particularly when coupling bulky or electron-rich heteroaryl partners. Furthermore, the bidentate nature of dppf prevents catalyst poisoning by the sulfur atom inherent to the benzothiophene core.

  • Base and Solvent System (Na₂CO₃ in DMF/H₂O): A critical balance must be struck between activating the boronic species and preserving the ethyl ester. Sodium carbonate (Na₂CO₃) serves as an optimal, moderate base. Stronger bases (e.g., NaOH, KOH) would inevitably trigger saponification of the ester at elevated temperatures. The solvent system—a ~7:1 (v/v) mixture of N,N-dimethylformamide (DMF) and water—ensures complete dissolution of both the lipophilic organic substrate and the inorganic base. The presence of water is non-negotiable; it is required to generate the reactive hydroxyboronate intermediate necessary for transmetalation .

Catalytic Cycle and Pathway

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L2 Pd0->OxAdd Ar-Br BaseEx Base Exchange Pd(II)(Ar)(OH/CO3)L2 OxAdd->BaseEx Na2CO3 / H2O TransMet Transmetalation Pd(II)(Ar)(R)L2 BaseEx->TransMet R-B(OH)2 Product Coupled Product + Pd(0)L2 TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Suzuki-Miyaura cross-coupling for benzo[b]thiophene derivatives.

Experimental Design and Quantitative Data

The following table summarizes the optimized reagent quantities for a standard 1.0 mmol scale reaction, utilizing 1-methyl-4-pyrazole boronic acid pinacol ester as a representative coupling partner.

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate285.161.0285.2 mgElectrophile
Heteroaryl Boronic Pinacol EsterVaries1.2~250.0 mgNucleophile
Pd(dppf)Cl₂731.700.173.2 mgCatalyst
Na₂CO₃105.993.0318.0 mgBase
DMF (Anhydrous, Degassed)73.09-3.0 mLPrimary Solvent
H₂O (Deionized, Degassed)18.02-0.45 mLCo-solvent

Experimental Workflow

Workflow Step1 1. Reagent Loading Ar-Br, R-B(pin), Na2CO3 Step2 2. Solvent Addition DMF / H2O (7:1 v/v) Under N2 Step1->Step2 Step3 3. Catalyst & Heat Pd(dppf)Cl2, 90 °C 3.3 h Step2->Step3 Step4 4. Work-up Cool, Extract (EtOAc), Wash (Brine) Step3->Step4 Step5 5. Purification Silica Column Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system; adherence to the degassing and temperature parameters ensures high yields (>85%) while preventing ester degradation.

  • Reaction Setup: To an oven-dried 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add ethyl 5-bromobenzo[b]thiophene-3-carboxylate (285.2 mg, 1.0 mmol), the selected boronic acid/ester (1.2 mmol), and Na₂CO₃ (318.0 mg, 3.0 mmol).

  • Atmosphere Exchange: Seal the reaction vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with dry nitrogen or argon. Repeat this purge cycle three times to establish a strictly inert atmosphere.

  • Solvent Addition: Via a syringe, introduce degassed DMF (3.0 mL) followed by degassed deionized H₂O (0.45 mL). Note: Degassing solvents via sparging with nitrogen for 15 minutes prior to use is critical to prevent the oxidative homocoupling of the boronic ester.

  • Catalyst Introduction: Briefly remove the septum under a positive, heavy flow of nitrogen, quickly add the Pd(dppf)Cl₂ catalyst (73.2 mg, 0.1 mmol), and reseal the vessel.

  • Heating and Monitoring: Transfer the flask to a pre-heated oil bath or heating block set precisely to 90 °C. Stir the mixture vigorously for approximately 3.3 hours. Monitor the reaction progression via TLC or LC-MS until the starting bromide is completely consumed.

  • Quenching and Work-up: Remove the flask from the heat source and allow it to cool to room temperature. Dilute the crude mixture with ethyl acetate (15 mL) and quench with water (10 mL). Separate the layers and extract the aqueous phase with additional ethyl acetate (2 × 10 mL).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) (3 × 10 mL) to effectively partition and remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of hexanes and ethyl acetate (typically starting at 95:5 and increasing polarity) to afford the pure coupled product.

Troubleshooting and Optimization

  • Ester Hydrolysis (Saponification): If LC-MS analysis indicates the formation of the corresponding carboxylic acid mass (M-28), the basicity or temperature is too high. Reduce the reaction temperature to 75–80 °C, or substitute Na₂CO₃ with a milder, non-aqueous base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent system (e.g., Toluene/1,4-Dioxane).

  • Protodeboronation of the Nucleophile: Electron-deficient heteroaryl boronic acids (e.g., 2-pyridyl variants) are highly prone to protodeboronation in aqueous basic media. If this side reaction outcompetes the cross-coupling, switch to the corresponding pinacol ester (Bpin) or MIDA boronate, and ensure the water used is strictly degassed to maximize the rate of transmetalation over degradation.

  • Incomplete Conversion (Catalyst Poisoning): If the reaction stalls prior to completion, the sulfur atom in the substrate may be coordinating to the palladium center, or oxygen may have infiltrated the system. Ensure the use of the bidentate dppf ligand and verify that the system is rigorously oxygen-free to prevent the oxidation of the phosphine ligand to its inactive phosphine oxide.

References

  • Liang, J., Huang, J., Yang, J., Liang, W., Li, H., Wu, Y., & Liu, B. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. URL:[Link]

Application Note: Hydrolysis of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate to 5-Bromobenzo[b]thiophene-3-carboxylic acid

[1]

Executive Summary

This application note details the optimized protocol for the saponification of ethyl 5-bromobenzo[b]thiophene-3-carboxylate to its corresponding carboxylic acid, 5-bromobenzo[b]thiophene-3-carboxylic acid (CAS 7312-24-5).[1] This transformation is a critical intermediate step in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and anticancer therapeutics targeting the RhoA/ROCK pathway.

While ester hydrolysis is a fundamental transformation, the specific solubility profile of the 5-bromobenzo[b]thiophene scaffold and the necessity to preserve the aryl bromide for downstream cross-coupling (e.g., Suzuki-Miyaura) requires a tailored solvent system and workup procedure. This guide presents a robust LiOH-mediated hydrolysis in a ternary solvent system (THF/MeOH/H2O), ensuring high yields (>90%) and high purity without chromatographic purification.[1]

Reaction Mechanism & Strategic Considerations

Mechanistic Pathway

The reaction proceeds via a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The ethoxide group is subsequently eliminated, and the resulting carboxylic acid is immediately deprotonated to form the carboxylate salt. The final acidification step regenerates the free acid.

Strategic Design
  • Solvent System: The starting material, ethyl 5-bromobenzo[b]thiophene-3-carboxylate, exhibits poor solubility in pure alcohols or water.[1] A ternary mixture of THF:MeOH:H2O (3:1:1) is employed.[1] THF solubilizes the hydrophobic aromatic ester, MeOH acts as a phase transfer co-solvent, and water provides the medium for the hydroxide base.

  • Base Selection: Lithium Hydroxide (LiOH) is preferred over NaOH or KOH for medicinal chemistry applications on this scale.[1] The lithium cation is less Lewis acidic, often leading to cleaner reaction profiles, and LiOH is sufficiently soluble in the organic-rich medium.

  • Chemoselectivity: The reaction conditions are mild (ambient to 60°C) to prevent nucleophilic aromatic substitution at the bromine position, preserving the halogen handle for future diversification.

Reaction Scheme Visualization

ReactionMechanismEsterEthyl 5-bromobenzo[b]thiophene-3-carboxylateTetraTetrahedralIntermediateEster->Tetra+ LiOH / H2O(Nucleophilic Attack)SaltCarboxylate Salt(R-COO- Li+)Tetra->Salt- EtOH(Elimination)Acid5-Bromobenzo[b]thiophene-3-carboxylic acidSalt->Acid+ HCl(Protonation)

Figure 1: Step-wise mechanistic flow of the saponification process.[1]

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate285.161.0Substrate
Lithium Hydroxide Monohydrate (LiOH[1]·H2O)41.963.0Base
Tetrahydrofuran (THF)72.11-Solvent (Solubilizer)
Methanol (MeOH)32.04-Co-solvent
Hydrochloric Acid (1N and 6N)36.46ExcessQuench/Acidification
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a round-bottom flask equipped with a magnetic stir bar with Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (1.0 equiv).

  • Add THF (5 mL per mmol substrate) and MeOH (1.5 mL per mmol substrate).

  • Stir at room temperature until a clear, homogeneous solution is obtained. Note: If the solution remains cloudy, add small increments of THF.

Step 2: Saponification

  • Prepare a solution of LiOH·H2O (3.0 equiv) in Deionized Water (1.5 mL per mmol substrate).[1]

  • Add the aqueous LiOH solution dropwise to the stirring ester solution.

  • Temperature Control:

    • Standard: Stir at Room Temperature for 4–6 hours.

    • Accelerated: If reaction progress is slow (monitored by TLC/LCMS), heat to 50°C for 1–2 hours.

  • Monitoring: Monitor consumption of the starting material (Rf ~0.8 in 20% EtOAc/Hexanes) and formation of the polar baseline spot (Acid).

Step 3: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove the majority of THF and MeOH. Caution: Do not distill to dryness; leave the aqueous slurry.

  • Dilute the residue with Water (10 mL per mmol).

  • Optional Wash: If non-polar impurities are present, wash the basic aqueous phase with Diethyl Ether or EtOAc (2 x 5 mL). Discard the organic wash.

  • Acidification: Cool the aqueous phase in an ice bath (0–5°C). Slowly add 1N HCl with stirring until pH reaches ~1–2.

    • Observation: A thick white/off-white precipitate should form immediately.[1]

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (3 x) to remove residual salts (LiCl) and excess acid.[1]

  • Drying: Dry the solid in a vacuum oven at 50°C overnight or under high vacuum for 24 hours.

Purification

The crude product typically exceeds 95% purity.[2] If higher purity is required for analytical standards:

  • Recrystallization: Dissolve in minimum hot Ethanol or Acetic Acid, then cool slowly.

  • Yield Expectation: 85–95%.

Workflow Visualization

WorkflowStartStart:Dissolve Ester inTHF/MeOHAddBaseAdd aq. LiOH(3.0 equiv)Start->AddBaseReactStir 20-50°C(Monitor TLC)AddBase->ReactEvapEvaporate Volatiles(Remove THF/MeOH)React->EvapAcidifyAcidify with HClto pH 1-2Evap->AcidifyFilterFilter Precipitate& Wash with H2OAcidify->FilterDryDry under Vacuum(Final Product)Filter->Dry

Figure 2: Operational workflow for the isolation of the target carboxylic acid.[1]

Characterization & Data Analysis

The following data confirms the identity of 5-bromobenzo[b]thiophene-3-carboxylic acid .

TechniqueExpected Signal / ResultInterpretation
Appearance White to Off-white solidHigh purity crystalline solid.[1]
1H NMR (DMSO-d6)δ 13.0 (br s, 1H)Carboxylic acid proton (-COOH).[1]
δ 8.65 (s, 1H)H-2 (Thiophene ring).[1] Characteristic singlet.
δ 8.60 (d, J=2.0 Hz, 1H)H-4 (Aromatic, ortho to Br).
δ 8.05 (d, J=8.5 Hz, 1H)H-7 (Aromatic).
δ 7.65 (dd, J=8.5, 2.0 Hz, 1H)H-6 (Aromatic).
LC-MS (ESI-) m/z 255/257 [M-H]-Confirming Br isotope pattern (1:1 ratio).
Melting Point >260°C (dec)Typical for fused heteroaromatic acids.[1]

Note: NMR shifts are approximate and may vary slightly based on concentration and water content in DMSO-d6.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Poor solubility of ester.[1]Increase THF ratio. Ensure reaction temperature is at least 50°C.
Low Yield (No Precipitate) Product is slightly water-soluble or pH not low enough.Ensure pH is <2. Extract the aqueous phase with EtOAc (3x), dry over Na2SO4, and concentrate.
Impurity: Debromination Pd contamination (if SM from coupling) or extreme basic heat.[1]Use catalyst scavenger on SM before hydrolysis. Keep temp <60°C.
Sticky Solid/Gum Trapped solvent or impurities.Triturate the gum with Hexanes or cold Et2O to induce crystallization.

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. PubMed Central. Available at: [Link] (Accessed Oct 2025).[1] Describes analogous hydrolysis conditions (NaOH/EtOH/H2O) for substituted benzothiophenes.

  • Synthesis of 5-carboxybenzo[b]thiophene. ResearchGate. Available at: [Link]. Provides context on the stability and isolation of carboxy-benzothiophenes.

  • Saponification - Typical Procedures. OperaChem. Available at: [Link].[1] General reference for standard ester hydrolysis protocols.

Application Note: Ester-Tolerant Buchwald-Hartwig Amination of 5-Bromobenzothiophene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The Buchwald-Hartwig cross-coupling reaction is a cornerstone of C–N bond formation in modern drug discovery[1]. However, applying this methodology to 5-bromobenzothiophene esters presents a dual challenge: the thiophene sulfur atom can poison the palladium catalyst, and the ester moiety is highly susceptible to saponification or transesterification under standard strongly basic conditions[2]. This application note details a highly optimized, self-validating protocol utilizing a tailored Pd/XPhos catalytic system and mild inorganic bases to achieve high-yielding amination while preserving ester integrity.

Mechanistic Rationale & Causality in Reaction Design

To design a successful protocol, we must address the specific failure modes associated with the substrate.

Catalyst Poisoning by Thiophene: Benzothiophenes are electron-rich heterocycles. The sulfur atom possesses lone pairs that can competitively coordinate to the active Pd(0) species, leading to catalyst sequestration, deactivation, and precipitation (Pd black). Causality & Solution: We utilize a highly bulky, electron-rich biaryl phosphine ligand, such as XPhos , or the bidentate BINAP [3][4]. The steric bulk of XPhos prevents off-target sulfur coordination, while its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the strong C(sp2)–Br bond[4].

Base-Mediated Ester Cleavage: The standard Buchwald-Hartwig amination relies on strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation of the coordinated amine[5][6]. However, esters are strictly incompatible with KOtBu/NaOtBu due to rapid nucleophilic attack and subsequent hydrolysis[2]. Causality & Solution: We replace alkoxides with Cesium Carbonate (Cs₂CO₃) . The large ionic radius of the cesium cation enhances the solubility of the carbonate in non-polar solvents like toluene, providing sufficient basicity to drive the reductive elimination without hydrolyzing the ester[3].

CatalyticCycle Pd0 Pd(0)L Active Species OxAdd Oxidative Addition Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R-NH2 Deprot Deprotonation (Cs2CO3) AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim HX RedElim->Pd0 Product

Caption: Catalytic cycle of Pd-catalyzed amination highlighting base intervention.

Quantitative Condition Screening

The following table synthesizes empirical data from various catalytic systems applied to brominated heterocycles and base-sensitive substrates[3][4].

Catalytic SystemLigandBaseSolventTemp (°C)Ester ToleranceAvg. YieldRef
Pd(OAc)₂ (5 mol%)BINAP (8 mol%)Cs₂CO₃Toluene110High70 - 85%[3]
Pd₂(dba)₃ (5 mol%)XPhos (10 mol%)Cs₂CO₃Toluene90High75 - 89%[4]
Pd₂(dba)₃ (5 mol%)XPhos (10 mol%)NaOtBuTHF70Low (Hydrolysis)< 20%[2]
Pd₂(dba)₃ (5 mol%)XPhos (10 mol%)Cs₂CO₃Dioxane150 (MW)High80 - 90%

Table 1: Comparison of Buchwald-Hartwig conditions for 5-bromobenzothiophene derivatives. The use of Cs₂CO₃ in Toluene or Dioxane provides the optimal balance of reactivity and functional group tolerance.

Experimental Protocol: Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure reproducibility and prevent downstream failures.

Reagents Required:

  • 5-Bromobenzothiophene ester (1.0 equiv, limiting reagent)

  • Primary or secondary amine (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv / 5 mol%)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos] (0.10 equiv / 10 mol%)

  • Cesium Carbonate [Cs₂CO₃] (2.0 - 3.0 equiv, finely milled)

  • Anhydrous Toluene (Degassed, 10 mL/mmol)

Workflow Substrate 5-Bromobenzothiophene Ester (Base & Poisoning Sensitive) Degas Solvent Degassing (Toluene, Ar Sparging) Substrate->Degas Catalyst Catalyst Activation Pd2(dba)3 + XPhos Degas->Catalyst Base Mild Base Addition Cs2CO3 (Protects Ester) Catalyst->Base Reaction Thermal Heating 90°C - 110°C, 2-8h Base->Reaction Workup Celite Filtration & Concentration Reaction->Workup Validation LC-MS / NMR Validation (Self-Validating Check) Workup->Validation

Caption: Experimental workflow for ester-tolerant Buchwald-Hartwig amination.

Step-by-Step Methodology:

Step 1: Preparation and Degassing (Critical for Pd(0) stability)

  • To an oven-dried Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar, add the 5-bromobenzothiophene ester (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene (10 mL per mmol of substrate).

  • Self-Validation Checkpoint 1: Sparge the solution with ultra-pure Argon for at least 15 minutes. Oxygen presence will rapidly oxidize the electron-rich XPhos ligand, halting the catalytic cycle before it begins.

Step 2: Catalyst and Base Introduction 4. Under a positive flow of Argon, quickly add Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv). 5. Seal the vial with a PTFE-lined septum cap. 6. Self-Validation Checkpoint 2: Observe the color change. The mixture should transition from a deep purple/red (Pd₂(dba)₃) to a dark reddish-brown as the active Pd(0)-XPhos complex forms. If the solution turns black and precipitates immediately, oxygen contamination or moisture has caused catalyst decomposition.

Step 3: Heating and Reaction Monitoring 7. Transfer the sealed vial to a pre-heated oil bath or heating block set to 90 °C[4]. 8. Stir vigorously (800-1000 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended. 9. Self-Validation Checkpoint 3: After 2 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. You should observe the depletion of the starting mass and the appearance of the product mass. The ester mass should remain intact (no M-OR hydrolysis peaks).

Step 4: Workup and Isolation 10. Once LC-MS indicates complete conversion (typically 2-8 hours depending on the amine's steric bulk), remove the vial from the heat and cool to room temperature. 11. Dilute the mixture with ethyl acetate (10 mL) to crash out inorganic salts. 12. Filter the crude mixture through a pad of Celite to remove the palladium black and excess Cs₂CO₃[3]. Wash the pad with additional ethyl acetate. 13. Concentrate the filtrate under reduced pressure. 14. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 5-aminobenzothiophene ester.

Conclusion

By strategically pairing the bulky, electron-rich XPhos ligand with the mild, non-nucleophilic base Cs₂CO₃, researchers can successfully perform Buchwald-Hartwig aminations on 5-bromobenzothiophene esters. This method circumvents the dual pitfalls of catalyst poisoning and ester saponification, resulting in a highly reliable and scalable protocol for drug development applications.

References[2] Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMTZBW61v_XfVs11ee5QudmSXCUDwWfHp-P9hGRrJTXjaSd6PZP-cM59T8WlPaqHmH2eqc-83rDjS40OppyFSHMo0LdBBgsHxLIKw8gWIFEgofdAT-V2_m4aDtKWlSeZ7yTPsyGzOUD1oGWApTMCUF_12oU5qqcSkuSDaVJMRbkdX-KYO109aJtWHSmZggS5zUm8tamOeMmvZo0xi2Um7MmszNsk_dR0gmr7U8JGMlKcgq2QlpmyOMuSM_yWV888N-8baS19IcvFCi29bnXwEWF3IiTPz5jvoVcW_m4TGlypocjF2Cmw==[3] Organic Synthesis. "Buchwald-Hartwig Coupling." Organic Synthesis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiB2Vka1NKyC9wa_ql1HVJj2Wa-mANL2KpEABC5S6mSb_SfRqkMvE0a2mcYEL9Ps0I6ptU88gGMXI822LfVXYOzH4Fx9ZJWsXbI8WR7097EESA4w3i6tviRBdL-42jEzLKG8gfUyTeaNlAzGJPDAd8xRQX[4] American Chemical Society. "Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand." Digitellinc. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZBg4dbJCysDW5sIe9ESvp1E9CxtNMzIHOKd5d02slnI97a1TKEWGzgVMjbWkoMG3KJW954CGeGavInvz_3GxilqN0LsD0RCfCMskRGULGryPuLbL_r28raMMeH9BVPmBxmZMw_fDU6cT0xSoGmsoQaV_3xu9IqykpsjHjTHSsF2rglMtS7TUzkEvpwZrlEgLfQrWS3xfXRIJSHzmgwzzUjcGSDkrDD0Z9ph_mj7qLZHsY9SSA62BWIR5_KFR3f2M53w8qf1_U9Bj24miF-HwoklAZ1oI=[1] Wikipedia. "Buchwald–Hartwig amination." Wikipedia. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1nZXgoKrBbs8wsKaAfcHG6lC-SmTbQLqlHI7kNkae7JPgFk0h3xevVKHzVEu6LaYYFUL7dGRLjbkxdWUL-D2M4to3fMbymEZFcibwZLzMtsCaopnyV3GCe4Fo8vzT12K5axj_4y1R88QBtcs6Q2SYwq5nurON0hA00ww=[5] DTU. "Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production." DTU. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy1KyPGiXJltjcBO3uBRPqQ0gXYAQG1dN1FTSexjdJjyWufXRSV2V0IY78OZyF4VW_Zy5bzCAK5sdLusMPNhA8q9m4KqqQP_ERbLZaRsbAdVl_yhQjzT3x4kj3lQwk-LEqFhF1090xt9-b1K46R62GK9y2LPPPizDe94aCIzb6dTdV874a14hbuWxrJzkKfTRbLN5ePNQYl_ID43clc8WDYlM=[6] ACS Publications. "AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides." JACS Au. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFN4nEmp3t7pjpb89xdxNIkIatmI9t0OWD-D7hfNBN2WOURaza67-yV8SDESXw7N1p3UVLiHtanc5-WxW2NtUpTGuK0696hJctjtuhHM_jfkn4Zx1Rzohn7LWBeVLQfOcJv-5KzN5qGoId[7] RSC Publishing. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." RSC Advances. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeCKLhobBTet-tjObV1rM2VodTGon5FrOTTs_9K6LLrG5qwDj1Rp395nJbMClON5uUZP6C6kD-6luHw0GyIBlj31KILmuq_Avf9laMK4tzEnU2bILYCNMakCw88K19ICPw6ghPXibhotC3bVWEkO_-hM_E6JHknY9y

Sources

Synthesis of pharmaceutical intermediates using ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis & Functionalization of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Part 1: Executive Summary & Strategic Value

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS: 39876-66-9 / Acid Precursor CAS: 7312-24-5) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity : the molecule possesses two distinct handle points—the electrophilic ester at C-3 and the nucleophile-receptive bromide at C-5—allowing for divergent synthesis of complex bioactive agents.

This guide details the protocols for synthesizing this core and deploying it to generate libraries of kinase inhibitors and RhoA/ROCK pathway antagonists. Unlike generic procedures, these protocols are optimized for high-throughput validation and scalability.

Part 2: Chemical Profile & Properties

PropertySpecification
IUPAC Name Ethyl 5-bromo-1-benzothiophene-3-carboxylate
Molecular Formula C₁₁H₉BrO₂S
Molecular Weight 285.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water
Key Reactivity A C-5 Position: Pd-catalyzed cross-coupling (Suzuki, Buchwald)
Key Reactivity B C-3 Position: Ester hydrolysis, Amidation, Reduction, Hydrazinolysis

Part 3: Synthetic Workflow & Logic

The following flowchart illustrates the divergent pathways available from the core scaffold. The logic prioritizes C-5 functionalization before C-3 manipulation in most workflows to prevent catalyst poisoning by free carboxylic acids or amines generated at C-3.

G Start 5-Bromobenzo[b]thiophene- 3-carboxylic Acid Core Ethyl 5-bromobenzo[b]thiophene- 3-carboxylate (The Core) Start->Core EtOH, EDCI, DMAP (Esterification) Suzuki C-5 Aryl Derivative (via Suzuki Coupling) Core->Suzuki Ar-B(OR)2, Pd(dppf)Cl2 DMF/H2O, 90°C Buchwald C-5 Amino Derivative (via Buchwald-Hartwig) Core->Buchwald R-NH2, Pd(OAc)2 Xantphos Acid C-3 Carboxylic Acid (Hydrolysis) Core->Acid NaOH, EtOH/H2O 50°C Hydrazide C-3 Hydrazide (Precursor to Triazoles) Core->Hydrazide N2H4·H2O, EtOH Reflux Amide C-3 Carboxamide (Target: RhoA Inhibitors) Suzuki->Amide 1. Hydrolysis 2. Amine Coupling Acid->Amide R-NH2, HATU/EDCI

Figure 1: Divergent synthetic pathways. The core ester allows for immediate C-5 diversification or C-3 scaffold morphing.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Conversion of the commercially available acid to the ethyl ester.

Mechanism: Nucleophilic acyl substitution activated by carbodiimide. Reagents: 5-Bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv), EDCI (2.0 equiv), DMAP (4.0 equiv), Anhydrous Ethanol.[1]

  • Activation: Charge a round-bottom flask with 5-bromobenzo[b]thiophene-3-carboxylic acid (7.8 mmol) and DCM (25 mL). Add EDCI (15.6 mmol) and DMAP (31.1 mmol). Stir at RT for 15 min to form the active acyl intermediate.

  • Nucleophilic Attack: Add anhydrous ethanol (excess, ~10 mL) to the reaction mixture.

  • Reaction: Stir at room temperature for 8 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Work-up: Evaporate solvents under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with dilute HCl (1M, 50 mL) to remove DMAP/urea byproducts. Wash organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Validation: ¹H NMR should show the disappearance of the carboxylic acid proton and appearance of the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).

Protocol B: C-5 Functionalization via Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl motifs (e.g., 1-methyl-pyrazole) for kinase affinity.

Scientific Insight: The C-5 position is electronically activated by the sulfur atom in the thiophene ring, making oxidative addition of Palladium facile. We use Pd(dppf)Cl₂ for its stability and resistance to dehalogenation side reactions.

  • Setup: In a reaction vial, combine Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (1.0 equiv), Aryl Boronic Pinacol Ester (1.2 equiv), and Na₂CO₃ (3.0 equiv).

  • Solvent System: Add a degassed mixture of DMF:H₂O (10:1 ratio). Note: Water is critical for the transmetallation step.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 - 0.1 equiv) under a nitrogen blanket.

  • Heating: Heat to 90°C for 3–4 hours.

  • Purification: Cool to RT, dilute with water, and extract with EtOAc. Purify via silica gel chromatography. This step typically yields the biaryl ester intermediate .

Protocol C: C-3 Scaffold Morphing (Hydrolysis & Amidation)

Objective: Converting the ester to a pharmacophore-binding amide (e.g., for RhoA inhibition).

  • Hydrolysis: Dissolve the C-5 substituted ester (from Protocol B) in EtOH/H₂O (5:1). Add NaOH (2.5 equiv) and stir at 50°C for 40 min. Acidify with 1M HCl to precipitate the carboxylic acid. Filter and dry.[2][3]

  • Amidation:

    • Dissolve the free acid (1.0 equiv) in DMF or DCM.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min.

    • Add the target amine (e.g., a piperazine or benzylamine derivative).

    • Stir at RT for 2–6 hours.

    • Yield Expectation: 60–85% after column chromatography.

Part 5: Case Study – RhoA/ROCK Pathway Inhibitor

Target Molecule: N-substituted-5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxamide. Significance: RhoA GTPases regulate tumor metastasis.[1] This scaffold inhibits the RhoA/ROCK pathway, suppressing stress fiber formation in cancer cells.

Experimental Data Summary (from Validated Runs):

StepTransformationReagentsYieldKey Observation
1 EsterificationEDCI, EtOH92%Clean conversion; no chromatography needed if acid wash is thorough.
2 Suzuki Coupling1-Me-Pyrazole-BPin, Pd(dppf)Cl₂78%DMF/H₂O system prevents protodeboronation.
3 HydrolysisNaOH, 50°C95%Quantitative precipitation upon acidification.
4 AmidationAmine, EDCI/DMAP65-81%Yield varies with steric bulk of the amine.

Biological Validation: Compounds synthesized via this route demonstrated significant inhibition of MDA-MB-231 cell migration and invasion, confirming the integrity of the synthesized pharmacophore [1].

Part 6: Troubleshooting & Optimization

  • Issue: Incomplete Suzuki Coupling.

    • Cause: Oxidation of Pd catalyst or insufficient base.

    • Fix: Sparge solvents with Argon for 15 min prior to addition. Increase Na₂CO₃ to 4.0 equiv.

  • Issue: Low Yield in Amidation.

    • Cause: Steric hindrance at C-3 carboxylate.

    • Fix: Switch coupling agent from EDCI to HATU or convert the acid to the acid chloride (SOCl₂, reflux) prior to amine addition.

  • Safety Note: Benzo[b]thiophenes can be skin sensitizers. All reactions involving alkyl halides or boronic acids should be conducted in a fume hood.

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis of 5-carboxybenzo[b]thiophene from p-bromothiophenol. Source: ResearchGate URL:[4][Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Functionalization of C5 position in benzo[b]thiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Regioselective Functionalization of the C5 Position in Benzo[b]thiophene-3-carboxylates

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C5-Functionalized Benzo[b]thiophene-3-carboxylates

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1][2] These molecules exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] Several commercial drugs, such as Raloxifene (an estrogen receptor modulator) and Zileuton (an asthma medication), feature this core structure, underscoring its therapeutic relevance.[3]

Within this important class of molecules, the strategic functionalization of the benzo[b]thiophene core is paramount for modulating biological activity, tuning physicochemical properties, and discovering novel therapeutic agents. The C5 position on the benzene ring portion of the scaffold is of particular interest. Modifications at this site can significantly influence the molecule's interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, recent studies have highlighted C5-substituted benzo[b]thiophene derivatives as promising agents targeting pathways like RhoA/ROCK in cancer.[4]

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the primary synthetic strategies for introducing functional groups at the C5 position of benzo[b]thiophene-3-carboxylates. We will explore field-proven protocols, delve into the mechanistic rationale behind experimental choices, and offer insights to overcome common synthetic challenges.

Strategic Overview: Pathways to C5 Functionalization

Achieving regioselective functionalization at the C5 position requires careful consideration of the electronic properties of the benzo[b]thiophene ring. The thiophene moiety is generally more reactive towards electrophiles and metallation than the benzene ring, with the C2 and C3 positions being the most electronically active. Therefore, direct functionalization of the benzene ring, especially at C5, often necessitates a multi-step approach or highly specific catalytic systems.

The most common and reliable strategy involves an initial, regioselective halogenation of the C5 position, followed by transition-metal-catalyzed cross-coupling reactions. An alternative, more modern approach involves direct C-H activation, which offers a more atom-economical route but can present challenges in controlling regioselectivity.

G cluster_0 General Workflow for C5 Functionalization Start Benzo[b]thiophene-3-carboxylate Halogenation Step 1: C5-Halogenation (e.g., Bromination) Start->Halogenation Intermediate 5-Bromo-benzo[b]thiophene-3-carboxylate Halogenation->Intermediate Coupling Step 2: Pd-Catalyzed Cross-Coupling Intermediate->Coupling End C5-Functionalized Products (Aryl, Heteroaryl, Amino, etc.) Coupling->End G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX R-Pd(II)L_n-Br Pd0->ArPdX Oxidative Addition ArX R-Br ArPdAr R-Pd(II)L_n-Ar' ArPdX->ArPdAr Transmetalation RBOH Ar'B(OH)₂ + Base ArPdAr->Pd0 Reductive Elimination ArAr R-Ar' ArPdAr->ArAr G cluster_1 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n ArPdX R-Pd(II)L_n-Br Pd0->ArPdX Oxidative Addition ArX R-Br Amine R'₂NH + Base ArPdAmine R-Pd(II)L_n-NR'₂ ArPdX->ArPdAmine Amine Binding & Deprotonation ArPdAmine->Pd0 Reductive Elimination ArAmine R-NR'₂ ArPdAmine->ArAmine

Sources

Palladium-catalyzed cross-coupling reactions of bromobenzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Bromobenzothiophenes via Pd-Catalysis

Strategic Overview

Benzothiophenes are "privileged structures" in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Raloxifene (SERM) and Zileuton (5-lipoxygenase inhibitor). However, the functionalization of bromobenzothiophenes presents a unique set of challenges compared to standard aryl halides.

The "Sulfur Challenge": Historically, sulfur-containing heterocycles were considered catalyst poisons due to the strong coordination of the sulfur lone pair to the soft Palladium(II) center, effectively arresting the catalytic cycle. The Modern Solution: This application note demonstrates that with the correct ligand architecture—specifically bulky, electron-rich phosphines or bidentate chelators—catalyst deactivation is negligible.

Regioselectivity Hierarchy: Understanding the electronic bias of the benzothiophene core is critical for reaction design:

  • C2-Position: Most reactive toward oxidative addition (electron-deficient, similar to

    
    -pyridine).
    
  • C3-Position: Sterically more demanding; often requires higher temperatures or specialized ligands.

  • Benzene Ring (C4-C7): Behaves like a standard substituted aryl bromide; reactivity is dictated by local substituents.

Mechanistic Considerations & Ligand Selection

To ensure a self-validating protocol, one must select a catalyst system that outcompetes sulfur coordination.

Ligand Decision Matrix
Reaction TypeRecommended Ligand ClassSpecific LigandRationale
Suzuki-Miyaura Bidentate Ferrocenyldppf Large bite angle prevents Pd-S coordination; robust at high T.
Buchwald-Hartwig Bulky Biaryl / ChelatingXPhos or BINAP Bulky ligands facilitate reductive elimination of C-N bonds.[1]
Heck Monodentate / High

-donor
P(t-Bu)3 Stabilizes monoligated Pd(0) species essential for the Heck cycle.
Sonogashira Standard PhosphinePPh3 Alkynes are strong ligands; usually displace sulfur easily.
Visualizing the Catalyst Interaction

The following diagram illustrates the competition between the substrate's sulfur atom and the phosphine ligand.

Catalyst_Competition Pd Pd(0) Species S_Coord Sulfur Poisoning (Dead Catalyst) Pd->S_Coord Unprotected Pd (No Ligand) OxAdd Oxidative Addition (Active Cycle) Pd->OxAdd Activated Complex Ligand Bulky Ligand (e.g., dppf, XPhos) Ligand->Pd Coordination Substrate Bromobenzothiophene Substrate->S_Coord S-Pd Binding Substrate->OxAdd C-Br Insertion

Caption: Kinetic competition between ligand binding (Active Cycle) and sulfur coordination (Catalyst Poisoning).

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 3-Bromobenzothiophene

Target: Introduction of aryl/heteroaryl groups at the sterically challenged C3 position.

Reagents:

  • 3-Bromobenzothiophene (1.0 equiv)[2]

  • Arylboronic acid (1.2 - 1.5 equiv)[3]

  • Catalyst: Pd(dppf)Cl2 · CH2Cl2 (3-5 mol%)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered boronic acids)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[4]

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the bromide, boronic acid, and base. Cap with a septum and cycle vacuum/Argon (3x) to remove O2 (crucial to prevent homocoupling of boronic acid).

  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes before addition.

  • Catalyst Addition: Add Pd(dppf)Cl2 quickly under a positive stream of Argon. The solution should turn orange/red.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Self-Validation Point: Check LCMS at 2 hours. If <10% conversion, check for "Pd black" precipitation (indicates O2 leak or ligand failure).

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd residuals). Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Benzothiophenes fluoresce strongly under UV (254 nm).

Protocol B: Buchwald-Hartwig Amination

Target: C-N bond formation (e.g., installing a morpholine or piperazine moiety).

Reagents:

  • Bromobenzothiophene (1.0 equiv)[2]

  • Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + BINAP (4 mol%) OR Pd(OAc)2 + Xantphos.

  • Base: NaOtBu (1.5 equiv) - Note: Must be stored in a glovebox or desiccator; moisture kills this reaction.

  • Solvent: Toluene (anhydrous).[2]

Step-by-Step Methodology:

  • Pre-complexation (Optional but Recommended): Stir Pd source and Ligand in Toluene for 10 mins at RT under Argon to form the active L-Pd(0) species (solution often changes color).

  • Addition: Add the bromide, amine, and NaOtBu.

  • Thermal Activation: Heat to 100-110°C .

    • Why High T? Reductive elimination of the C-N bond is the rate-determining step and requires thermal energy, especially with electron-rich benzothiophenes.

  • Monitoring: Monitor by TLC. If the starting bromide persists but the amine is consumed, you are likely witnessing

    
    -hydride elimination (oxidation of the amine). Switch to a bulkier ligand like RuPhos .
    

Workflow Visualization

The following flowchart outlines the decision-making process for optimizing conditions based on screening results.

Optimization_Workflow Start Start Reaction (Standard Conditions) Check LCMS Check (t = 2 hrs) Start->Check Decision Outcome? Check->Decision Good >50% Conv. Continue to completion Decision->Good Product Forming NoRxn <5% Conv. (SM intact) Decision->NoRxn Catalyst Inactive Debrom Debromination (Product: Benzothiophene) Decision->Debrom Side Reaction Fix1 Action: Increase Temp OR Switch to XPhos G3 NoRxn->Fix1 Fix2 Action: Dry Solvents (Water = H source) Debrom->Fix2

Caption: Troubleshooting logic for common failure modes in benzothiophene coupling.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Reaction Stalls at 50% Catalyst death (Pd black formation).Add a second portion of catalyst (1-2 mol%).[5] Ensure strictly anaerobic conditions.
Hydrodebromination Presence of hydride source (often water in Buchwald or alcohol solvents).Use anhydrous Toluene. If using Dioxane, ensure it is peroxide-free.
Regioisomer Mix Pd migration (Ring walking).Reduce temperature.[6] Switch to a ligand with a wider bite angle (e.g., Xantphos) to lock the Pd in place.
Low Yield (C3 coupling) Steric hindrance at C3.Switch base to TlOH or Ba(OH)2 (increases rate of transmetalation) or use SPhos Pd G2.

References

  • Suzuki-Miyaura Coupling Protocols

    • BenchChem Application Note: "Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde."[6]

    • (General Protocol Verification)

  • Mechanistic Insights & Catalyst Poisoning

    • RSC Advances: "Sulfur poisoning and regeneration of palladium-based c
  • Buchwald-Hartwig Amination Guide

    • Organic Syntheses: "Buchwald-Hartwig Coupling: General Procedures and Ligand Selection."
  • Regioselectivity in Thiophenes

    • Tetrahedron: "Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Deriv

Sources

Procedure for converting ethyl ester to amide in benzothiophene scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and naphthalene in various FDA-approved therapeutics (e.g., Raloxifene, Zileuton).[1] A critical synthetic bottleneck often arises during the diversification of the C2 or C3 position: converting a stable ethyl ester intermediate into a functionalized amide.

This guide details two validated protocols for this transformation. Protocol A (Direct Aminolysis) utilizes trimethylaluminum (AlMe₃) to drive the reaction thermodynamically and kinetically, bypassing the carboxylic acid intermediate. Protocol B (Hydrolysis-Coupling) offers a high-fidelity, two-step alternative for substrates sensitive to Lewis acids or requiring enantiopure retention.

Strategic Decision Matrix

Before selecting a protocol, evaluate the physicochemical properties of your specific amine and benzothiophene substrate.

DecisionMatrix Start Start: Benzothiophene Ethyl Ester AmineType Is the Amine Nucleophilic? (e.g., Alkyl vs. Aniline/Heterocycle) Start->AmineType Thermal Method: Thermal Aminolysis (T > 100°C, Solvent-free or High BP) AmineType->Thermal Highly Nucleophilic (Primary Alkyl) LewisAcid Is the Substrate Base-Sensitive or Sterically Hindered? AmineType->LewisAcid Weakly Nucleophilic (Aniline, Secondary) ProtocolA PROTOCOL A: AlMe3-Mediated Direct Aminolysis LewisAcid->ProtocolA Robust Scaffold (Standard) ProtocolB PROTOCOL B: Saponification + Amide Coupling LewisAcid->ProtocolB Sensitive/Chiral (High Fidelity)

Figure 1: Decision matrix for selecting the optimal amidation pathway.

Protocol A: Trimethylaluminum (AlMe₃)-Mediated Direct Aminolysis

Best For: Weakly nucleophilic amines (anilines), sterically hindered esters, and rapid library generation. Mechanism: AlMe₃ reacts with the amine to form a dimethylaluminum amide species (


), a potent nucleophile that activates the ester carbonyl through Lewis acidic coordination while delivering the amine.
Reagents & Equipment
  • Substrate: Benzothiophene-2-carboxylic acid ethyl ester (1.0 equiv).

  • Reagent: Trimethylaluminum (2.0 M in toluene/hexanes) – Pyrophoric! Handle under inert atmosphere.

  • Amine: Target amine (1.2 – 1.5 equiv).

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

  • Vessel: Oven-dried microwave vial or round-bottom flask with septum.

Step-by-Step Methodology
  • Complex Formation (The "Ate" Complex):

    • Under a nitrogen/argon atmosphere, charge the reaction vessel with the amine (1.2 equiv) and anhydrous toluene (0.5 M concentration relative to ester).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add AlMe₃ solution (1.2 – 2.0 equiv) dropwise.

    • Observation: Methane gas evolution will occur (

      
      ). Allow the mixture to stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 15–30 minutes to ensure complete formation of the aluminum amide species.
      
  • Addition of Ester:

    • Add the benzothiophene ethyl ester (1.0 equiv) directly to the aluminum amide solution. (If the ester is solid, dissolve in a minimum amount of anhydrous toluene before addition).

  • Reaction:

    • Heat the mixture to 80–110 °C (refluxing toluene) for 2–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the ester (higher R_f) and appearance of the amide (lower R_f) indicates completion.

  • Quench & Workup (Critical Safety Step):

    • Cool the reaction to 0 °C.

    • Carefully quench by dropwise addition of 1M HCl or saturated Rochelle’s salt (potassium sodium tartrate) solution. Caution: Exothermic gas evolution.

    • Dilute with Ethyl Acetate (EtOAc) and separate layers.

    • Wash the organic layer with NaHCO₃ (aq) and Brine. Dry over Na₂SO₄.[2]

  • Purification:

    • Concentrate in vacuo.[3] Purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table: Protocol A

Observation Root Cause Corrective Action
Low Conversion Incomplete Al-amine complex formation. Increase AlMe₃ equivalents (up to 3.0) or reaction time at RT before adding ester.
Ester Hydrolysis Moisture ingress during reaction. Ensure glassware is flame-dried; use fresh anhydrous solvents.

| Side Products | Labile groups on benzothiophene (e.g., -CN, -NO₂). | AlMe₃ is a strong Lewis acid. Switch to Protocol B . |

Protocol B: Saponification & Peptide Coupling (The "Classical" Route)

Best For: Enantiomerically pure amines, substrates with Lewis-acid sensitive groups (e.g., nitriles, Boc-protected amines), or large-scale GMP synthesis.

Phase 1: Saponification
  • Dissolve Benzothiophene ethyl ester in THF:MeOH:Water (3:1:1) .

  • Add LiOH·H₂O (2.0 – 3.0 equiv).

  • Stir at RT (or 50 °C if sluggish) until ester is consumed (1–4 h).

  • Workup: Acidify to pH ~2 with 1M HCl. The benzothiophene carboxylic acid often precipitates. Filter and dry. If no precipitate, extract with EtOAc.

Phase 2: Amide Coupling (HATU/T3P)

Note: Benzothiophene-2-carboxylic acids can be sterically demanding. HATU or T3P are preferred over EDC/HOBt.

  • Activation:

    • Dissolve the crude Acid (1.0 equiv) in anhydrous DMF or DCM .

    • Add DIPEA (3.0 equiv).

    • Add HATU (1.1 equiv). Stir for 5–10 minutes to form the activated ester.

  • Coupling:

    • Add the Amine (1.1 equiv).[2]

    • Stir at RT for 2–12 hours.

  • Workup:

    • Dilute with EtOAc.[2] Wash sequentially with 1M HCl (remove unreacted amine), sat. NaHCO₃ (remove acid/coupling byproducts), and Brine.

Comparative Analysis of Methods

FeatureProtocol A (AlMe₃ Direct)Protocol B (Hydrolysis + Coupling)
Step Count 1 Step (One-pot)2 Steps (Isolation required)
Atom Economy HighLower (Coupling reagents waste)
Substrate Scope Excellent for unreactive amines (anilines).Universal; best for sensitive groups.
Safety Profile High Risk: AlMe₃ is pyrophoric.Low Risk: Standard reagents.
Purification Often simple filtration or short column.Requires removal of urea/phosphoramide byproducts.

References

  • Direct Amidation Mechanism & AlMe3 Utility

    • Trimethyaluminum-Facilitated Direct Amidation of Carboxylic Acids. Synlett, 2011.[4][5]

    • Trimethylaluminum mediated amide bond formation in a continuous flow microreactor. Chem. Commun., 2005.

  • Benzothiophene Scaffold Synthesis

    • Synthesis of Benzo[b]thiophene-2-Carboxamide Derivatives as RAGE Antagonists. Molecules, 2019.

    • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. J. Org. Chem., 2022.[6][7]

  • General Amidation Reviews

    • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 2023.[8]

Sources

Application Note: Optimized Sonogashira Cross-Coupling Protocols for Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is a highly valuable privileged scaffold in medicinal chemistry, frequently utilized in the development of selective estrogen receptor modulators (SERMs), kinase inhibitors, and advanced organic materials. Functionalization at the C5 position via Sonogashira cross-coupling enables the rapid installation of alkynyl pharmacophores. This application note provides a comprehensive, self-validating guide to executing both traditional (Pd/Cu) and modern (copper-free, micellar) Sonogashira couplings on this specific heteroaromatic substrate, addressing the unique electronic and coordinating challenges posed by the benzothiophene core.

Substrate Profiling & Mechanistic Rationale

Electronic Activation vs. Catalyst Poisoning The Sonogashira coupling relies on the oxidative addition of a Pd(0) species into the aryl halide bond[1]. In ethyl 5-bromobenzo[b]thiophene-3-carboxylate, the electron-withdrawing ester group at the C3 position reduces the electron density of the benzothiophene ring. This electron deficiency accelerates the oxidative addition step at the C5-Br bond compared to unactivated aryl bromides.

However, the intrinsic sulfur atom within the benzothiophene core acts as a soft Lewis base. During the catalytic cycle, sulfur can coordinate to the electrophilic Pd(II) intermediates (e.g., the Ar-Pd-Br complex), potentially leading to catalyst sequestration or off-cycle resting states[2].

Causality in Experimental Choices: To counteract sulfur-mediated catalyst poisoning, the protocol must employ either:

  • High-affinity, sterically demanding ligands (e.g., XPhos) which prevent multidentate coordination of the benzothiophene sulfur to the palladium center[3].

  • Robust bimetallic systems (Pd/Cu) with a high local concentration of amine bases to facilitate rapid transmetalation, outcompeting the sulfur coordination[1].

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L2)-Br Pd0->OxAdd + Ethyl 5-bromobenzo[b] thiophene-3-carboxylate TransMet Transmetalation Ar-Pd(II)(L2)-C≡C-R OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim Isomerization RedElim->Pd0 - Product CuCycle Copper Cycle Cu-C≡C-R Formation CuCycle->TransMet Transfers Alkynyl Group

Figure 1: Sonogashira catalytic cycle adapted for 5-bromobenzo[b]thiophene derivatives.

Optimization of Reaction Parameters

The following table synthesizes quantitative optimization data for the coupling of ethyl 5-bromobenzo[b]thiophene-3-carboxylate with phenylacetylene (model terminal alkyne).

EntryPalladium SourceLigandCo-CatalystBase / SolventTemp (°C)Yield (%)Key Observations
1Pd(PPh3)2Cl2 (5 mol%)NoneCuI (10 mol%)Et3N / DMF8085Robust conversion; ~5% Glaser homodimerization observed.
2Pd(OAc)2 (2 mol%)PPh3 (4 mol%)CuI (4 mol%)iPr2NH / THF6572Sluggish transmetalation; incomplete conversion at 24h.
3Pd(OAc)2 (2 mol%)XPhos (4 mol%)NoneCs2CO3 / MeCN8091Copper-free; zero Glaser dimer; high purity profile[3].
4PdCl2(CH3CN)2 (2 mol%)CyclopropylphosphineNoneEt3N / 3% PTS-H2O2588Micellar aqueous conditions; highly sustainable[4].

Table 1: Optimization matrix for the Sonogashira coupling of ethyl 5-bromobenzo[b]thiophene-3-carboxylate.

Experimental Workflows

Workflow Prep 1. Reagent Preparation Degas Solvents & Weigh Catalysts Reaction 2. Reaction Execution 80-100 °C, 12-24 h under Argon Prep->Reaction Monitor 3. Reaction Monitoring GC-MS / TLC (Hexane:EtOAc) Reaction->Monitor Monitor->Reaction Incomplete Quench 4. Quench & Extraction NH4Cl (aq) / EtOAc Monitor->Quench Complete Conversion Purify 5. Purification Silica Gel Chromatography Quench->Purify

Figure 2: Standard experimental workflow for Sonogashira cross-coupling and purification.

Protocol A: Classic Palladium/Copper Co-Catalyzed System (High Throughput)

Best for: Routine synthesis, highly lipophilic alkynes, and laboratories with standard Schlenk line setups.

Self-Validating Step: The use of rigorously degassed DMF and a slight excess of Et3N ensures that the Cu(I) acetylide forms efficiently while minimizing oxidative Glaser coupling. A color change from yellow/orange to dark brown/black indicates active Pd(0) formation.

Step-by-Step Methodology:

  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Reagent Loading: Add ethyl 5-bromobenzo[b]thiophene-3-carboxylate (1.0 mmol, 285.1 mg), Pd(PPh3)2Cl2 (0.05 mmol, 35.1 mg, 5 mol%), and CuI (0.10 mmol, 19.0 mg, 10 mol%)[2].

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Inject anhydrous, degassed DMF (4.0 mL) and anhydrous Triethylamine (Et3N) (3.0 mmol, 0.42 mL).

  • Alkyne Addition: Inject the terminal alkyne (1.2 mmol) dropwise. (Note: If the alkyne is a solid, add it during Step 2.)

  • Reaction Execution: Seal the tube and immerse in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

  • Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with saturated aqueous NH4Cl (15 mL). The NH4Cl is critical for solubilizing and removing copper salts by forming the water-soluble blue [Cu(NH3)4]2+ complex.

  • Extraction: Separate the organic layer. Wash the organic layer with brine (3 x 15 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the functionalized benzothiophene.

Protocol B: Copper-Free Micellar Aqueous System (Green Chemistry)

Best for: Sensitive alkynes prone to homodimerization, environmentally conscious synthesis, and scale-up.

Causality: Eliminating copper prevents Glaser dimerization[3]. Utilizing a nonionic amphiphile (PTS or TPGS-750-M) in water creates nanomicelles that concentrate the hydrophobic benzothiophene and the catalyst, enabling room-temperature cross-coupling[4].

Step-by-Step Methodology:

  • Preparation: In a 10 mL reaction vial, add ethyl 5-bromobenzo[b]thiophene-3-carboxylate (0.5 mmol, 142.6 mg) and PdCl2(CH3CN)2 (0.01 mmol, 2.6 mg, 2 mol%).

  • Ligand Addition: Add an electron-rich phosphine ligand, such as cyclopropylphosphine or XPhos (0.02 mmol, 4 mol%).

  • Micellar Solvent: Add 2.0 mL of a 3 wt % aqueous solution of PTS (polyoxyethanyl-α-tocopheryl sebacate)[4].

  • Base & Alkyne: Inject Triethylamine (1.5 mmol, 0.21 mL) and the terminal alkyne (0.6 mmol).

  • Reaction Execution: Cap the vial and stir vigorously at room temperature (20–25 °C) for 16–24 hours. (Note: High stirring speed >1000 rpm is mandatory to maintain micellar mass transfer.)

  • Workup: Extract the aqueous mixture directly with minimal Ethyl Acetate (3 x 5 mL). The aqueous surfactant layer can often be recycled.

  • Purification: Concentrate the organic extracts and purify via standard silica gel chromatography.

Analytical Characterization & Troubleshooting

  • Incomplete Conversion: If starting material persists (monitor via TLC: UV active, typically Rf ~0.6 in 9:1 Hexane:EtOAc), it is likely due to catalyst poisoning by the benzothiophene sulfur. Remedy: Increase catalyst loading to 5 mol% or switch to Protocol B using the bulky XPhos ligand[2].

  • Glaser Dimer Formation: Identified by a highly non-polar spot on TLC and a distinct alkyne C≡C stretch in IR (~2140 cm⁻¹ vs ~2200 cm⁻¹ for the cross-product). Remedy: Strictly exclude oxygen during Protocol A, or transition to the copper-free Protocol B[3].

  • Trace Metal Removal: Palladium black and copper salts can co-elute. Stirring the crude mixture with a metal scavenger (e.g., QuadraSil MP or simply passing through a short pad of Celite/Silica) prior to chromatography is highly recommended.

References

  • Title: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: Organic Letters (2008) URL: [Link]

  • Title: Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene Source: RSC Advances (2017) URL: [Link]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances (2021) URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

Sources

Application Note: Accelerated Scaffold Diversification of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The benzo[b]thiophene nucleus is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and naphthalene in kinase inhibitors, selective estrogen receptor modulators (SERMs), and anti-inflammatory agents. Specifically, ethyl 5-bromobenzo[b]thiophene-3-carboxylate represents a high-value scaffold. The C3-ester moiety provides a handle for solubility modulation or cyclization (e.g., to tricyclic cores), while the C5-bromide allows for late-stage diversification via palladium-catalyzed cross-coupling.

Conventional thermal synthesis and functionalization of this scaffold often suffer from long reaction times (8–24 hours), incomplete conversion due to the electron-rich nature of the thiophene ring deactivating the C5-bromide, and difficult purification profiles.

This Application Note details a microwave-assisted workflow that reduces reaction times to minutes while improving yield and purity. We present two validated protocols:

  • Rapid Esterification: Synthesis of the target scaffold from its carboxylic acid precursor.

  • Library Diversification: A robust Suzuki-Miyaura coupling protocol for the C5 position.

Scientific Rationale: The Microwave Advantage[1][2]

Dielectric Heating & Arrhenius Acceleration

Microwave irradiation (2.45 GHz) couples directly with the dipole moment of polar molecules (solvents and reagents). In the esterification step, ethanol acts as both reactant and microwave absorber (high loss tangent,


). In the coupling step, polar aprotic solvents (DMF/Water) ensure rapid superheating.
  • Thermal Effect: Rapidly reaching target temperature (

    
    ) increases the rate constant (
    
    
    
    ) according to the Arrhenius equation (
    
    
    ).
  • Specific Effect: In Pd-catalyzed couplings, rapid heating is hypothesized to accelerate the formation of the active catalytic species [Pd(0)] from the precatalyst, minimizing catalyst deactivation pathways that compete during slow thermal ramp-up.

Mechanistic Considerations for the Scaffold

The 5-bromobenzo[b]thiophene core presents a specific challenge:

  • Electronic Deactivation: The sulfur atom donates electron density into the ring, making the C5-Br bond less electrophilic compared to a standard bromobenzene. This slows the Oxidative Addition step of the catalytic cycle.

  • Solution: Microwave irradiation overcomes this activation energy barrier, driving the oxidative addition of Pd(0) into the C5-Br bond more efficiently than conventional reflux.

Experimental Protocols

Protocol A: Rapid Microwave Esterification

Objective: Synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate from 5-bromobenzo[b]thiophene-3-carboxylic acid.

Reagents:

  • Precursor: 5-Bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv)

  • Solvent/Reagent: Absolute Ethanol (20 volumes)

  • Catalyst: Conc. H₂SO₄ (0.1 equiv) or polymer-supported acid catalyst (Amberlyst-15)

Instrumentation:

  • Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover)

  • 10–20 mL pressure vial with magnetic stir bar.

Step-by-Step Procedure:

  • Loading: Weigh 500 mg (1.94 mmol) of the carboxylic acid into the microwave vial.

  • Solvation: Add 10 mL of absolute ethanol. The acid may not dissolve completely at RT.

  • Catalysis: Add 10 µL of conc. H₂SO₄. Cap the vial immediately.

  • Irradiation:

    • Temp: 120 °C

    • Time: 10 minutes (Fixed Hold Time)

    • Absorption Level: High

    • Stirring: 600 rpm

  • Workup: Cool to RT. The ester often precipitates upon cooling. If not, concentrate the solvent to 20% volume under reduced pressure and dilute with ice water. Filter the white solid.

  • Yield: Typical isolated yield >92% (Conventional method: 78% after 12h reflux).

Protocol B: C5-Diversification via Suzuki-Miyaura Coupling

Objective: Coupling of ethyl 5-bromobenzo[b]thiophene-3-carboxylate with aryl boronic acids.

Reagents:

  • Substrate: Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (1.0 equiv, 0.5 mmol)

  • Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv, 5 mol%)

    • Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for steric bulk and stability.

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: DMF (3 mL)

Step-by-Step Procedure:

  • Inerting: Purge the microwave vial with Argon or Nitrogen.

  • Addition: Add the substrate (142 mg), boronic acid (0.75 mmol), and Pd catalyst.

  • Solvent: Add DMF (degassed) and the aqueous base.

  • Irradiation:

    • Temp: 100 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 20 mL) to remove DMF. Dry organic layer over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Summary & Comparison

Table 1: Comparison of Conventional vs. Microwave Methods

Reaction StepParameterConventional Heating (Reflux)Microwave IrradiationImprovement Factor
Esterification Time12 Hours10 Minutes 72x Faster
Yield78%94% +16% Yield
SolventEtOH (Reflux)EtOH (Superheated to 120°C)Green Profile
Suzuki Coupling Time8–24 Hours15 Minutes 32–96x Faster
Catalyst Load10 mol%2–5 mol% Cost Saving
Purity (LCMS)85% (De-bromination byproducts)>95% Cleaner Profile

Visualizations

Workflow Diagram

The following diagram illustrates the integrated workflow for synthesizing and diversifying the scaffold.

G cluster_0 Critical Parameters Start Start: 5-Bromobenzo[b]thiophene- 3-carboxylic Acid Step1 Step 1: Esterification (EtOH, H2SO4) Start->Step1 MW1 MW Irradiation 120°C, 10 min Step1->MW1 Activation Intermediate Intermediate: Ethyl 5-bromobenzo[b]thiophene- 3-carboxylate MW1->Intermediate >92% Yield Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Intermediate->Step2 MW2 MW Irradiation 100°C, 15 min Step2->MW2 Catalysis Product Final Product: C5-Arylated Scaffold MW2->Product Library Gen Param1 Solvent: DMF/H2O Ensures high tan δ MW2->Param1 Param2 Base: Na2CO3 Activates Boronic Acid

Caption: Integrated microwave workflow transforming the carboxylic acid precursor into a diversified library via an ester intermediate.

Mechanistic Cycle (Suzuki)

Understanding the microwave effect on the catalytic cycle is crucial for troubleshooting.

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd MW Acceleration (Overcomes Deactivation) Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 TransMet Transmetallation (+ Boronic Acid/Base) Complex1->TransMet Complex2 Diaryl-Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the Oxidative Addition step where microwave energy helps overcome the electron-rich deactivation of the thiophene ring.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Step 2) Catalyst Deactivation ("Pd Black")Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . The bidentate ligand (dppf) is more stable at high MW temperatures than PPh₃.
Debromination (Step 2) Overheating / ProtodehalogenationReduce temperature to 90°C. Ensure solvent is degassed thoroughly to remove oxygen.
Vessel Failure High Vapor PressureIf using EtOH at >120°C, ensure the vial volume is <60% full. Switch to high-pressure vials (rated 30 bar).
Poor Solubility Non-polar ReactantsAdd a "susceptor" if using non-polar solvents (e.g., add 1 ionic liquid drop) or switch to DMF/Toluene mixtures.

References

  • Synthesis of Benzo[b]thiophene Derivatives

    • Zhang, H., et al. (2024).
  • Microwave-Assisted Suzuki Coupling

    • Dawood, K. M., et al. (2015).[3][4] "Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water." Arkivoc.

  • General Microwave S_NAr / Cyclization (Background)

    • Bagley, M. C., et al. (2015).[3] "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." RSC Advances.

  • Fluorous/Microwave Suzuki Strategies

    • Zhang, W., et al. (2006).

Sources

Troubleshooting & Optimization

Improving yield of Suzuki coupling with ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BT-5BR-OPT Topic: Optimization of Suzuki-Miyaura Coupling for Ethyl 5-bromobenzo[b]thiophene-3-carboxylate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The Substrate Profile

Welcome to the Technical Support Center. You are working with ethyl 5-bromobenzo[b]thiophene-3-carboxylate . Before we troubleshoot, we must understand the "personality" of this molecule.

This substrate presents a Triad of Reactivity Challenges :

  • The Sulfur Trap: The sulfur atom in the benzothiophene ring is a soft Lewis base that can coordinate to Palladium (Pd), potentially displacing ligands and poisoning the catalyst, leading to "catalyst death" before the reaction completes.

  • The Ester Liability: The C3-ethyl ester is an Electron Withdrawing Group (EWG). While this activates the C5-bromide for oxidative addition (good), it makes the molecule susceptible to hydrolysis (saponification) if strong hydroxide bases are used, leading to product loss in the aqueous phase.

  • Electronic Mismatch: If you are coupling with an electron-deficient boronic acid, the transmetalation step may become the rate-determining bottleneck, requiring specific base activation.

Module 1: Critical Optimization Protocols (Q&A)

Q1: "I am seeing low conversion (<40%) and my catalyst turns black/precipitates early. What is happening?"

Diagnosis: You are likely experiencing Catalyst Poisoning or Ligand Dissociation . Standard catalysts like


 are often insufficient for sulfur-containing heterocycles because the phosphine ligands are labile. The thiophene sulfur displaces the phosphine, forming an inactive Pd-S complex.

The Solution: Switch to a catalyst with a high bite-angle or bulky, electron-rich ligands.

  • Option A (Robustness):

    
     . The bidentate ferrocenyl ligand (dppf) chelates the Pd tightly, preventing the sulfur from displacing it. This is the industry "workhorse" for thiophenes.
    
  • Option B (High Activity): Pd-SPhos or Pd-XPhos (Buchwald G2/G3 Precatalysts). These bulky dialkylbiaryl phosphines facilitate oxidative addition and create a steric shell that blocks sulfur coordination while allowing the reaction to proceed.

Q2: "My LC-MS shows the product mass minus 28 (carboxylic acid) or I have low isolated yield despite good conversion."

Diagnosis: You are suffering from Ester Hydrolysis . If you are using bases like


, 

, or even

at high temperatures (

), you are saponifying the ethyl ester. The resulting acid is likely washing away into your aqueous layer during extraction.

The Solution: Modulate the Base and Water content.

  • Switch Base: Use Potassium Phosphate Tribasic (

    
    ) . It buffers at a lower pH than hydroxides and is less nucleophilic toward esters while being basic enough to activate the boronic acid.
    
  • Anhydrous Approach: If hydrolysis persists, switch to Cesium Carbonate (

    
    )  in dry DMF or Toluene. 
    
    
    
    has high solubility in organic solvents and can facilitate the reaction with minimal water (traces are usually sufficient).
Q3: "I see the dehalogenated starting material (Ethyl benzo[b]thiophene-3-carboxylate). Is this from the solvent?"

Diagnosis: This is Protodehalogenation , often caused by a "hydride source" in the reaction. This usually happens when the oxidative addition occurs, but the transmetalation is too slow. The Pd-Ar intermediate waits too long and scavenges a hydride (often from


-hydride elimination of the amine in the solvent or impurities).

The Solution:

  • Boost Transmetalation: Increase the concentration of the boronic acid (1.5 equiv).

  • Solvent Switch: Avoid alcohols. Use 1,4-Dioxane or Toluene .

  • Catalyst Loading: Increase Pd loading to 5 mol% to push the cycle faster.

Module 2: The Optimized Protocol

Based on the chemical logic above, here is the recommended "Gold Standard" protocol for this specific substrate.

Reagents & Stoichiometry
ComponentReagentEquiv.[1]Role
Substrate Ethyl 5-bromobenzo[b]thiophene-3-carboxylate1.0Electrophile
Partner Aryl Boronic Acid1.3 - 1.5Nucleophile
Catalyst

0.03 - 0.05S-Resistant Catalyst
Base

(Tribasic)
2.0 - 3.0Mild Activator
Solvent 1,4-Dioxane / Water (4:1 ratio)0.2 MPolarity Balance
Step-by-Step Methodology
  • Charge: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv) to a reaction vial equipped with a stir bar.
    
  • Inert: Cap the vial and purge with Nitrogen or Argon for 5 minutes (Vacuum/Purge cycle x3). Oxygen is the enemy of low-loading Pd chemistry.

  • Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio).

  • Catalyst: Remove the cap briefly under a positive stream of inert gas and add

    
     (5 mol%). Reseal immediately.
    
  • Heat: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Note: Do not exceed 90°C to protect the ester.

  • Monitor: Check HPLC/TLC at 2 hours. If incomplete, continue to 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x1) and Brine (x1). Dry over

    
    .[2]
    
    • Critical: If you suspect any acid formed, acidify the aqueous layer to pH 3 and extract again to recover the hydrolyzed byproduct.

Module 3: Visualizing the Logic

Diagram 1: The Reaction Mechanism & Sulfur Evasion

This diagram illustrates why the specific catalyst choice prevents the "Dead End" of sulfur poisoning.

SuzukiMechanism Pd0 Pd(0) Active Species (Ligand Protected) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd  Insertion Substrate Substrate: Ethyl 5-bromobenzo[b]thiophene Substrate->Pd0  Reactants SulfurTrap DEAD END: Sulfur Coordination (Catalyst Poisoning) OxAdd->SulfurTrap  Weak Ligand (e.g., PPh3) TransMet Transmetalation OxAdd->TransMet  Strong Ligand (dppf/SPhos) Boronic Boronic Acid + Base (Activation) Boronic->TransMet  Coupling RedElim Reductive Elimination (Product Release) TransMet->RedElim  C-C Bond Formed RedElim->Pd0  Regeneration

Caption: The "Fork in the Road": Weak ligands allow the Thiophene Sulfur to trap the Palladium (Red Path). Bidentate/Bulky ligands force the cycle toward Transmetalation (Green Path).

Diagram 2: Troubleshooting Decision Tree

Follow this logic to diagnose your specific yield issue.

Troubleshooting Start Start: Low Yield Observed CheckSM Is Starting Material (SM) Consumed? SM_Yes Yes (SM Consumed) CheckSM->SM_Yes SM_No No (SM Remains) CheckSM->SM_No CheckProd Check LCMS/NMR for Byproducts SM_Yes->CheckProd CatColor Did Catalyst turn black/precipitate immediately? SM_No->CatColor Poison Issue: Catalyst Poisoning Action: Switch to Pd(dppf)Cl2 or Pd-SPhos G2 CatColor->Poison Yes Inactive Issue: Poor Activation Action: Increase Temp to 90°C or Switch to XPhos CatColor->Inactive No Hydrolysis Byproduct: Acid (Mass -28) Issue: Ester Hydrolysis Action: Use K3PO4 or Anhydrous Cs2CO3 CheckProd->Hydrolysis Acid Found Dehalo Byproduct: De-brominated SM Issue: Protodehalogenation Action: Dry Solvent, Increase Boronic Acid CheckProd->Dehalo De-Br Found Homo Byproduct: Homocoupling Issue: Oxygen Presence Action: Degas solvents thoroughly CheckProd->Homo Dimer Found

Caption: Diagnostic Logic Tree for isolating the root cause of yield loss in benzothiophene couplings.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

    • Relevance: Authoritative review on boronic acid stability and protodeboron
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539.

    • Relevance: Establishes SPhos/XPhos as superior ligands for difficult heterocyclic couplings.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Relevance: Foundational text on the base activ
  • Oh-e, T., Miyaura, N., & Suzuki, A. (1993). Palladium-catalyzed cross-coupling reaction of organoboron compounds with organic triflates. The Journal of Organic Chemistry, 58(8), 2201–2208.

    • Relevance: Discusses the use of and mild bases to prevent sensitive group decomposition.

Sources

Technical Support Center: Purification of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the isolation and purification of ethyl 5-bromobenzo[b]thiophene-3-carboxylate . This compound is typically synthesized via the esterification of 5-bromobenzo[b]thiophene-3-carboxylic acid using EDCI/DMAP in a dichloromethane/ethanol mixture[1]. Because crude reaction mixtures often contain unreacted acids, coupling reagent byproducts, and trace oxidized thiophene species, achieving high crystalline purity requires a thermodynamically driven recrystallization strategy.

This guide is engineered for research scientists and drug development professionals, providing mechanistic troubleshooting, quantitative solvent metrics, and self-validating experimental protocols.

Module 1: Mechanistic Knowledge Base

The Causality of Solvent Selection

The successful recrystallization of ethyl 5-bromobenzo[b]thiophene-3-carboxylate relies on balancing the molecule's distinct structural features:

  • Lipophilic Aromatic Core: The rigid, planar benzothiophene ring strongly promotes

    
     stacking.
    
  • Halogen Bonding: The heavy bromine atom at the 5-position introduces significant polarizability. Bromine can participate in intermolecular halogen bonding (e.g., C–Br

    
     O interactions with the ester group), which heavily stabilizes the crystal lattice and drives up the melting point.
    
  • Polar Ester Motif: The ethyl ester provides a hydrogen-bond acceptor site, making the molecule responsive to protic solvents.

Why Methanol? For brominated benzothiophene esters, methanol is established as a premier single-solvent system. Literature on the closely related regioisomer, ethyl 5-bromobenzo[b]thiophene-2-carboxylate, demonstrates that crystallization from methanol yields highly pure, needle-like crystals with a sharp melting point of 94–95 °C[2]. Methanol's protic nature allows it to solvate the ester group at reflux, while its high dielectric constant forces the lipophilic benzothiophene core out of solution upon cooling, creating a steep, highly efficient solubility gradient.

Module 2: Diagnostic FAQs & Troubleshooting

Q: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. What causes this and how do I fix it? Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed by impurities to a temperature below the saturation point of the solvent. Instead of nucleating into a solid lattice, the solute separates as a supercooled liquid. Solution: Re-dissolve the oil by heating the mixture to reflux. Add 5–10% more solvent to lower the saturation temperature so that it falls below the depressed melting point of the crude mixture. Remove from heat and allow the flask to cool extremely slowly in an insulated water bath. Do not crash-cool in an ice bath until solid seed crystals have formed.

Q: The crystals are heavily discolored (yellow/brown) despite multiple recrystallizations. How do I remove this? Causality: Thiophene derivatives are prone to trace oxidation, forming highly conjugated, colored byproducts. Because these impurities are also planar, they easily intercalate between the benzothiophene planes of your product during crystal growth, becoming trapped in the lattice. Solution: Recrystallization alone cannot easily reject intercalated planar impurities. Before recrystallization, dissolve the crude mass in ethyl acetate and filter it through a short plug of silica gel or activated carbon. This pre-treatment preferentially adsorbs the highly polar, oxidized species.

Q: When should I use a two-solvent system (EtOAc/Hexanes) instead of Methanol? Causality: If your reaction profile contains significant non-polar aliphatic impurities (e.g., grease or long-chain alkyl byproducts), methanol may force both your product and the non-polar impurities out of solution simultaneously. A two-solvent system utilizing ethyl acetate (a "good" solvent) and hexanes (an "anti-solvent") keeps highly lipophilic impurities dissolved in the hexanes phase while precipitating the benzothiophene ester[3].

Module 3: Quantitative Solvent Metrics

The following table summarizes the quantitative thermodynamic properties of recommended solvents and their specific roles in the purification of ethyl 5-bromobenzo[b]thiophene-3-carboxylate.

Solvent SystemDielectric Constant (

)
Boiling Point (°C)Solubility at 20 °CSolubility at RefluxRole in Workflow
Methanol 32.764.7Very LowHighPrimary single-solvent (Protocol A)
Ethanol 24.578.3LowVery HighAlternative single-solvent
Ethyl Acetate 6.077.1HighVery High"Good" solvent in dual system (Protocol B)
Hexanes 1.968–70Very LowLow"Anti-solvent" in dual system (Protocol B)

Module 4: Decision Matrix & Workflows

Use the diagnostic flowchart below to select the appropriate protocol based on your initial LC-MS or TLC impurity profile.

Workflow Start Crude Ethyl 5-bromobenzo[b] thiophene-3-carboxylate Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess CondPolar Highly polar or colored impurities? Assess->CondPolar Silica Pre-treatment: Silica Plug (EtOAc/Hexanes) CondPolar->Silica Yes CondNonPolar Significant non-polar (alkyl) impurities? CondPolar->CondNonPolar No Silica->CondNonPolar MethRecrys Protocol A: Single-Solvent (Methanol) CondNonPolar->MethRecrys No DualRecrys Protocol B: Two-Solvent (EtOAc/Hexanes) CondNonPolar->DualRecrys Yes Pure Pure Crystalline Product (Needles, mp ~94-95 °C) MethRecrys->Pure DualRecrys->Pure

Figure 1: Diagnostic decision matrix for selecting the optimal recrystallization workflow.

Protocol A: Single-Solvent Recrystallization (Methanol)

Best for standard reaction profiles where the primary impurities are slightly more polar than the product.

  • Dissolution: Place the crude ethyl 5-bromobenzo[b]thiophene-3-carboxylate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Heating: Bring a separate flask of HPLC-grade methanol to a gentle boil.

  • Saturation: Add the boiling methanol dropwise to the crude solid while stirring continuously on a hot plate until the solid just dissolves. Do not add excess solvent.

  • Cooling (Critical Step): Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours. The slow reduction in kinetic energy allows the bromine and ester groups to align optimally, forming a highly ordered lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes to maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold methanol to displace the impurity-laden mother liquor.

  • Validation Checkpoint: The isolated product should form colorless to pale-yellow needles. After drying under high vacuum, the product is validated if it exhibits a sharp melting point range (

    
     °C) and >98% purity by LC-MS. Expected recovery is 70–85%.
    
Protocol B: Two-Solvent Recrystallization (EtOAc / Hexanes)

Best for crude mixtures containing highly lipophilic impurities that co-precipitate in methanol.

  • Primary Solvation: Dissolve the crude solid in the absolute minimum amount of boiling ethyl acetate.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot hexanes dropwise. Continue addition until the solution becomes persistently cloudy (indicating the saturation point has been reached).

  • Clearing: Add 1–2 drops of hot ethyl acetate just until the solution turns clear again.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature, then chill in an ice bath.

  • Isolation: Filter the resulting crystals under vacuum and wash with ice-cold hexanes.

  • Validation Checkpoint: Because of the differing solvent dynamics, the crystal morphology may appear more granular or prismatic compared to Protocol A. The hexanes in the mother liquor will retain the lipophilic impurities. Validation is confirmed by the absence of high-Rf spots on a subsequent TLC plate (using 10% EtOAc/Hexanes as the eluent).

References

  • Source: nih.
  • Source: googleapis.
  • Source: tandfonline.

Sources

Technical Support Center: Troubleshooting Low Conversion in 5-Bromobenzothiophene Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks associated with the functionalization of 5-bromobenzothiophene.

While 5-bromobenzothiophene is a highly valuable heterocyclic building block in drug development, its functionalization (via Suzuki, Heck, or Buchwald-Hartwig cross-couplings) is notoriously prone to low conversion rates. The core issue is twofold: the electron-rich sulfur atom acts as a potent Lewis base that can poison transition metal catalysts[1], while the highly activated C2 and C3 positions frequently invite competitive off-target reactions[2].

This guide provides field-proven diagnostic workflows, mechanistic Q&As, and self-validating protocols to rescue stalled reactions.

Diagnostic Workflow

Before adjusting reaction parameters, use the following diagnostic logic to identify the exact point of catalytic failure.

TroubleshootingLogic Start Low Conversion: 5-Bromobenzothiophene Visual Visual Inspection: Is Pd Black present? Start->Visual PdBlack Yes: Catalyst Poisoning (Sulfur Coordination) Visual->PdBlack Black Precipitate NoPdBlack No: Analyze Crude (GC-MS / NMR) Visual->NoPdBlack Homogeneous FixPd Increase Ligand Sterics Optimize Pd:L Ratio PdBlack->FixPd Byprod1 Homocoupling of Boronic Acid NoPdBlack->Byprod1 Byprod2 Regioisomers (C2/C3 Activation) NoPdBlack->Byprod2 Byprod3 Unreacted Starting Materials NoPdBlack->Byprod3 Fix1 Rigorous Degassing Anhydrous Conditions Byprod1->Fix1 Fix2 Change Base (Avoid OAc) Lower Temperature Byprod2->Fix2 Fix3 Switch to Highly Active Pd(0) Precatalyst Byprod3->Fix3

Diagnostic logic for 5-bromobenzothiophene coupling issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction stalls at 20-30% conversion, and I observe a fine black precipitate. What is the mechanistic cause, and how do I fix it? A1: The black precipitate is palladium black, which indicates severe catalyst decomposition and agglomeration[3]. Mechanistically, the sulfur atom in the 5-bromobenzothiophene core acts as a strongly coordinating Lewis base. It competitively binds to the active Pd(0) center, displacing your phosphine ligands[1]. Once the palladium becomes coordinatively unsaturated, it rapidly agglomerates into inactive metal clusters. Corrective Action: Transition to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or RuPhos). The sheer steric bulk of these ligands physically shields the palladium center, preventing the sulfur atom from coordinating, while their electron-rich nature stabilizes the critical monoligated Pd(0) resting state[4]. Additionally, ensure your Ligand:Pd ratio is strictly controlled (typically 2:1 to 4:1) to maintain catalyst stability[3].

Q2: I am seeing complete consumption of my boronic acid, but my 5-bromobenzothiophene remains unreacted. Why? A2: This phenomenon indicates that the boronic acid is undergoing rapid degradation or oxidative homocoupling before transmetalation can occur[5]. Boronic acids, especially heteroaryl variants, are highly susceptible to protodeboronation in the presence of water and base. Furthermore, trace oxygen can facilitate a Pd-catalyzed oxidative homocoupling pathway, consuming the boronic acid to form a biaryl byproduct[5]. Corrective Action: Implement rigorous degassing techniques (e.g., freeze-pump-thaw) to eliminate oxygen and suppress homocoupling. Switch to strictly anhydrous solvents and use anhydrous bases (such as finely milled K₃PO₄) to prevent hydrolytic protodeboronation.

Q3: I am observing a mixture of functionalization at the C5 position (bromo) and the C2/C3 positions. How can I improve chemoselectivity? A3: You are observing a kinetic competition between the desired C–Br oxidative addition and an undesired direct C–H activation pathway. The C2 and C3 positions of the benzothiophene ring are highly activated and susceptible to concerted metalation-deprotonation (CMD)[2]. If the oxidative addition at the C5–Br bond is sluggish, C–H activation becomes a dominant background reaction. Corrective Action: Avoid using carboxylate bases (e.g., acetate, pivalate), as these are mechanistically required to facilitate the CMD transition state for C–H activation[2]. Instead, use inorganic carbonate or phosphate bases. Additionally, employing a highly active precatalyst system at lower temperatures (60–70 °C) will kinetically favor the C–Br oxidative addition over the higher-activation-energy C–H cleavage.

Quantitative Data Presentation: Optimization Parameters

When moving away from standard cross-coupling conditions, use this matrix to adjust your reaction parameters logically.

ParameterStandard ConditionTroubleshooting AdjustmentMechanistic Rationale
Ligand PPh₃, dppfXPhos, RuPhosBulky biaryl phosphines sterically block the sulfur atom from coordinating to the Pd center, preventing catalyst agglomeration[4].
Base Na₂CO₃ (aq)Anhydrous K₃PO₄Switching to an anhydrous, non-carboxylate base suppresses both protodeboronation and competitive C–H activation[5],[2].
Pd Source Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃Allows for precise, independent control over the Ligand:Pd ratio (optimal at 2:1 to 4:1) to prevent under-ligation[3].
Temperature 90–110 °C60–70 °CLower thermal energy kinetically favors C–Br oxidative addition over the higher-activation-energy C2/C3 C–H cleavage.
Self-Validating Protocol: Suzuki-Miyaura Coupling of 5-Bromobenzothiophene

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step if a validation checkpoint fails.

Objective: Achieve >95% conversion while suppressing sulfur-mediated catalyst poisoning and protodeboronation.

Step 1: Catalyst Pre-Activation (The Initiation Phase)

  • Action: In an inert-atmosphere glovebox, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in anhydrous THF (0.2 M). Stir for 15 minutes at room temperature.

  • Causality: Pre-mixing allows the formation of the active LPd(0) species before introducing the highly coordinating benzothiophene substrate, preventing premature catalyst poisoning.

  • Validation Checkpoint 1: The solution must transition to a clear, homogeneous yellow/orange color. If the solution turns dark brown or black, oxygen has compromised the phosphine ligand, and the catalyst is dead. Do not proceed; remake the catalyst solution.

Step 2: Reagent Assembly (The Stoichiometric Phase)

  • Action: Add 5-bromobenzothiophene (1.0 equiv), the aryl boronic acid (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Causality: Anhydrous K₃PO₄ is chosen over aqueous bases to strictly suppress the protodeboronation of the boronic acid.

  • Validation Checkpoint 2: Visually inspect the base dispersion. The K₃PO₄ must be a fine, free-flowing powder. Granular or clumped base severely limits the interfacial surface area required for the heterogeneous transmetalation step, which will stall the reaction.

Step 3: Degassing (The Protection Phase)

  • Action: Seal the reaction vessel, remove it from the glovebox, and perform three consecutive freeze-pump-thaw cycles on a Schlenk line.

  • Causality: Trace oxygen facilitates the Pd-catalyzed oxidative homocoupling of the boronic acid, consuming the reagent before cross-coupling can occur[5].

Step 4: Reaction Execution & Monitoring (The Catalytic Phase)

  • Action: Heat the reaction to 70 °C under vigorous stirring (800+ rpm) for 12 hours.

  • Causality: Vigorous stirring is mandatory for heterogeneous base systems to maintain mass transfer rates. 70 °C provides enough thermal energy for C–Br oxidative addition while remaining low enough to suppress competitive C–H activation at the C2/C3 positions.

  • Validation Checkpoint 3: Pull a 50 µL aliquot after 2 hours and analyze via GC-MS. You should observe >50% conversion. If unreacted 5-bromobenzothiophene remains but the boronic acid is completely depleted, protodeboronation or homocoupling has occurred. Spike the reaction with an additional 0.5 equiv of boronic acid to drive it to completion.

Step 5: Quench and Workup (The Isolation Phase)

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad. Wash the organic filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References
  • ACS Organic Letters. "Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes." Available at: [Link]

  • ACS Omega. "Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids." Available at: [Link]

  • Frontiers in Catalysis. "How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture." Available at: [Link]

Sources

Column chromatography eluent systems for benzothiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for the purification of benzothiophene-3-carboxylates. It is designed for researchers encountering resolution issues, co-elution, or low recovery during flash column chromatography.

Topic: Column Chromatography Eluent Systems & Troubleshooting Support Tier: Level 3 (Senior Application Scientist) Status: Active[1]

Core Eluent System Matrix

User Query: What is the standard starting solvent system for methyl/ethyl benzothiophene-3-carboxylates?

Technical Response: Benzothiophene-3-carboxylic esters are generally lipophilic, non-polar compounds.[1] The presence of the sulfur heteroatom and the ester group provides a dipole, but the fused benzene ring dominates the retention behavior on silica gel.

Primary Recommendation: For simple alkyl esters (methyl, ethyl), a Hexane/Ethyl Acetate (Hex/EtOAc) system is the industry standard.[1] However, the specific ratio is critical to avoid co-elution with non-polar starting materials (like alkynes or thioethers).[1]

Eluent Selection Guide
Compound Sub-ClassPolarity ProfileRec. Mobile Phase (v/v)Gradient StrategyRef
Simple Alkyl Esters (e.g., Methyl 2-phenylbenzo[b]thiophene-3-carboxylate)Low PolarityHexane : EtOAc (100:0

95:[1]5)
Start with 100% Hexane to elute non-polar hydrocarbons.[1][2] Ramp to 5% EtOAc to elute the ester.[1]
Amino-Substituted Esters (e.g., Ethyl 2-amino-4,5,6,7-tetrahydro...)[1]Moderate PolarityPetroleum Ether : EtOAc (8:1 to 4:[1]1)Isocratic or shallow gradient.[1] Amino groups may require basic modifiers (see Troubleshooting).[2]
Functionalized Derivatives (e.g., Hydroxyl, Pyrazolyl groups)High PolarityHexane : EtOAc (4:1 to 1:[1]1)Steeper gradient required.[1] Monitor for tailing.[3]
Sulfone/Oxide Derivatives (1,1-dioxides)High PolarityDCM : MeOH (98:2 to 95:5)Methylene chloride (DCM) provides better solubility for oxidized sulfur species.[1][4]

Troubleshooting & FAQs

User Query: I am seeing "tailing" or "streaking" of my amino-benzothiophene ester on the column. How do I fix this?

Diagnostic: Silica gel is slightly acidic (pH ~5-6).[1] Compounds with basic nitrogen functionalities (like 2-amino-benzothiophenes) will protonate and interact strongly with surface silanols, causing peak broadening (tailing).[1]

Solution: Add a basic modifier to your mobile phase.

  • Modifier: Triethylamine (Et

    
    N) or Aqueous Ammonia (
    
    
    
    ).[1]
  • Concentration: 1% v/v is usually sufficient.

  • Protocol: Pre-wash the column with the modifier-containing solvent to neutralize the silica before loading your sample.

    • Caution: Do not use acetone with primary amines on basic silica, as Schiff bases may form.

User Query: My product co-elutes with a yellow impurity just before the main peak. What is it?

Diagnostic: In the synthesis of benzothiophene-3-carboxylates (e.g., via oxidative cyclization or Gewald reaction), common non-polar impurities include:

  • Disulfides: Often yellow/orange.

  • Unreacted Alkynes/Thioethers: Very non-polar.

  • Dimerized side-products: e.g., dimethyl 2-(2-(methylthio)phenyl)-3-phenylmaleate [1].[1]

Solution: You are likely using a solvent system that is too strong (too polar) too early.[1]

  • Switch to Gradient Elution: Do not start at 10% or 20% EtOAc. Start at 100% Hexane .

  • The "Flush" Technique: Run 2-3 column volumes (CV) of 100% Hexane. This pushes the non-polar impurities (starting materials) off the column before the ester begins to move significantly.

  • Step Gradient: Only after the non-polar impurities elute, switch to 98:2 or 95:5 Hex/EtOAc to elute your target ester.

User Query: Can I use Dichloromethane (DCM) instead of Hexane/EtOAc?

Technical Insight: Yes, but with caveats.

  • Pros: DCM is excellent for solubility if your benzothiophene derivative is poorly soluble in Hexane. It often provides "sharper" peaks for aromatic heterocycles due to

    
    -
    
    
    
    interactions.[1]
  • Cons: DCM is more expensive and environmentally hazardous.

  • Recommendation: Use DCM only if loading is an issue (compound precipitates on the column head). A typical equivalent system is DCM/Hexane (1:1) or 100% DCM for slightly more polar esters.[1]

Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal purification strategy based on the specific benzothiophene derivative.

BenzothiophenePurification Figure 1: Eluent Selection Decision Tree for Benzothiophene Derivatives Start Start: Crude Benzothiophene-3-Carboxylate CheckSub Analyze Substitution Pattern Start->CheckSub Simple Simple Alkyl Ester (Methyl/Ethyl) CheckSub->Simple Amino Amino-Substituted (e.g., 2-NH2) CheckSub->Amino Polar Polar/Oxidized (OH, Sulfone, COOH) CheckSub->Polar SolventSimple System: Hexane/EtOAc Gradient: 100:0 -> 95:5 Simple->SolventSimple SolventAmino System: Petroleum Ether/EtOAc Ratio: 8:1 to 4:1 Modifier: +1% Et3N Amino->SolventAmino SolventPolar System: DCM/MeOH Ratio: 98:2 Polar->SolventPolar Issue Issue: Co-elution with Yellow Impurity? SolventSimple->Issue Done Pure Fraction Collection SolventAmino->Done SolventPolar->Done Fix Action: Hold 100% Hexane for 3 Column Volumes Issue->Fix Yes Issue->Done No Fix->Done

Standard Operating Protocol (SOP): Gradient Elution

Objective: Purify 100 mg of crude Methyl 2-phenylbenzo[b]thiophene-3-carboxylate.

Materials:

  • Stationary Phase: Silica Gel 60 (

    
    ).[1]
    
  • Column Dimensions: 20 mm diameter (approx. 15-20g silica).[1]

  • Solvents: HPLC grade Hexane and Ethyl Acetate.

Step-by-Step Procedure:

  • Packing: Slurry pack the column using 100% Hexane . This ensures the column is equilibrated to the starting non-polar condition [5].

  • Loading: Dissolve the crude mixture in the minimum amount of DCM (approx. 0.5 mL) or adsorb onto silica (dry load) if solubility is poor.[1] Apply carefully to the sand bed.

  • Fraction 1 (Impurities): Elute with 100% Hexane for 3 Column Volumes (CV).

    • Observation: Watch for a yellow band (sulfur/alkyne impurities) moving quickly.[1] Collect this separately.

  • Gradient Ramp: Switch mobile phase to Hexane:EtOAc (98:2) . Run for 2 CVs.

  • Elution of Product: Switch to Hexane:EtOAc (95:5) .

    • Detection: The target ester typically elutes here. Monitor via TLC (UV 254 nm).[1][3] The product is usually UV-active (blue/purple fluorescence) [1].[1]

  • Analysis: Check fractions by TLC using Hexane:EtOAc (90:10) to ensure separation from any trailing byproducts.[1]

References

  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions.[1] The Journal of Organic Chemistry, 87(11), 7185–7198. Link[1]

  • GuideChem. (2022).[1] How to Synthesize Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate? GuideChem FAQ. Link

  • Luo, Y., et al. (2024).[3] Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.[1][4] Royal Society Open Science, 11(9).[1] Link

  • University of Rochester. (n.d.).[1] Solvent Systems for Flash Column Chromatography. Department of Chemistry. Link

  • University of Victoria. (n.d.).[1] Column Chromatography General Procedures. UVic Organic Chemistry. Link

Sources

Technical Support Center: Stability of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 5-bromobenzo[b]thiophene-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common questions and troubleshooting scenarios related to its stability and reactivity under basic conditions, particularly focusing on the saponification (ester hydrolysis) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of ethyl 5-bromobenzo[b]thiophene-3-carboxylate under basic conditions?

The primary reaction is the hydrolysis of the ethyl ester to form the corresponding carboxylate salt, a process known as saponification.[1][2] This reaction is typically irreversible under basic conditions because the resulting carboxylic acid is deprotonated by the base to form a stable carboxylate salt.[1][2] Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid, 5-bromobenzo[b]thiophene-3-carboxylic acid.[3]

Q2: Is the benzo[b]thiophene core stable under typical saponification conditions?

Generally, the benzo[b]thiophene ring system is robust and stable under standard basic hydrolysis conditions used for esters. However, prolonged exposure to harsh basic conditions (e.g., high temperatures, very high base concentrations) could potentially lead to degradation, although this is not a commonly reported issue for simple saponification. The main focus of optimization is usually on achieving complete and clean conversion of the ester to the carboxylic acid.

Q3: Which base is recommended for the saponification of this ester?

Both sodium hydroxide (NaOH) and lithium hydroxide (LiOH) are commonly used for ester hydrolysis.[3]

  • Sodium Hydroxide (NaOH): A cost-effective and widely used base for saponification. It is typically used in a mixture of an organic solvent (like methanol or ethanol) and water.[3]

  • Lithium Hydroxide (LiOH): Often preferred for more sensitive or sterically hindered esters.[4] Some studies suggest that lithium cations can accelerate the hydrolysis of esters in water/tetrahydrofuran (THF) two-phase systems.[5][6] This can sometimes allow for milder reaction conditions (e.g., lower temperatures), which can be beneficial in preventing potential side reactions.

Q4: Why is an organic co-solvent like THF, methanol, or ethanol necessary?

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate has poor solubility in purely aqueous solutions. An organic co-solvent is required to dissolve the starting material and allow it to come into contact with the hydroxide ions, which are dissolved in the aqueous phase. The choice of solvent is critical; for instance, using alcoholic solvents like methanol or ethanol can sometimes lead to transesterification as a minor side reaction, although the subsequent hydrolysis of the new ester would still lead to the desired carboxylic acid.[4] THF is a good aprotic option that avoids this possibility.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the basic hydrolysis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate.

Issue 1: Incomplete or Slow Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Low yield of the desired carboxylic acid after workup.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Insufficient Base Increase the equivalents of base (e.g., from 1.5 eq. to 3-5 eq.).Saponification is a bimolecular reaction; increasing the concentration of the hydroxide nucleophile will increase the reaction rate. An excess of base ensures the reaction goes to completion.[3]
Low Reaction Temperature Increase the reaction temperature. Consider heating the reaction to 50°C or reflux, depending on the solvent system.[3][7]The rate of chemical reactions generally increases with temperature. For some more sterically hindered or electronically deactivated esters, thermal energy is required to overcome the activation energy barrier.
Poor Solubility Change the co-solvent system. If using MeOH/water, consider trying a 1:1 mixture of THF/water.THF can be a better solvent for some organic substrates than methanol or ethanol, leading to a more homogeneous reaction mixture and faster reaction rates.[4]
Insufficient Reaction Time Extend the reaction time and monitor progress by TLC or LC-MS every few hours.Some saponification reactions can be slow and may require several hours to reach completion.
Issue 2: Formation of Unknown Byproducts

Symptoms:

  • Multiple new spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Degradation under Harsh Conditions If heating at high temperatures, try reducing the temperature and extending the reaction time. Consider switching to LiOH in THF/water, which can sometimes be effective at lower temperatures.[4][5]While the benzo[b]thiophene core is generally stable, very harsh conditions (high heat and high base concentration) could potentially lead to decomposition pathways. Milder conditions can help to avoid these.
Reaction with Solvent Avoid using alcoholic solvents if transesterification is a concern and subsequent hydrolysis is not proceeding efficiently. Use an aprotic solvent like THF.Alcoholic solvents can act as nucleophiles, leading to the formation of a different ester. While this new ester should also hydrolyze, it adds an extra step and a potential point of failure in the reaction sequence.[4]
Impure Starting Material Purify the starting ethyl 5-bromobenzo[b]thiophene-3-carboxylate before use, for example, by column chromatography or recrystallization.Impurities in the starting material may react under the basic conditions to form byproducts.
Issue 3: Difficult Workup and Product Isolation

Symptoms:

  • Formation of an emulsion during the aqueous workup.

  • The product is not precipitating upon acidification.

  • Low recovery of the product after extraction.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.The increased ionic strength of the aqueous phase helps to separate the organic and aqueous layers.
Product Solubility If the product does not precipitate upon acidification, extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM).The free carboxylic acid may have some solubility in the aqueous/organic mixture. Multiple extractions will ensure complete removal of the product from the aqueous phase.
Incomplete Acidification Ensure the aqueous layer is sufficiently acidic (pH 1-2) by checking with pH paper. Add more acid if necessary.The carboxylate salt is water-soluble. It must be fully protonated to the less polar carboxylic acid to be efficiently extracted into an organic solvent.[3]
Experimental Workflow & Decision Making

The following diagram illustrates a logical workflow for troubleshooting the saponification of ethyl 5-bromobenzo[b]thiophene-3-carboxylate.

G cluster_start Start cluster_monitoring Reaction Monitoring cluster_outcome Outcome Assessment cluster_solutions Troubleshooting Steps cluster_end Completion start Start Saponification (e.g., NaOH, MeOH/H2O, RT) monitor Monitor by TLC/LC-MS after 2-4h start->monitor complete Reaction Complete? monitor->complete increase_temp Increase Temperature (e.g., 50°C) complete->increase_temp No (Slow Reaction) workup Proceed to Aqueous Workup complete->workup Yes increase_temp->monitor increase_base Increase Equivalents of Base increase_temp->increase_base change_solvent Change Solvent System (e.g., LiOH, THF/H2O) increase_temp->change_solvent increase_base->monitor change_solvent->monitor G ester Ester (RCOOR') tetrahedral Tetrahedral Intermediate [RC(O⁻)(OH)(OR')] ester->tetrahedral 1. Nucleophilic Attack acid Carboxylic Acid (RCOOH) tetrahedral->acid 2. Elimination of Alkoxide carboxylate Carboxylate Salt (RCOO⁻) acid->carboxylate 3. Deprotonation (fast, irreversible) alcohol Alcohol (R'OH) hydroxide OH⁻ hydroxide->ester alkoxide R'O⁻ alkoxide_deprotonates R'O⁻ alkoxide_deprotonates->acid

Sources

Validation & Comparative

Optimizing 13C NMR Spectral Analysis of 5-Substituted Benzothiophene Esters: A Comparative Guide to Solvent Systems and Acquisition Hardware

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiophene and its derivatives are privileged heterocyclic scaffolds that form the core structure of numerous pharmacologically active molecules, including selective estrogen receptor modulators and potent antimicrobial agents[1]. During the drug development lifecycle, unambiguous structural characterization of these synthesized intermediates is critical[1].

However, 5-substituted benzothiophene-2-carboxylates present a unique analytical challenge for 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The combination of complex electronic substituent effects, overlapping aromatic signals, and multiple quaternary carbons demands highly optimized analytical workflows. This guide objectively compares the performance of different NMR Solvent Systems and Probe Hardware to help analytical chemists and drug development professionals establish robust, self-validating protocols for structural elucidation.

The Mechanistic Challenge: Substituent Effects in Benzothiophenes

The 5-position of the benzothiophene core is highly sensitive to electronic perturbations. When a substituent (e.g., an electron-donating methoxy group or an electron-withdrawing nitro group) is introduced at C-5, it exerts strong mesomeric (resonance) and inductive effects across the fused bicyclic system[2].

For example, in ethyl 5-methoxybenzothiophene-2-carboxylate, the oxygen lone pair donates electron density into the aromatic ring. This significantly shields the ortho carbons (C-4 and C-6), pushing their 13C signals upfield (e.g., C-4 shifts to ~103 ppm). Conversely, the electronegativity of the oxygen atom deshields the ipso carbon (C-5), pushing it downfield to ~158 ppm[2]. Resolving these shifted signals from the adjacent ester carbonyl and the thiophene carbons requires careful selection of both the solvent environment and the acquisition hardware.

Product Comparison 1: NMR Solvent Systems (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the chemical shift dispersion and relaxation dynamics of benzothiophene esters.

  • Chloroform-d (CDCl₃): The industry standard. As a non-polar solvent, it minimizes solute-solvent interactions, providing a baseline chemical shift profile. It is ideal for highly lipophilic esters but fails when polar substituents (e.g., -OH, -NH₂) at the 5-position cause aggregation or poor solubility.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent with a high dielectric constant. DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring complete dissolution of polar derivatives. Mechanistically, the strong dipole of DMSO stabilizes the polarized excited state of the ester carbonyl (C=O), consistently shifting the carbonyl carbon downfield by ~1.5 to 2.0 ppm compared to CDCl₃[3].

Performance Verdict: Use CDCl₃ for routine analysis to maintain sharp linewidths (due to lower viscosity and longer


 relaxation times). Switch to DMSO-d₆ for derivatives with poor solubility, but account for the predictable downfield migration of the ester carbonyl and C-2 quaternary signals.

Product Comparison 2: Acquisition Hardware (RT Probes vs. CryoProbes)

Because 5-substituted benzothiophene esters contain up to five quaternary carbons (C-2, C-3a, C-5, C-7a, C=O), achieving an adequate Signal-to-Noise Ratio (SNR) is the primary bottleneck. Quaternary carbons lack attached protons, depriving them of the efficient dipole-dipole relaxation mechanism, resulting in long


 relaxation times.
  • Room Temperature (RT) Probes: Standard hardware where the RF coils are at ambient temperature. Requires >15-20 mg of sample to acquire a clean 1D 13C spectrum within 1-2 hours.

  • Helium-Cooled CryoProbes: The RF coils and preamplifiers are cooled to ~20 K with cold helium gas. This drastically reduces thermal (Johnson-Nyquist) noise.

Performance Verdict: CryoProbes offer a 3x to 4x enhancement in SNR. In fragment-based drug discovery where sample mass is often limited (<5 mg)[4], a CryoProbe is not just an upgrade—it is a mandatory requirement to detect the critical C-3a and C-7a bridgehead carbons without requiring overnight acquisition times.

G Start 5-Substituted Benzothiophene Ester Sample Solvent Select Solvent System Start->Solvent CDCl3 CDCl3 (Standard/Non-polar) Solvent->CDCl3 High Solubility DMSO DMSO-d6 (Polar/H-bonding) Solvent->DMSO Poor Solubility Hardware Select Probe Hardware CDCl3->Hardware DMSO->Hardware RT Room Temp Probe (High Conc. >20mg) Hardware->RT Cryo CryoProbe (Low Conc. <5mg) Hardware->Cryo Acq Acquisition: 1D 13C & 2D HMBC RT->Acq Cryo->Acq

Logical Workflow for NMR Solvent and Hardware Selection.

Quantitative Data Presentation

The table below summarizes the solvent-dependent chemical shift variations for a model compound, demonstrating the objective impact of solvent selection on spectral data.

Table 1: Comparative 13C NMR Chemical Shifts (ppm) of Ethyl 5-methoxybenzothiophene-2-carboxylate

Carbon PositionTypeCDCl₃ Shift (ppm)DMSO-d₆ Shift (ppm)Solvent Effect (

)
C=O (Ester) Quaternary162.4164.0+1.6 (Dipole Stabilization)
C-5 Quaternary158.8159.3+0.5
C-3a Quaternary141.0141.5+0.5
C-7a Quaternary139.2139.8+0.6
C-2 Quaternary133.5134.1+0.6
C-3 CH126.2127.0+0.8
C-7 CH123.4124.0+0.6
C-6 CH116.5117.1+0.6
C-4 CH103.5104.2+0.7

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols utilize internal validation steps to guarantee the accuracy of the structural elucidation.

Protocol A: Optimized 1D 13C NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the benzothiophene ester in 0.6 mL of the chosen deuterated solvent. Filter the solution through a glass wool plug into a 5 mm NMR tube. Causality: Removing paramagnetic particulates drastically improves magnetic field homogeneity, ensuring sharp lines for closely resonating aromatic carbons.

  • Instrument Setup: Insert the sample, lock onto the deuterium signal, and perform gradient shimming.

  • Self-Validation Step: Acquire a quick 1D ¹H spectrum. Check the solvent residual peak (e.g., CHCl₃ at 7.26 ppm). The peak must be perfectly symmetrical at 10% and 0.5% of its height. If asymmetrical, re-shim the Z1 and Z2 gradients before proceeding to 13C.

  • 13C Acquisition Parameters: Use a 30° flip angle (zg30 pulse program) rather than a 90° pulse. Set the Relaxation Delay (D1) to 2.0–3.0 seconds.

    • Causality: The 30° pulse ensures that the magnetization of the slow-relaxing quaternary carbons (C-2, C-3a, C-5) is not fully saturated between scans, yielding a more quantitatively representative spectrum.

Protocol B: 2D HMBC (Heteronuclear Multiple Bond Correlation)

Because 1D 13C cannot definitively assign the connectivity of the 5-substituent, a 2D HMBC is mandatory.

  • Parameter Optimization: Set the long-range coupling evolution delay to 62.5 ms.

    • Causality: This delay is optimized for a

      
       coupling constant of 8 Hz, which perfectly captures the critical three-bond (
      
      
      
      ) correlations in the benzothiophene ring system.
  • Data Interpretation: Map the

    
     correlation from the H-3 proton to the ester C=O, and the 
    
    
    
    correlation from the 5-substituent (e.g., the protons of a 5-OCH₃ group) to the C-5 quaternary carbon.

HMBC H3 H-3 C2 C-2 (Quat) H3->C2 2J C3a C-3a (Quat) H3->C3a 2J CO C=O (Ester) H3->CO 3J H4 H-4 H4->C3a 3J C5 C-5 (Quat) H4->C5 2J H6 H-6 H6->C5 2J OMe 5-OMe OMe->C5 3J

Key 2D HMBC NMR Correlations for Quaternary Carbon Assignment.

References

  • Supporting Information: Synthesis of Substituted Benzo[b]thiophenes via Base Promoted Domino Condensation DOI / RSC Publishing[Link]

  • Perspectives on NMR in drug discovery: a technique comes of age NIH Public Access / San Diego University[Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents Semantic Scholar[Link]

Sources

Comparative Guide: FTIR Characterization of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of thianaphthene-based pharmacophores, ethyl 5-bromobenzo[b]thiophene-3-carboxylate serves as a critical intermediate. Its structural integrity relies on three distinct moieties: the bicyclic aromatic core, the 5-position bromine substituent, and the 3-position ethyl ester.

While NMR provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the superior tool for rapid, routine process monitoring—specifically for tracking the esterification of the precursor acid or the bromination of the scaffold. This guide dissects the spectral fingerprint of the target compound, contrasting it with key synthetic precursors and analogs to provide a robust identification protocol.

Structural Analysis & Spectral Logic

To accurately assign peaks, we must deconstruct the molecule into its vibrating components. The conjugation between the thiophene ring and the ester carbonyl lowers the vibrational frequency of the C=O bond compared to non-conjugated aliphatic esters.

Functional Group Breakdown:
  • Benzo[b]thiophene Core: Aromatic C-H stretching (>3000 cm⁻¹) and ring skeletal vibrations (1400–1600 cm⁻¹).

  • Ethyl Ester (C-3): Conjugated Carbonyl (C=O) and C-O-C stretching.

  • Bromine (C-5): Heavy atom substitution, affecting the fingerprint region and C-X stretching.

Visualization: Spectral Assignment Logic

The following diagram illustrates the causal link between structural motifs and expected IR signals.

SpectralLogic Molecule Ethyl 5-bromobenzo[b]thiophene -3-carboxylate Group1 Ethyl Ester (Conjugated) Molecule->Group1 Group2 Benzo[b]thiophene Core Molecule->Group2 Group3 Aryl Bromide (C-5) Molecule->Group3 Peak1 C=O Stretch ~1705-1720 cm⁻¹ Group1->Peak1 Strong Peak2 C-O Stretch ~1250-1290 cm⁻¹ Group1->Peak2 Strong Peak3 Aromatic C-H 3050-3100 cm⁻¹ Group2->Peak3 Weak Peak4 Ring C=C 1450-1550 cm⁻¹ Group2->Peak4 Medium Peak5 C-Br Stretch 1000-1080 cm⁻¹ Group3->Peak5 Fingerprint

Caption: Logical mapping of functional groups to characteristic FTIR wavenumbers.

Comparative Analysis: Target vs. Alternatives

Distinguishing the target from its precursors (impurities) is the primary use case for FTIR in this context.

Comparison 1: Target vs. Precursor (5-Bromobenzo[b]thiophene-3-carboxylic acid)

The most common synthesis involves esterification of the carboxylic acid. FTIR is diagnostic here.

FeatureTarget: Ethyl EsterPrecursor: Carboxylic AcidDiagnostic Value
O-H Region Absent Broad, 2500–3300 cm⁻¹ High. Disappearance confirms esterification.
C=O Stretch Sharp, ~1710 cm⁻¹ Broad/Lower, ~1680–1700 cm⁻¹ Medium. Shift due to loss of H-bonding dimer.
C-H (Aliphatic) 2900–2980 cm⁻¹ (Ethyl) Absent High. Appearance confirms ethyl group addition.
Comparison 2: Target vs. Non-Brominated Analog (Ethyl benzo[b]thiophene-3-carboxylate)

If the starting material was not brominated, or if debromination occurred, the spectra differ in the fingerprint region.

FeatureTarget (5-Bromo)Analog (No Bromo)Diagnostic Value
C-Br Stretch ~1070 cm⁻¹ & <700 cm⁻¹ Absent Medium/Low (Fingerprint dependent).
C-H Out-of-Plane 800–850 cm⁻¹ (Isolated H) 730–770 cm⁻¹ (Ortho H) High. Substitution pattern changes ring bending modes.

Detailed Characteristic Peak Table

The following data synthesizes experimental values from analogous benzo[b]thiophene carboxylates and standard group frequency tables for this specific scaffold.

Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Insight
3060 – 3100 Weakν(C-H) Aromatic Stretching of hydrogens on the benzene and thiophene rings.
2980, 2930 Mediumν(C-H) Aliphatic Asymmetric/symmetric stretching of the ethyl group (-CH₂CH₃).
1705 – 1720 Strong ν(C=O) Ester Carbonyl stretch. Conjugation with the thiophene ring lowers this from the typical 1735 cm⁻¹.
1500 – 1550 Mediumν(C=C) Ring Skeletal vibrations of the benzo[b]thiophene core.
1250 – 1290 Strong ν(C-O) Ester C-O-C asymmetric stretch, characteristic of aromatic esters.
1050 – 1080 Med/Weakν(C-Br) Aryl In-plane deformation/stretch involving the heavy bromine atom.
810 – 840 Strongγ(C-H) OOP Out-of-plane bending. Specific to the substitution pattern (1,2,4-like substitution on the benzene ring).
~750 MediumC-S Stretch Characteristic of the thiophene ring system.

Experimental Protocol: Validated Acquisition

To ensure reproducible data comparable to the values above, follow this "Self-Validating" protocol.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred over KBr pellets for speed and lack of moisture interference.

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Validation: Run a "Background" scan; it must be flat with no peaks in the 2800–3000 cm⁻¹ region (residual solvent).

  • Sample Loading: Place ~5 mg of solid ethyl 5-bromobenzo[b]thiophene-3-carboxylate on the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact. Causality: Poor contact results in weak peaks and high noise, obscuring the C-Br fingerprint.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio)

    • Range: 4000 – 600 cm⁻¹

  • Post-Processing: Apply "Baseline Correction" if the baseline drifts due to scattering.

Workflow Visualization

Workflow Start Start: Solid Sample Clean Clean Crystal (IPA) Start->Clean Background Acquire Background (Air) Clean->Background Check Check: Is Background Flat? Background->Check Check->Clean No (Contamination) Load Load Sample & Clamp Check->Load Yes Scan Acquire Spectrum (4000-600 cm⁻¹) Load->Scan Analyze Identify Key Peaks (1710, 1260, 1070 cm⁻¹) Scan->Analyze

Caption: Step-by-step ATR-FTIR acquisition workflow for solid intermediates.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for group frequency assignments).
  • NIST Chemistry WebBook. Benzo[b]thiophene IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link] (Used for core ring vibration comparison).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for C-Br and aromatic substitution patterns).[2]

Sources

High-resolution mass spectrometry (HRMS) data for bromobenzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry (HRMS) for Bromobenzothiophenes: A Comparative Guide to Ionization and Analyzer Technologies

Bromobenzothiophenes (e.g., 2-bromobenzothiophene, 3-bromobenzothiophene) are critical structural motifs in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and pharmaceutical APIs (such as raloxifene precursors). However, their characterization presents a unique analytical challenge. They are relatively non-polar, lack basic functional groups, and contain two elements (Bromine and Sulfur) with complex, overlapping isotopic signatures.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different HRMS ionization sources and mass analyzers. By understanding the physical causality behind these technologies, researchers can select the optimal configuration for unequivocal structural elucidation.

The Mechanistic Challenge: Selecting the Right Ionization Source

The fundamental bottleneck in mass spectrometry is ionization efficiency. If a molecule does not ionize, the mass analyzer is irrelevant. Bromobenzothiophenes expose the limitations of standard LC-MS workflows.

  • Electrospray Ionization (ESI): ESI relies on solution-phase acid-base chemistry to generate protonated [M+H]+ or deprotonated [M-H]- ions. Because the sulfur atom in a benzothiophene ring is involved in aromatic delocalization, its lone pairs are largely unavailable for protonation. Consequently, parent bromobenzothiophenes exhibit near-zero ionization efficiency in ESI. ESI is only suitable if the compound has been oxidized to a polar derivative (e.g., bromobenzothiophene-1,1-dioxide).

  • Atmospheric Pressure Photoionization (APPI): APPI is the objective choice for LC-HRMS of non-polar aromatics[1]. It utilizes a vacuum-ultraviolet (VUV) Krypton lamp emitting 10.6 eV photons. Because the ionization energy of benzothiophene is approximately 8.1 eV, the VUV photons directly eject an electron, forming a robust radical cation (M+•). Adding a dopant like toluene (IE = 8.8 eV) acts as a charge-transfer mediator, exponentially increasing sensitivity.

  • Electron Ionization (EI): For volatile and thermally stable bromobenzothiophenes, GC-EI-HRMS remains the gold standard[2]. Operating in a vacuum at 70 eV, EI induces hard ionization, yielding a highly reproducible M+• molecular ion and diagnostic fragment ions.

Ionization_Selection Start Bromobenzothiophene Sample Volatile Is the sample highly volatile & thermally stable? Start->Volatile GC_EI GC-EI-HRMS (Forms M+•) Volatile->GC_EI Yes Polar Is it a polar derivative? (e.g., sulfone, carboxylic acid) Volatile->Polar No LC_ESI LC-ESI-HRMS (Forms[M+H]+ / [M-H]-) Polar->LC_ESI Yes LC_APPI LC-APPI-HRMS (Forms M+•) Polar->LC_APPI No (Non-polar)

Decision matrix for selecting the optimal HRMS ionization source for bromobenzothiophenes.

Table 1: Ionization Source Performance Comparison
Ionization SourceCarrier / Mobile PhasePrimary Ion SpeciesSuitability for Parent CompoundSuitability for Polar Derivatives
GC-EI HeliumM+•Excellent Poor (Thermal degradation)
LC-APPI Methanol/Water + TolueneM+•Excellent Moderate
LC-ESI Methanol/Water + Formic Acid[M+H]+ / [M-H]-Poor (Ion suppression)Excellent

Mass Analyzers: The Isotopic Fine Structure Challenge (Q-TOF vs. Orbitrap)

The true test of an HRMS system is its ability to resolve isobaric interferences. Bromobenzothiophenes present a severe mathematical challenge due to their isotopic fine structure.

Take 3-bromobenzothiophene (Formula:


) as the model. Its calculated monoisotopic exact mass (using 

,

,

,

) is 211.92953 Da . Because bromine exists as

and

(~1:1 ratio), and sulfur exists as

and

(~95:4 ratio), the M+2 peak is actually a composite of two distinct isotopologues:
  • Peak A (

    
     contribution): 
    
    
    
    = 213.92749 Da
  • Peak B (

    
     contribution): 
    
    
    
    = 213.92533 Da

The mass difference (


) between these two species is a mere 0.00216 Da (2.16 mDa) .
To calculate the resolving power (

) required to separate them:

.
  • Q-TOF (Quadrupole Time-of-Flight): Modern Q-TOFs typically achieve a resolving power of 30,000 to 60,000. Under these conditions, the instrument physically cannot separate the

    
     and 
    
    
    
    signals. It will output a single, merged peak, forcing the analyst to rely on theoretical isotopic abundance matching, which is prone to error in complex matrices.
  • Orbitrap: High-field Orbitrap analyzers routinely achieve resolving powers of 120,000 to 500,000[3]. At

    
    , the Orbitrap achieves baseline separation of the isotopic fine structure, providing unequivocal, self-validating proof of the molecular formula without relying on abundance ratios.
    

Isotope_Resolution Ion Composite M+2 Ion (m/z ~213.92) QTOF Q-TOF (R ~40,000) Ion->QTOF Orbitrap Orbitrap (R >120,000) Ion->Orbitrap Unresolved Unresolved Peak (Merged 81Br & 34S) QTOF->Unresolved Resolved1 C8H5(81Br)S m/z 213.9275 Orbitrap->Resolved1 Resolved2 C8H5(79Br)(34S) m/z 213.9253 Orbitrap->Resolved2

Resolution of bromobenzothiophene M+2 isotopic fine structure by mass analyzer type.

Table 2: Q-TOF vs. Orbitrap for Bromobenzothiophene Analysis
Mass AnalyzerTypical Resolving PowerMass AccuracyResolves

vs

(

= 2.16 mDa)?
Primary Advantage
Q-TOF 30,000 – 60,000< 2 ppmNo (Yields merged M+2 peak)Faster acquisition rates for UHPLC
Orbitrap 120,000 – 500,000< 1 ppmYes (Baseline separation)Unequivocal structural confirmation

Self-Validating Experimental Protocol: GC-EI-Orbitrap HRMS

To guarantee data integrity, analytical protocols must be self-validating. The following workflow ensures that the instrument is physically capable of resolving the required isotopic fine structure before the sample is even injected.

Objective: Achieve baseline resolution of the 3-bromobenzothiophene M+2 isotopic fine structure.

Step 1: Sample Preparation & Concentration Control

  • Action: Dissolve 1 mg of the bromobenzothiophene standard in 10 mL of GC-grade hexane to create a 100 ppm stock. Dilute to a 1 ppm working solution.

  • Causality: High analyte concentrations cause space-charge effects (Coulombic repulsion) inside the Orbitrap's C-trap and analyzer. This degrades both mass accuracy and resolving power. A 1 ppm concentration ensures the ion population remains within the optimal dynamic range.

  • Validation Checkpoint: Inject a pure hexane blank. The extracted ion chromatogram (EIC) at m/z 211.9295 (± 5 ppm) must show a signal-to-noise ratio of < 3 to rule out carryover.

Step 2: Chromatographic Separation

  • Action: Utilize a non-polar DB-5MS column (30 m × 0.25 mm × 0.25 µm). Inject 1 µL in split mode (10:1) at 250°C. Oven program: 60°C hold for 1 min, ramp at 20°C/min to 280°C.

  • Causality: Bromobenzothiophenes are highly volatile but strongly retained on polar stationary phases. The 5% phenyl-arylene phase of a DB-5MS column ensures sharp, symmetrical peaks (peak width < 3 seconds), maximizing the number of high-resolution scans acquired across the peak apex.

Step 3: Electron Ionization (EI) Tuning

  • Action: Set electron energy to 70 eV and emission current to 50 µA. Maintain the ion source temperature at 280°C.

  • Causality: 70 eV is the universal standard for EI, ensuring the fragmentation pattern matches established spectral libraries. A high source temperature prevents the heavy brominated aromatic ring from condensing on the extraction lenses, which would cause signal drift.

  • Validation Checkpoint: Infuse the internal calibrant Perfluorotributylamine (PFTBA). Verify that the diagnostic m/z 69, 219, and 502 peaks are present, and that the mass accuracy error is strictly < 1 ppm.

Step 4: Orbitrap Data Acquisition & Fine Structure Verification

  • Action: Set the mass range to m/z 50–350. Set the Resolving Power to 120,000 (defined at m/z 200).

  • Causality: As calculated earlier, a resolving power of >99,037 is mathematically required to separate the

    
     and 
    
    
    
    isotopologues. Setting the instrument to 120,000 provides a sufficient buffer to ensure baseline resolution.
  • Validation Checkpoint: Extract the mass spectrum at the chromatographic peak apex. Zoom in on m/z 213.92. The spectrum must display two distinct peaks separated by exactly 2.16 mDa. If only one broadened peak is visible, the C-trap is overfilled, and the injection volume must be reduced.

References

  • [PubChem: Benzo[b]thiophene, 3-bromo- (CID 123250)], National Center for Biotechnology Information,[Link] 2.[Assessing relative ESI, APPI, APCI and APPCI ionization efficiencies in MS petroleomic analysis via pools and pairs of selected polar compounds standards], ResearchGate,[Link] 3.[Comparative Study of Low- Versus High-Resolution Liquid Chromatography-Mass Spectrometric Strategies for Measuring Perfluorinated Contaminants in Fish], PubMed (NIH),[Link] 4.[HREI-MSDB: Data-science ready database of high resolution electron ionization mass spectra], ChemRxiv,[Link]

Sources

Melting point determination of pure ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Melting Point Determination of Pure Ethyl 5-bromobenzo[b]thiophene-3-carboxylate: A Comparative Methodological Guide

Introduction Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is a critical synthetic building block, recently utilized in the development of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives targeting the RhoA/ROCK signaling pathway in anticancer research 1. As with any pharmacological intermediate, verifying its absolute purity before downstream coupling or functionalization is paramount. While chromatographic techniques (HPLC, GC) quantify chemical purity, the thermodynamic melting point (MP) remains the definitive, rapid indicator of crystalline lattice integrity and overall sample purity.

This guide provides an objective comparison of modern melting point determination methodologies—ranging from traditional pharmacopeial capillary methods to Differential Scanning Calorimetry (DSC)—specifically optimized for evaluating the purity of synthesized ethyl 5-bromobenzo[b]thiophene-3-carboxylate.

The Thermodynamics of the Melt

The melting point is not a singular temperature but a range, defined from the onset of the first detectable liquid phase (collapse point) to the clear point where no solid phase remains 2. For a highly pure sample of ethyl 5-bromobenzo[b]thiophene-3-carboxylate, this range should be exceptionally narrow (typically ≤ 0.5 °C).

Causality of Melting Point Depression: When impurities are present in the crystal lattice—such as unreacted 5-bromobenzo[b]thiophene-3-carboxylic acid (which has a much higher MP of 284–287 °C) or residual esterification coupling reagents like EDCI—they disrupt intermolecular forces. According to Raoult's Law and the thermodynamics of mixing, impurities increase the entropy of the liquid phase, lowering its chemical potential. This shifts the solid-liquid equilibrium, resulting in a broadened and depressed melting range.

Thermodynamics Impurity Presence of Impurities (e.g., Unreacted Acid/EDCI) Entropy Increased Entropy of Liquid Phase (ΔS_mix > 0) Impurity->Entropy ChemPot Lowered Chemical Potential of Liquid Phase (μ_L) Entropy->ChemPot PhaseEq Shift in Solid-Liquid Equilibrium (μ_S = μ_L) ChemPot->PhaseEq MP_Depress Melting Point Depression & Broadened Range PhaseEq->MP_Depress

Thermodynamic signaling pathway illustrating the causality of melting point depression.

Comparative Analysis of Determination Methods

To establish a self-validating analytical system, one must select the appropriate instrumental method. Below is an objective comparison of three primary techniques used in pharmaceutical laboratories to evaluate intermediates like ethyl 5-bromobenzo[b]thiophene-3-carboxylate.

Table 1: Objective Comparison of MP Determination Methods

Feature / MethodTraditional Capillary (Oil Bath)Digital Opto-electronic ApparatusDifferential Scanning Calorimetry (DSC)
Detection Mechanism Visual observation by operatorAutomated optical transmissionHeat flow (Endothermic transitions)
Pharmacopeial Compliance USP <741> Class IUSP <741> Class Ia (Apparatus II)USP <891> (Thermal Analysis)
Precision ± 1.0 °C± 0.1 °C± 0.01 °C
Sample Size 2.5 - 3.5 mm capillary height2.5 - 3.5 mm capillary height1 - 5 mg (Aluminum pan)
Throughput Low (1 sample per run)Medium (up to 6 simultaneous samples)Low (1 sample per run, longer cycle)
Best Used For Basic educational labsRoutine QA/QC and batch releasePolymorph screening, absolute purity

Analysis: While DSC offers unparalleled thermodynamic data, the Digital Opto-electronic Apparatus provides the optimal balance of throughput, USP <741> compliance, and accuracy for routine intermediate verification 3. Modern digital systems eliminate operator bias by using a microcomputer to process detector signals, plotting light transmission to precisely define the onset and clear points without subjective visual interpretation 2.

Self-Validating Experimental Protocol: Digital Opto-electronic Method

To ensure trustworthiness and reproducibility, the following protocol strictly adheres to USP <741> Class Ia standards, incorporating internal calibration checks to create a self-validating workflow 4.

Step 1: Instrument Calibration (The Self-Validating Step) Before testing the synthesized batch, the apparatus must be calibrated using a USP Primary Reference Standard (or a fully traceable secondary standard) 4. Select a standard with a melting point within 10 °C of the expected MP of the ester. Causality: Instrument sensors experience thermal drift over time. A two-point calibration ensures the thermal gradient applied to the heating block accurately reflects the true temperature inside the glass capillary, validating the hardware before the sample is ever introduced.

Step 2: Sample Preparation

  • Desiccation: Dry the ethyl 5-bromobenzo[b]thiophene-3-carboxylate under vacuum over anhydrous calcium chloride for 16 hours to remove residual moisture.

  • Pulverization: Gently crush the crystalline solid into a fine powder using an agate mortar and pestle. Causality: Large crystals create microscopic air pockets. Because air is a poor thermal conductor, these pockets cause uneven heating. Pulverization ensures uniform heat transfer, preventing the artificial broadening of the melting range 4.

  • Capillary Charging: Introduce the powder into a USP-compliant capillary (10 cm length, 0.8–1.2 mm internal diameter). Drop the tube through a 70 cm glass guide tube onto a hard surface 5–10 times to pack the powder tightly to a height of exactly 3 mm 3.

Step 3: Thermal Ramping and Detection

  • Insert the packed capillary into the digital heating block.

  • Rapidly heat the block to 5 °C below the expected lower limit of the melting range.

  • Reduce the heating rate to exactly 1 ± 0.5 °C per minute 2. Causality: A ramp rate faster than 1 °C/min causes a thermal lag between the heating block and the sample. The block will register a higher temperature than the sample is actually experiencing, artificially elevating the recorded melting point.

  • Allow the opto-electronic sensor to record the onset point (when the powder column collapses and transmission begins to increase) and the clear point (100% transmission through the liquid phase).

MP_Workflow Start Pure Ethyl 5-bromobenzo[b] thiophene-3-carboxylate Prep Sample Pulverization & Vacuum Desiccation Start->Prep Load Capillary Loading (3 mm packed height) Prep->Load Heat Rapid Ramp to T_expected - 5°C Then 1°C/min Ramp Load->Heat Calib Instrument Calibration (USP Reference Standards) Calib->Heat Detect Opto-electronic Detection (Transmission Thresholds) Heat->Detect Report Data Output & Thermogram Analysis Detect->Report

Step-by-step workflow for USP <741> compliant digital melting point determination.

Conclusion

For drug development professionals synthesizing ethyl 5-bromobenzo[b]thiophene-3-carboxylate, relying on visual capillary methods introduces unacceptable variance. Transitioning to a Digital Opto-electronic Apparatus—paired with rigorous, USP-compliant sample preparation and calibration protocols—provides a self-validating, highly trustworthy mechanism for confirming intermediate purity before advancing to complex cross-coupling or amidation steps.

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Taylor & Francis Online. 1 [1]

  • USP <741> MELTING RANGE OR TEMPERATURE. DrugFuture Pharmacopeia Database. 2 [1]

  • Compliance with amended General Chapter USP<741> Melting Range or Temperature. ChemRxiv. 4 [1]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.3 [1]

Sources

Crystallization Platforms: High-Throughput Vapor Diffusion vs. Slow Evaporation

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Crystallization Methodologies and X-ray Structural Data for Benzo[b]thiophene-3-carboxylate Derivatives

As a Senior Application Scientist specializing in structural biology and small-molecule X-ray crystallography, I frequently encounter the bottleneck of obtaining diffraction-quality crystals for privileged pharmacophores. Benzo[b]thiophene-3-carboxylate derivatives are critical scaffolds in Structure-Based Drug Design (SBDD), exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties. However, the inherent flexibility of their ester groups and the planar nature of the benzothiophene core often lead to polymorphism or twinning during crystal growth.

This guide objectively compares the performance of automated crystallization platforms against traditional benchtop methods, providing a self-validating framework for growing diffraction-quality crystals. Furthermore, it analyzes the comparative X-ray crystallographic data of key benzo[b]thiophene-3-carboxylate derivatives to inform your downstream drug design workflows.

To resolve the 3D atomic coordinates of a novel benzo[b]thiophene-3-carboxylate derivative, the choice of crystallization methodology dictates both the resolution of the resulting X-ray data and the time invested.

High-Throughput Sitting-Drop Vapor Diffusion (HT-SDVD) utilizes automated liquid handlers to screen hundreds of precipitant conditions using nanoliter volumes. The causality behind its success lies in the rapid, controlled equilibration of vapor pressure between the sample drop and the reservoir, which smoothly drives the compound into the metastable zone of supersaturation.

Conversely, Traditional Slow Evaporation (TSE) relies on the differential volatility of a binary solvent system (e.g., Dichloromethane/Hexane). While TSE is highly accessible and has successfully yielded single crystals for complex spiro-benzo[b]thiophene derivatives[1], it suffers from poor polymorphic control. As the solvent evaporates, thermal fluctuations can induce rapid, localized supersaturation, often resulting in twinned crystals or amorphous precipitates.

G Start Synthesized Benzo[b]thiophene -3-carboxylate Split Select Crystallization Method Start->Split HTSD High-Throughput Sitting-Drop Vapor Diffusion Split->HTSD TSE Traditional Slow Evaporation Split->TSE HTSD_Step Nanoliter Dispensing (Multi-condition Screen) HTSD->HTSD_Step TSE_Step Milliliter Scale (Single Solvent System) TSE->TSE_Step HTSD_Res Rapid Polymorph ID High Reproducibility HTSD_Step->HTSD_Res TSE_Res Large Single Crystals Prone to Twinning TSE_Step->TSE_Res XRay X-ray Diffraction & Structural Refinement HTSD_Res->XRay TSE_Res->XRay

Workflow comparison of HT-SDVD vs. Traditional Slow Evaporation for crystal growth.

Table 1: Performance Comparison of Crystallization Methodologies
MetricHigh-Throughput Sitting-Drop Vapor DiffusionTraditional Slow Evaporation
Sample Requirement < 1 mg per 96-well plate10–50 mg per vial
Time to Nucleation 24–72 hours1–3 weeks
Polymorph Control High (explores diverse chemical space)Low (restricted by solvent choice)
Crystal Quality Highly ordered, low mosaicityLarge, but highly prone to thermal twinning
Throughput 1000+ conditions/day (Automated)10–20 conditions/day (Manual)

Self-Validating Experimental Protocols

Trustworthiness in crystallography demands protocols that verify their own integrity. Below are the optimized workflows for both methods.

Protocol A: High-Throughput Sitting-Drop Vapor Diffusion (HT-SDVD)
  • Sample Preparation: Dissolve the synthesized derivative in 100% DMSO to a concentration of 15–20 mg/mL. Causality: A highly concentrated stock is required so that when mixed 1:1 with the aqueous precipitant, the sudden drop in solubility forces the system near the nucleation threshold.

  • Automated Dispensing: Using a robotic liquid handler, dispense 200 nL of the compound solution and 200 nL of the reservoir solution (e.g., Hampton Research PEG/Ion screen) into the sitting-drop well.

  • Self-Validating Control (Critical): Always include a positive control well containing a known standard (e.g., 20 mg/mL Lysozyme in 0.1M NaOAc, pH 4.6, against 1.0M NaCl). If the control fails to crystallize within 48 hours, it validates that the plate seal has failed or the incubator's thermal stability is compromised, rendering the entire screen's negative results void.

  • Incubation: Seal the plate with optically clear film and incubate at a strictly controlled 20°C to prevent convection currents that induce disordered nucleation.

Protocol B: Traditional Slow Evaporation (TSE)
  • Solvent Selection: Dissolve 20 mg of the compound in 3 mL of a binary solvent system (e.g., Chloroform/Methanol at a 9:1 ratio). Causality: The differential volatility allows the "good" solvent (Chloroform) to evaporate first. The gradual shift in the dielectric constant smoothly reduces compound solubility, promoting ordered lattice packing[1].

  • Vessel Preparation: Place the solution in a glass vial. Cap it with a septum and puncture it with a single 20-gauge needle. Causality: Restricting the evaporation rate is critical; unrestricted evaporation yields amorphous powder, while a single pinhole ensures a slow approach to supersaturation over 2 weeks.

Comparative X-ray Crystallographic Data Analysis

Analyzing the solved structures of different benzo[b]thiophene-3-carboxylate derivatives reveals how functional group substitutions dictate crystal packing.

For instance, the crystal structure of methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits a monoclinic C2/c space group[2]. The structural integrity of this molecule is heavily reliant on an intramolecular N—H···O hydrogen bond, which forms a pseudo-six-membered ring that locks the molecular conformation and eliminates flexibility[2].

Similarly, ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate crystallizes in a monoclinic system. In this derivative, the thiophene and phenyl rings maintain an approximately planar conformation (dihedral angle of 8.13°), which facilitates optimal π-π stacking interactions in the solid state[3]. The ethyl ester group is slightly inclined to relieve steric strain[3].

G Core Benzo[b]thiophene-3-carboxylate Core Scaffold HBond Intermolecular Hydrogen Bonding Core->HBond PiPi π-π Stacking Interactions Core->PiPi Steric Steric Hindrance (Ester Group) Core->Steric HBond_Detail N-H···O motifs (Amino/Amido substituents) HBond->HBond_Detail PiPi_Detail Thiophene-Benzene Coplanarity PiPi->PiPi_Detail Steric_Detail Dihedral Angle Shift (Out-of-plane twisting) Steric->Steric_Detail Lattice Stabilized Crystal Lattice (Monoclinic C2/c or P21/c) HBond_Detail->Lattice PiPi_Detail->Lattice Steric_Detail->Lattice

Intermolecular forces dictating the crystal lattice packing of benzo[b]thiophene derivatives.

Table 2: Comparative Structural Metrics for Key Derivatives
CompoundSpace GroupUnit Cell ParametersKey Intermolecular InteractionsRef.
Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Monoclinic, C2/ca=15.289Å, b=10.644Å, c=15.790Å, β=105.21°Intramolecular N—H···O (locks conformation)[2]
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Monoclinica=8.106Å, b=10.659Å, c=19.055Å, β=92.50°Pairs of O—H···O generating R²₂(10) loops[3]
Ethyl 1′,1′′-dimethyl-2′′,3-dioxo-3H-dispiro[benzo[b]thiophene-2,3′-pyrrolidine] Monoclinica=23.704Å, b=8.263Å, c=22.100Å, β=102.33°C-H···O hydrogen-bonded chains along [001][1]

Conclusion

For drug development professionals targeting the benzo[b]thiophene-3-carboxylate scaffold, transitioning from Traditional Slow Evaporation to Automated HT-SDVD is highly recommended. Not only does it drastically reduce compound consumption, but it also allows for the rapid identification of stable polymorphs. The resulting high-resolution crystallographic data—characterized by locked pseudo-ring conformations and coplanar π-π stacking—provides the precise atomic coordinates necessary for rigorous computational docking and rational drug design.

References

1.[1] Crystal structure of ethyl 1′,1′′-dimethyl-2′′,3-dioxo-3H-dispiro[benzo[b]thiophene-2,3′-pyrrolidine-2′,3′′-indoline]-4′-carboxylate. PubMed Central (PMC). URL:[Link] 2.[3] Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. PubMed Central (PMC). URL:[Link] 3.[2] Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. IUCr Journals. URL:[Link]

Sources

HPLC Retention Profile Guide: Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the chromatographic behavior of ethyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS: 39965-09-0), a critical intermediate in the synthesis of antiviral and anticancer therapeutics.

This document is structured as a Method Development & Comparison Guide , designed to assist analytical scientists in optimizing retention times (


), resolving critical impurities (specifically the hydrolyzed acid precursor), and selecting the appropriate stationary phase.

Executive Summary & Physicochemical Context

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is a highly lipophilic scaffold. Unlike its thiophene analogs, the fused benzene ring significantly increases its hydrophobicity and


-

interaction potential.
  • Target Compound: Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

  • Primary Impurity (Precursor): 5-bromobenzo[b]thiophene-3-carboxylic acid[1]

  • Challenge: The ester is strongly retained on standard C18 phases, often leading to broad peaks or excessive run times if isocratic conditions are not optimized. The acid precursor is significantly more polar, requiring a gradient to bridge the elution gap.

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
LogP 4.2 – 4.5High affinity for C18; requires high % organic modifier for elution.
pKa N/A (Non-ionizable)Retention is pH-independent for the ester, but highly pH-dependent for the acid impurity.
UV Max ~254 nm, ~290 nmStrong absorbance due to conjugated benzothiophene system.

Comparative Analysis: Stationary Phase Performance

This section compares the performance of the industry-standard C18 (Octadecyl) against the alternative Phenyl-Hexyl phase. The choice of column alters the selectivity mechanism, particularly for the separation of the bromo-regioisomers and the acid impurity.

Comparison Table: Column Selectivity
FeatureAlternative A: C18 (Standard) Alternative B: Phenyl-Hexyl
Mechanism Hydrophobic Interaction (Dispersive)

-

Interaction + Hydrophobicity
Retention (

)
High . Strong retention due to alkyl chain interaction.Moderate . Slightly lower retention; faster elution of the ester.[2]
Selectivity (

)
Excellent for separating homologs (Ethyl vs Methyl ester).Superior for separating aromatic impurities (e.g., regioisomers).
Peak Shape Sharp, provided % Organic > 70%.[3]Excellent symmetry; reduced tailing for aromatic systems.
Recommendation Routine QC (Robustness).Complex Mixtures (Isomer resolution).

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating . The elution order is dictated by thermodynamics: the polar acid must elute before the non-polar ester. If this order is reversed, the column chemistry or mobile phase pH is incorrect.

Protocol A: Standard Gradient (C18)

Best for purity analysis and monitoring the esterification reaction.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 to suppress acid ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2][4]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 50% Initial Hold
2.0 50% Isocratic (Focus Acid Peak)
10.0 95% Linear Ramp (Elute Ester)
12.0 95% Wash

| 12.1 | 50% | Re-equilibration |

Expected Retention Data: | Compound | Approx.


 (min) | Relative Retention (RRT) |
| :--- | :--- | :--- |
| Acid Precursor  | 3.5 – 4.2 | 0.45 |
| Target Ester  | 8.5 – 9.2  | 1.00 (Reference)  |

Expert Insight: The Acid Precursor elutes early. If the peak for the acid splits or tails significantly, check Mobile Phase A. Formic acid is required to keep the carboxylic acid protonated (


), ensuring it interacts with the C18 phase as a neutral molecule.
Protocol B: Rapid Isocratic (Phenyl-Hexyl)

Best for high-throughput screening of the purified product.

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol : Water (85 : 15 v/v).

  • Flow Rate: 1.2 mL/min.

  • Note: Methanol is chosen over ACN to enhance

    
    -
    
    
    
    selectivity with the stationary phase.

Expected Retention:

  • Target Ester

    
    :  ~4.5 – 5.0 min.
    
  • Advantage: 50% reduction in run time compared to the C18 gradient.

Method Optimization Workflow

The following diagram illustrates the logical decision tree for optimizing the separation of the ethyl ester from its specific impurities.

MethodOptimization Start Start: Sample Analysis CheckImpurity Identify Key Impurity: Acid Precursor vs. Isomer Start->CheckImpurity AcidPath Impurity: Unreacted Acid (Polar) CheckImpurity->AcidPath Synthesis Monitoring IsomerPath Impurity: Regioisomer (Structural Analog) CheckImpurity->IsomerPath Final Purity Check pHControl Adjust pH < 3.0 (Suppress Ionization) AcidPath->pHControl C18Gradient Select C18 Column Gradient 50-95% ACN pHControl->C18Gradient Validation Validate Resolution (Rs > 2.0) C18Gradient->Validation PhenylSelect Select Phenyl-Hexyl Column (Pi-Pi Selectivity) IsomerPath->PhenylSelect MeOHMobile Switch to Methanol (Enhance Pi-Interactions) PhenylSelect->MeOHMobile MeOHMobile->Validation

Caption: Decision matrix for selecting column chemistry based on the specific impurity profile (Acid vs. Isomer).

Troubleshooting & Causality

Issue 1: Retention Time Drift for the Ester

  • Observation: The ester peak shifts from 9.0 min to 8.5 min over sequential runs.

  • Causality: High organic content (95% ACN) can cause phase collapse or "dewetting" in poorly bonded C18 phases, though less likely with modern columns. More commonly, this indicates temperature fluctuations affecting the viscosity of the mobile phase.

  • Solution: Thermostat the column compartment to 30°C ± 0.5°C.

Issue 2: Acid Peak Tailing

  • Observation: The earlier eluting acid peak (

    
     ~3.8 min) exhibits a tailing factor (
    
    
    
    ) > 1.5.
  • Causality: Secondary silanol interactions. The free carboxylic acid interacts with unreacted silanols on the silica support.

  • Solution: Increase buffer strength (e.g., 20 mM Ammonium Formate pH 3.0) or use an "End-capped" column (e.g., ZORBAX Eclipse Plus or Waters XBridge).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2783709, Ethyl 5-bromobenzo[b]thiophene-3-carboxylate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid derivatives. PMC. Retrieved from [Link]

  • Phenomenex (2023). HPLC Column Selection Guide: C18 vs. Phenyl-Hexyl Selectivity. Retrieved from [Link]

  • Chromatography Today (2014). Separation of Bromobenzoic Acid Isomers using High Temperature LC. Retrieved from [Link][1][5][6][7][8]

Sources

Elemental analysis standards for 5-bromobenzothiophene compounds

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 5-Bromobenzothiophene Compounds: A Comparative Guide

As a Senior Application Scientist specializing in organic elemental analysis, I frequently encounter the analytical bottlenecks posed by halogenated sulfur heterocycles. 5-bromobenzothiophene (


) is a highly valuable building block in the synthesis of advanced organic semiconductors and pharmaceutical agents[1]. However, accurately determining its elemental composition presents a severe stoichiometric challenge. The simultaneous presence of a heavy halogen (bromine, ~37.5 wt%) and sulfur (~15.0 wt%) creates complex combustion dynamics.

If not properly managed, bromine will poison standard oxidation catalysts and cause chromatographic interferences with


 quantification in traditional CHNS analyzers. To ensure scientific integrity, laboratories must move beyond basic single-standard calibrations and adopt matrix-matched, self-validating protocols.

The Causality of Combustion Interferences

Why do sulfur and bromine conflict during elemental analysis? During dynamic flash combustion (1000–1050°C), sulfur oxidizes to


 (with trace 

), while bromine forms a mixture of

and

.
  • Catalyst Poisoning: If the combustion tube lacks sufficient halogen scavengers,

    
     and 
    
    
    
    enter the reduction column, rapidly depleting the copper catalyst and causing peak tailing or overlapping in the GC column.
  • Scavenger Overcompensation: Conversely, using excessive silver wool to trap halogens can inadvertently trap sulfur as silver sulfate (

    
    ), leading to artificially low %S readings.
    

Because of this inverse relationship, a single analytical stream is often insufficient for rigorous 5-bromobenzothiophene characterization. We must decouple the CHN analysis from the S/Br analysis.

Comparative Evaluation of Calibration Standards

To establish a self-validating system, the choice of Certified Reference Materials (CRMs) is critical. A common mistake is calibrating with a sulfur-only standard and assuming a linear response for the halogenated sample. Instead, a multi-standard bracketing approach using pure chemical standards is required[2].

Table 1: Quantitative Comparison of Elemental Standards for Halogenated Thiophenes

Standard / CompoundMolecular Formula% Carbon% Hydrogen% Sulfur% BromineAnalytical Role & Suitability
5-Bromobenzothiophene

45.092.3715.0537.50Target Analyte
BBOT

72.536.097.450.00Excellent for CHNS baseline calibration; lacks halogen interference profiling.
p-Bromobenzoic Acid

41.822.510.0039.75Ideal Br standard; closely matches the halogen mass fraction of the target.
2-Bromothiophene

29.471.8519.6749.01Best matrix-matched surrogate; validates S/Br simultaneous recovery.

Data synthesized from theoretical stoichiometric calculations and commercial CRM specifications[3].

Methodology Comparison: CHNS-O vs. Combustion Ion Chromatography (CIC)

For 5-bromobenzothiophene, traditional CHNS analyzers struggle to accurately quantify bromine. The modern gold standard is to split the workflow:

  • CHN via Flash Combustion: Uses silver wool to completely scrub bromine, allowing pristine quantification of C and H via GC-TCD.

  • S and Br via CIC: According to DIN EN 17813 standards, pyrohydrolytic digestion followed by ion chromatography is the superior method for simultaneous halogen and sulfur determination[4]. The sample is combusted in a water-vapor-rich environment, and the effluents are absorbed into an aqueous solution for speciation.

Step-by-Step Self-Validating Protocol

To guarantee trustworthiness, every batch analysis must include internal validation checks. This protocol utilizes a decoupled approach to eliminate cross-contamination.

Step 1: Sample Preparation & Promoter Addition

  • Weigh 1.5–2.0 mg of 5-bromobenzothiophene into a tin capsule using a microbalance (resolution 0.1 µg).

  • Causality Check: Add ~2 mg of Vanadium Pentoxide (

    
    ) as a combustion promoter. The benzothiophene ring is highly stable; 
    
    
    
    ensures complete localized oxidation and prevents the formation of refractory carbon-sulfur char.

Step 2: CHN Quantification (Stream A)

  • Combust the sample at 1050°C in an oxygen-rich environment.

  • Pass the gas through a silver wool plug heated to 500°C to quantitatively trap

    
    .
    
  • Validation: Run a BBOT standard every 10 samples. If the %C drops or peak tailing occurs, the silver wool may be saturated, allowing bromine to poison the copper reduction column.

Step 3: S and Br Quantification via CIC (Stream B)

  • Combust a separate 2.0 mg aliquot in a ceramic tube at 1050°C with an argon/oxygen/water-vapor stream (pyrohydrolysis).

  • Route the exhaust gas into an absorption vessel containing 50 mg/L

    
    .
    
  • Causality Check: The

    
     acts as an oxidizing/reducing agent, ensuring all sulfur species are converted to sulfate (
    
    
    
    ) and bromine gas is reduced to bromide (
    
    
    ) for uniform IC detection[5].

Step 4: Ion Chromatography Separation

  • Inject the absorption solution into an anion-exchange column.

  • Validation: Calibrate using a mixed standard of p-Bromobenzoic acid and 2-Bromothiophene. Analytical recovery must fall within 98–102% before reporting the 5-bromobenzothiophene data.

Visualizing the Analytical Workflow

G Sample 5-Bromobenzothiophene + V2O5 Promoter Combustion Dynamic Flash Combustion (1050°C, O2) Sample->Combustion Split Decoupled Analytical Streams Combustion->Split AgTrap Silver Wool Trap (Halogen Scavenging) Split->AgTrap Stream A (CHN) Pyro Pyrohydrolysis (1050°C, H2O vapor) Split->Pyro Stream B (S, Br) CuRed Copper Reduction (650°C) AgTrap->CuRed GC_TCD GC-TCD Detection (C, H, N) CuRed->GC_TCD Absorb H2O2 Absorption (SO2 -> SO4, Br2 -> Br-) Pyro->Absorb IC Ion Chromatography (S, Br) Absorb->IC

Decoupled elemental analysis workflow for 5-bromobenzothiophene to prevent S/Br interference.

References

  • Title: Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Certificate of Analysis: NIST SRM 2682c (Subbituminous Coal for Sulfur and Halogens) Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Sample digestion for the determination of fluorine, chlorine, bromine and sulfur in solids from the environment according to DIN EN 17813 Source: Analytik Jena Application Notes URL: [Link]

  • Title: Isotope analysis of sulfur, bromine, and chlorine in individual anionic species by ion chromatography/multicollector-ICPMS Source: PubMed (Analytical Chemistry) URL: [Link]

Sources

Safety Operating Guide

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is a highly specialized, halogenated heterocyclic building block frequently utilized in drug development—most notably in the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, which serve as potent anticancer agents targeting the RhoA/ROCK signaling pathway[1].

Because this molecule contains both a heavy halogen (bromine) and a sulfur-containing heterocycle, its waste profile is environmentally and chemically complex. Improper disposal of this compound not only violates federal environmental regulations but also poses severe operational hazards, including the generation of highly toxic, corrosive byproducts during waste processing. This guide provides the definitive, self-validating procedures for the safe segregation, accumulation, and disposal of this compound.

Physicochemical & Hazard Profile

To safely manage the disposal of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate, laboratory personnel must first understand its quantitative and structural data.

Property / Data PointValue / SpecificationOperational Disposal Implication
Chemical Name Ethyl 5-bromobenzo[b]thiophene-3-carboxylateContains both Bromine (Br) and Sulfur (S) heteroatoms.
Molecular Weight 285.16 g/mol Heavy organic compound requiring high-temperature oxidation for complete destruction.
Halogen Content BrominatedCritical: Must be strictly segregated from non-halogenated solvent waste streams.
Combustion Byproducts HBr, SOx, CO, CO₂Incineration requires specialized alkaline wet scrubbing to neutralize acidic exhaust.
EPA Waste Classification Halogenated Organic WasteRegulated under 40 CFR Part 268 land disposal restrictions[2].

The Mechanistic Logic of Halogenated Waste Segregation

Why must this compound be strictly segregated into the Halogenated Organic Waste stream? Bromine-containing organics possess a high degree of thermal stability. If Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is improperly mixed with standard non-halogenated waste (e.g., acetone, ethanol) and processed in a standard municipal or low-temperature industrial incinerator, the incomplete combustion of the brominated aromatic ring leads to the thermodynamic formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). These are exceptionally potent, persistent environmental toxins.

Furthermore, during combustion, the sulfur in the thiophene ring oxidizes to sulfur dioxide (SO₂) and sulfur trioxide (SO₃), while the bromine radical abstracts hydrogen to form corrosive hydrogen bromide (HBr) gas. Therefore, this waste must be directed to a certified Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature incineration (>1000°C) equipped with flue-gas desulfurization and alkaline scrubbers to neutralize the acidic effluent[2].

Step-by-Step Disposal Methodology

The following protocol outlines a self-validating system for managing the waste generated during the synthesis and extraction of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate.

Phase 1: Post-Synthesis Waste Isolation During synthesis, the target compound is typically extracted from the aqueous phase using ethyl acetate (EtOAc) and dilute hydrochloric acid (HCl), while unreacted starting materials and byproducts remain in the organic mother liquor[1].

  • Volume Reduction: Evaporate highly volatile carrier solvents (such as dichloromethane, DCM) under reduced pressure using a rotary evaporator. This minimizes the total volume of hazardous waste generated.

  • Thermal Validation: Ensure the concentrated waste is cooled entirely to ambient room temperature (20–25°C) before transfer. Causality: Transferring hot organic solutions into sealed waste carboys causes thermal vapor expansion, which can lead to dangerous over-pressurization and container rupture.

Phase 2: Segregation & Containment 3. Container Selection: Transfer the cooled waste into a dedicated, chemically compatible container. High-Density Polyethylene (HDPE) or heavy-duty borosilicate glass is mandatory. Causality: Never use metal containers for halogenated waste. Trace amounts of moisture reacting with halogenated organics can spontaneously generate hydrobromic or hydrochloric acid over time, rapidly corroding metal and causing primary containment failure. 4. Volume Management (The 80% Rule): Fill the waste container to a maximum of 80% capacity. The remaining 20% headspace acts as a physical safety buffer against ambient thermal expansion and vapor pressure buildup.

Phase 3: Regulatory Labeling (EPA Subpart K) 5. Immediate Identification: Under EPA Subpart K regulations for eligible academic and research entities, the container must be immediately labeled[3]. Do not use generic, non-compliant terms like "Organic Waste" or "Spent Solvents." 6. Constituent Listing: The label must specifically state "Halogenated Organic Waste" and list the primary constituents to alert emergency responders (e.g., "Contains brominated thiophene derivatives, EtOAc, DCM")[3]. 7. Temporal Tracking: Affix the accumulation start date to the container the exact moment the first drop of waste is added.

Phase 4: EHS Transfer and Final Destruction 8. Manifesting: Once the 80% fill line is reached, or the maximum accumulation time limit (typically 90 to 180 days depending on your facility's generator status) is approaching, initiate a pickup request with your Environmental Health and Safety (EHS) office. EHS will manifest the waste for compliant TSDF transport.

Spill Response & Decontamination Protocol

If a localized spill of a solution containing Ethyl 5-bromobenzo[b]thiophene-3-carboxylate occurs during transfer, execute the following workflow:

  • Ventilation: Immediately maximize fume hood exhaust or evacuate the immediate bench area to prevent inhalation of the volatile solvent carriers (e.g., DCM, EtOAc).

  • Inert Absorption: Apply an inert, non-reactive absorbent such as diatomaceous earth or vermiculite over the spill. Causality: Combustible absorbents (like standard paper towels) must be avoided for concentrated halogenated waste due to the risk of secondary exothermic reactions.

  • Chemical Neutralization: Because the waste stream may contain trace acidic extraction solvents (e.g., dilute HCl)[1], wash the decontaminated bench surface with a mild alkaline sodium bicarbonate solution, followed by a distilled water rinse.

  • Solid Waste Disposal: Use non-sparking tools to scoop the saturated absorbent into a solid hazardous waste container. Label this container identically to the liquid halogenated waste stream.

Experimental Workflow Visualization

DisposalWorkflow Reaction Reaction Workup (EtOAc / HCl extraction) Concentration Solvent Concentration (Volume Reduction) Reaction->Concentration Isolate organic waste Segregation Waste Segregation (Halogenated Stream) Concentration->Segregation Transfer to HDPE/Glass Labeling EPA Subpart K Labeling (Identify Constituents) Segregation->Labeling Affix accumulation date Incineration TSDF High-Temp Incineration (Alkaline Scrubbing) Labeling->Incineration EHS Manifest & Transport

Logical workflow for the segregation and disposal of brominated thiophene waste.

References

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway Source: National Institutes of Health (PMC) URL:[Link]

Sources

Personal protective equipment for handling Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

[1][2]

Executive Safety Summary (Emergency Card)

Compound: Ethyl 5-bromobenzo[b]thiophene-3-carboxylate CAS: 1824075-12-8 Physical State: Solid (White to Off-White Crystalline) Primary Hazards: Acute Toxicity (Oral), Skin/Eye/Respiratory Irritation.[1][2]

Critical Action Immediate Protocol
Skin Contact Wash immediately with soap and copious water for 15 minutes.[1][2] Remove contaminated clothing.[1][3][4]
Eye Contact Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present and easy to do.[1]
Inhalation Evacuate to fresh air.[2][4] If breathing is difficult, oxygen should be administered by qualified personnel.
Ingestion Rinse mouth with water.[2] Do NOT induce vomiting. Call a POISON CENTER immediately.[1]
Spill Dampen to prevent dust.[2] Sweep into a closed container. Do not dry sweep.[1][2]

Hazard Analysis & Risk Assessment

As a halogenated benzothiophene derivative, this compound presents specific risks associated with its lipophilicity and potential biological activity.[2] While classified primarily as an irritant, its structural similarity to bioactive pharmacophores (e.g., kinase inhibitors) necessitates handling it with Potent Compound protocols until specific toxicology data proves otherwise.

Core Hazard Profile (GHS Classification)
  • H302 (Harmful if swallowed): Systemic toxicity risk upon ingestion.[2]

  • H315 (Causes skin irritation): The bromine substituent increases lipophilicity, facilitating dermal absorption and local irritation.

  • H319 (Causes serious eye irritation): Crystalline dust can cause mechanical and chemical corneal damage.[1][2]

  • H335 (May cause respiratory irritation): Inhalation of dust during weighing is the highest risk vector for mucosal inflammation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier.[1][2] The "Why" column explains the causality, ensuring users understand the intent of the protection, not just the rule.

Zone Required PPE Technical Specification Why? (Causality)
Hand Protection Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeopreneHalogenated aromatics can permeate standard latex.[1][2] Double gloving provides a breakthrough time buffer >480 mins.
Eye Protection Safety Glasses ANSI Z87.1 / EN166 with Side Shields Prevents lateral entry of dust particles during weighing or splash during solubilization.
Respiratory Engineering Control Fume Hood (Face velocity: 0.5 m/s)Primary defense.[2] PPE respirators (N95/P100) are only backup if hood containment is breached.
Body Defense Lab Coat 100% Cotton or Nomex (Fire Resistant)Synthetic blends can melt into skin if a solvent fire occurs during downstream synthesis.

Operational Protocols

Workflow Logic

The following diagram illustrates the safe handling lifecycle. Note the critical decision point at "Solubilization," where the risk profile shifts from inhalation (dust) to splash (liquid).

Gcluster_0Critical Risk Control PointsStartReceiving & Storage(CAS 1824075-12-8)WeighingWeighing Protocol(Static Control Required)Start->Weighing Verify SealSolventSolubilization(DCM/THF/EtOAc)Weighing->Solvent Transfer to RBFReactionReaction Setup(Inert Atmosphere)Solvent->Reaction Dissolve CompletelyWasteDisposal(Halogenated Stream)Reaction->Waste Quench & Separate

Figure 1: Operational workflow emphasizing the transition from solid handling (dust risk) to solution handling (splash/permeation risk).

Detailed Methodologies
Protocol A: Precision Weighing (High Risk Step)

Objective: Transfer solid without generating airborne particulates.[1][2]

  • Preparation: Place an analytical balance inside a Chemical Fume Hood or use a Powder Containment Hood .[1][2]

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat.[2] Brominated aromatics are prone to static charge, causing "jumping" of particles.[2]

  • Transfer:

    • Open the source container only inside the hood.

    • Use a disposable spatula.[1]

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).

  • Decontamination: Wipe the balance area with a solvent-dampened tissue (acetone or ethanol) immediately after use.[1][2] Dispose of the tissue as hazardous waste.

Protocol B: Solubilization & Reaction Setup

Objective: Safe dissolution for synthesis.

  • Solvent Selection: Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (THF, DMF).[1][2]

  • Addition: Add the solid to the flask first, then add the solvent. This prevents the displacement of solvent vapor which can carry particles out of the flask.

  • Inerting: If using in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), purge the solution with Nitrogen or Argon after dissolution to prevent oxidative homocoupling side-reactions.[1][2]

Disposal & Waste Management

Proper disposal is critical due to the halogen content (Bromine) and sulfur heterocycle, which require specific incineration protocols to prevent the formation of toxic byproducts.

Waste Stream Classification Protocol
Solid Waste Hazardous SolidCollect contaminated gloves, weighing boats, and paper towels in a yellow biohazard/chem-hazard bag.[1][2]
Liquid Waste Halogenated Organic DO NOT mix with non-halogenated solvents.[2] The bromine atom requires high-temperature incineration to prevent dioxin formation.[1][2]
Aqueous Waste Toxic AqueousIf an extraction was performed, the aqueous layer must be tested for pH and organics before disposal.

References

  • PubChem. (n.d.). Compound Summary: 5-Bromobenzo[b]thiophene-3-carboxylic acid.[1][2][5][6] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.